Rimocidin

Catalog No.
S541438
CAS No.
1393-12-0
M.F
C39H61NO14
M. Wt
767.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimocidin

CAS Number

1393-12-0

Product Name

Rimocidin

IUPAC Name

(1R,3S,9R,10S,13R,15E,17E,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid

Molecular Formula

C39H61NO14

Molecular Weight

767.9 g/mol

InChI

InChI=1S/C39H61NO14/c1-4-14-26-17-11-9-7-6-8-10-12-18-27(53-38-35(46)33(40)34(45)23(3)51-38)20-31-32(36(47)48)30(44)22-39(50,54-31)21-25(42)16-13-15-24(41)19-29(43)28(5-2)37(49)52-26/h6-12,18,23,25-35,38,42-46,50H,4-5,13-17,19-22,40H2,1-3H3,(H,47,48)/b7-6+,10-8+,11-9+,18-12+/t23-,25+,26-,27+,28+,29-,30+,31+,32-,33+,34-,35+,38+,39-/m1/s1

InChI Key

AWGBZRVEGDNLDZ-JCUCCFEFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Rimocidin; Rimocidine;

Canonical SMILES

CCCC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(=O)CC(C(C(=O)O1)CC)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Isomeric SMILES

CCC[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCCC(=O)C[C@H]([C@@H](C(=O)O1)CC)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

The exact mass of the compound Rimocidin is 767.4092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. It belongs to the ontological category of macrolide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rimocidin Overview and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Rimocidin is a glycosylated polyketide featuring a macrolactone ring with a sugar moiety (mycosamine) and a free carboxyl group [1] [2]. Its primary mode of action is binding to ergosterol in fungal membranes, disrupting ionic permeability and causing cell death [1] [2].

Biosynthesis occurs in Streptomyces species (e.g., S. rimosus M527 and S. diastaticus var. 108) via a type I modular polyketide synthase (PKS) [3] [4]. The core biosynthetic gene cluster (rim cluster) includes structural, regulatory, and tailoring genes [3].

Key precursors for a single this compound molecule include up to 11 malonyl-CoA units, as well as methylmalonyl-CoA, ethylmalonyl-CoA, and butanoyl-CoA [4] [5]. These precursors link this compound production to central metabolic pathways like glycolysis, fatty acid degradation, and the citric acid cycle [4] [5].

Regulatory Mechanisms and Engineering Strategies

This compound biosynthesis is controlled by pathway-specific and global regulators. Genetic manipulation of these regulators and their associated pathways is a key strategy for increasing this compound yield and generating novel derivatives.

Pathway-Specific and Global Regulators
Regulator Family/Type Effect on this compound Biosynthesis Molecular Mechanism
RimR2 [3] LAL (Larger ATP-binding regulators of the LuxR) Positive Binds to promoter regions of rimA and rimC structural genes; influences transcriptional levels of all rim genes [3].
NsdA~sr~ [4] [6] Global regulator (Differentiation suppressor) Negative Represses metabolic precursor supply (butyryl-CoA, malonyl-CoA) and downregulates core cellular processes (translation, energy metabolism) [4] [5].

The following diagram illustrates the integrated regulatory network controlling this compound biosynthesis:

f NsdAsr NsdAsr Precursors Precursors NsdAsr->Precursors Downregulates This compound This compound Precursors->this compound Limits supply RimR2 RimR2 RimGenes RimGenes RimR2->RimGenes Activates RimGenes->this compound Biosynthesis

Integrated regulatory network for this compound biosynthesis.

Genetic Engineering for Strain Improvement

Overexpression of the positive regulator rimR2 using strong promoters significantly enhances this compound production [3].

Promoter Used for rimR2 Overexpression This compound Production Increase vs. Wild-Type [3]
kasOp* 81.8%
Native Promoter 68.1%
permE* 54.5%
SPL21 No obvious difference
SPL57 No obvious difference

Conversely, deletion of the negative global regulator nsdAsr increases this compound production by 46% and accelerates sporulation [6].

Modification of this compound Structure

Genetic engineering can alter the this compound structure to improve pharmacological properties, such as reducing toxicity or enhancing antifungal activity [2].

Disruption of the rimJ Gene
  • rimJ encodes a crotonyl-CoA carboxylase/reductase (CCR) involved in providing ethylmalonyl-CoA extender units [1] [7].
  • Disrupting rimJ leads to new this compound/CE-108 derivatives by incorporating alternative extender units during PKS elongation [1] [7]. For example, CE-108D is a novel derivative confirmed to result from this altered biosynthesis [7].
Carboxamide Derivative Formation
  • The gene pcsA, which is not located within the this compound cluster, encodes a polyene carboxamide synthase [1] [8].
  • PcsA converts the exocyclic carboxyl group of this compound and its derivatives into a carboxamide [1] [7].
  • This conversion yields compounds like This compound B and CE-108E, which demonstrate improved pharmacological properties, including higher antimicrobial activity without increasing hemolytic rate [8] [7].

The workflow for generating these novel derivatives is summarized below:

f rimJ_Disruption rimJ_Disruption NewDerivative NewDerivative rimJ_Disruption->NewDerivative Generates Carboxamide Carboxamide NewDerivative->Carboxamide In vivo substrate for pcsA_Expression pcsA_Expression pcsA_Expression->Carboxamide Converts to

Workflow for generating novel this compound carboxamide derivatives.

Key Experimental Protocols

Here are core methodologies used in this compound research that you can adapt for laboratory work.

Protocol Key Steps Application in this compound Research

| Gene Deletion/Complementation [3] [6] | 1. Knockout: Use CRISPR/Cas9 system to delete target gene. 2. Complementation: Reintroduce gene with native promoter into a neutral site (e.g., using pSET152 integrative plasmid). 3. Verification: Confirm via PCR and phenotype (HPLC). | Essential for determining gene function (e.g., rimR2 is indispensable; nsdAsr deletion increases yield). | | Gene Overexpression [3] | 1. Clone target gene into a plasmid under a strong, constitutive promoter (e.g., ermE*, kasOp*). 2. Introduce construct into wild-type strain via conjugation. 3. Measure production change (HPLC) and gene expression (qRT-PCR). | Used to enhance production by overexpressing positive regulators (e.g., rimR2). | | Electrophoretic Mobility Shift Assay (EMSA) [3] [4] | 1. Purify Protein: Express and purify the His-tagged regulator protein. 2. Prepare Probe: PCR-amplify and label putative target promoter DNA. 3. Incubate & Analyze: Mix protein and DNA; run on native polyacrylamide gel. Shifted bands indicate binding. | Used to validate direct binding of regulators (e.g., RimR2, NsdA~sr~) to target promoter DNA. | | Transcriptomic Analysis (RNA-seq) [4] [5] | 1. RNA Extraction: Isolate total RNA from mycelia at different time points. 2. Library Prep & Sequencing: Construct cDNA libraries and sequence. 3. Bioinformatics: Map reads to reference genome; identify differentially expressed genes (DEGs). | Identifies global regulatory effects (e.g., NsdA~sr~ overexpression downregulates precursor pathways). | | ChIP-seq (Chromatin Immunoprecipitation sequencing) [4] [5] | 1. Cross-linking: Formaldehyde treatment to fix protein-DNA interactions. 2. Immunoprecipitation: Use specific antibody against regulator to pull down DNA fragments. 3. Sequencing & Analysis: Sequence purified DNA to identify genome-wide binding sites. | Discovers direct targets of global regulators (e.g., identified 49 direct target genes for NsdA~sr~). |

Future Research Directions

  • Precursor Pool Engineering: Overexpression of genes in precursor supply pathways (e.g., accsr for malonyl-CoA) can be combined with regulatory gene manipulation for synergistic yield improvements [4].
  • Systematic Promoter Screening: Testing a broader range of synthetic promoters for regulator overexpression could further optimize the metabolic flux [3].
  • Structural Diversification: Combining gene disruptions (like rimJ) with amidotransferase (pcsA) expression is a promising platform for generating novel derivatives with improved therapeutic indexes [1] [7].

References

Regulatory Mechanisms of Rimocidin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of rimocidin in S. rimosus M527 is controlled by a complex regulatory network. The core biosynthetic gene cluster (BGC) contains several regulatory genes, and its expression is influenced by pathway-specific and global regulators [1].

The table below summarizes the key regulators identified and their functions:

Regulator Type Function in this compound Biosynthesis Molecular Mechanism
RimR2 [1] Pathway-specific, LAL family (Positive) Essential for production; overexpression increases yield. Binds to promoter regions of rimA and rimC; activates transcription of rim genes [1].
NsdAsr [2] [3] [4] Global, NsdA family (Negative) Represses production; deletion increases yield. Dual mechanism: 1) Binds to genes in fatty acid degradation, reducing precursor supply (butyryl-CoA, malonyl-CoA); 2) Binds to rpoB, downregulating global protein expression [2] [3].

The following diagram illustrates the logical relationship between these regulators and the this compound biosynthetic output:

G RimR2 RimR2 RimGenes RimGenes RimR2->RimGenes Activates NsdAsr NsdAsr Precursors Precursors NsdAsr->Precursors Repletes NsdAsr->RimGenes Indirectly Suppresses This compound This compound Precursors->this compound Used By RimGenes->this compound Encode Biosynthesis

Regulatory network controlling this compound production in S. rimosus M527.

Quantitative Impact of Genetic Modifications

Genetic engineering of the regulatory genes has proven to be a highly effective strategy for significantly improving this compound production. The table below compiles the quantitative data from various studies on mutant strains:

Strain / Modification Description Change in this compound Production (vs. Wild-Type) Key Findings
M527-ΔnsdAsr [4] Deletion of negative regulator nsdAsr +46% Accelerated morphological differentiation; upregulation of rim genes.
M527-KR [1] Overexpression of rimR2 using *kasOp promoter +81.8% Highest yielding rimR2 overexpression strain.
M527-NR [1] Overexpression of rimR2 using its native promoter +68.1% -
M527-ER [1] Overexpression of rimR2 using *permE promoter +54.5% -
RGMS Mutants [5] ARTP mutagenesis guided by a PrimA-neo reporter +34% to +52% Increased transcription of rim genes in top mutants (S34, S38, S52).

Core Experimental Protocols

Here are the detailed methodologies for key genetic experiments in S. rimosus M527.

Intergeneric Conjugation

This is the primary method for introducing DNA into S. rimosus M527 [6] [7].

  • Donor Strain Preparation: Use E. coli ET12567 (pUZ8002) harboring the construct of interest. Grow it in LB with appropriate antibiotics until OD₆₀₀ reaches 0.4-0.6. Wash the cells twice with LB to remove antibiotics and resuspend in 500 µL LB [7].
  • Recipient Preparation:
    • Spores: Collect spores from solid MS medium and filter through sterile cotton to remove mycelia. Heat shock to induce germination (specific temperature was optimized in [6]). Incubate in 2xYT broth at 28°C for 2 hours. Wash and resuspend in LB [7].
    • Mycelia: Incubate S. rimosus M527 in CP liquid medium for 48 hours, then collect the mycelia [7].
  • Conjugation: Mix donor and recipient cells and spread on conjugation agar plates (MS, TSB, or optimized 2CMC medium [6]) containing 10 mM MgCl₂. Incubate at 28°C for 10-20 hours [7].
  • Selection: Overlay the plates with fresh LB medium containing nalidixic acid (to counter-select against the E. coli donor) and apramycin (to select for the integrated plasmid). Incubate for 3-4 more days until exconjugants appear [7].
  • Verification: Purify exconjugants on selective plates and verify plasmid integration by PCR amplification of the apramycin resistance gene from total DNA [7].
Gene Deletion using CRISPR-Cas9

The CRISPR/Cas9 system has been successfully applied for efficient gene deletion, such as for nsdAsr [4].

  • Vector Construction: A CRISPR plasmid expressing Cas9 and a guide RNA (gRNA) specific to the target gene (nsdAsr) is assembled.
  • Donor DNA: A double-stranded DNA fragment containing homologous sequences flanking the target gene is co-introduced to facilitate homologous recombination for repair.
  • Transformation: The CRISPR plasmid and donor DNA are introduced into S. rimosus M527 via the intergeneric conjugation protocol.
  • Screening & Verification: Mutants are screened for antibiotic sensitivity (loss of the CRISPR plasmid) and the gene deletion is confirmed by PCR and phenotypic analysis (e.g., increased this compound production) [4].
Reporter-Guided Mutation Selection (RGMS)

This strategy combines random mutagenesis with a promoter-reporter system to select for high-producing mutants [5]. The workflow is illustrated below:

G Step1 1. Construct Reporter Plasmid Step2 2. Create Initial Strain Plasmid pAN Plasid: - PrimA (rimA promoter) - neo (KanR gene) Step1->Plasmid Step3 3. Random Mutagenesis (ARTP) InitialStrain M527-pAN Step2->InitialStrain Step4 4. Select Kanamycin-Resistant Mutants Step3->Step4 Step5 5. Fermentation & Validation Mutants High KanR Mutants (e.g., S34, S38, S52) Step4->Mutants Plasmid->InitialStrain InitialStrain->Step3 Mutants->Step5

Workflow of the Reporter-Guided Mutation Selection (RGMS) strategy [5].

  • Reporter System: A single-reporter plasmid (pAN) is constructed where the kanamycin resistance gene (neo) is placed under the control of PrimA, the native promoter of the essential this compound PKS loading module gene rimA [5].
  • Strain Construction: The pAN plasmid is integrated into the chromosome of S. rimosus M527 to create the initial strain M527-pAN [5].
  • Random Mutagenesis: The M527-pAN strain is subjected to Atmospheric and Room Temperature Plasma (ARTP) mutagenesis to generate a diverse mutant library [5].
  • Mutant Selection: Mutants are selected based on their ability to grow on higher concentrations of kanamycin. This Kanᴿ phenotype serves as a proxy for enhanced activity of the rimA promoter and, by extension, the entire this compound biosynthetic pathway [5].
  • Validation: Selected Kanᴿ mutants are fermented, and their improved this compound production is quantified using HPLC and antifungal activity assays [5].

Promoter Tools for Strain Engineering

The activity of various promoters has been quantitatively analyzed in S. rimosus M527 using the gusA reporter gene, providing a toolkit for genetic engineering [6].

Promoter Type Relative Activity in M527 (vs. permE*)
SPL-21 [6] Synthetic 220% (Strongest)
SPL-57 [6] Synthetic ~100% (Comparable)
permE* [6] Constitutive 100% (Control)
potrB [6] Native ~50% (Weakest)

Future Research Directions

While significant progress has been made, the regulatory network is not fully elucidated. Future research could focus on:

  • Identifying Other Regulators: Uncovering additional system-wide regulators that interact with RimR2 and NsdAsr.
  • Precursor Engineering: Applying the insights from NsdAsr's role in precursor supply to engineer strains with enhanced flux through key metabolic pathways like fatty acid degradation.
  • Industrial Process Optimization: Scaling up the fermentation of high-yielding engineered strains and further optimizing process parameters.

References

RimA Loading Module: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core functions and characteristics of the RimA loading module.

Feature Description
Primary Function Selects and loads starter units for rimocidin biosynthesis [1].
Domain Architecture CoA ligase - ACP - KS0 - AT - ACP [1].
Key Domains KS0 (KSS): A specialized ketosynthase domain hypothesized to act as a decarboxylase, selecting and possibly decarboxylating the starter unit [1].
Starter Units Incorporates malonyl-CoA or ethylmalonyl-CoA, which are decarboxylated to acetyl-CoA or butyryl-CoA, respectively, leading to different this compound derivatives [1].
Genetic Location Located within the this compound biosynthetic gene cluster (BGC), it is the first module (loading module) of the PKS assembly line [2] [1].
Regulatory Control Its promoter (PrimA) is a direct target of the pathway-specific regulator RimR2 [3].

Experimental Protocols for Functional Analysis

Here are detailed methodologies for key experiments used to study and engineer the RimA module and its promoter.

Reporter-Guided Mutation Selection (RGMS)

This protocol is used for high-throughput screening of mutants with enhanced RimA promoter activity and, consequently, higher this compound production [2].

  • Reporter Plasmid (pAN) Construction
    • Amplify a 255-bp fragment containing the native rimA promoter (PrimA) from S. rimosus M527 genomic DNA [2].
    • Amplify the kanamycin resistance gene (neo) from a source like plasmid pET28a [2].
    • Use seamless cloning to insert both fragments into the integrative shuttle vector pSET152, placing the neo gene under the control of PrimA [2].
  • Strain Conjugation
    • Introduce the constructed plasmid into E. coli ET12567 (pUZ8002), a non-methylating donor strain [2].
    • Perform intergeneric conjugation between this E. coli strain and the wild-type S. rimosus M527 to create the initial reporter strain M527-pAN [2].
  • Random Mutagenesis & Selection
    • Treat the M527-pAN strain spores with Atmospheric and Room Temperature Plasma (ARTP) to generate random mutations [2].
    • Screen for mutants by plating on media containing elevated levels of kanamycin. Higher kanamycin resistance indicates stronger PrimA activity and higher neo expression [2].
  • Fermentation & Analysis
    • Ferment selected Kanr mutants and analyze this compound production using High-Performance Liquid Chromatography (HPLC) [2].
    • Validate increased transcription of rim genes in high-producing mutants using Quantitative Reverse Transcription-PCR (qRT-PCR) [2].
Identifying Pathway-Specific Regulators (RimR2)

This protocol confirms the role of a regulatory gene in controlling rimA expression [3].

  • Gene Deletion (CRISPR/Cas9)
    • Use a CRISPR/Cas9-CodA(sm) system to precisely delete the rimR2 gene from the chromosome of S. rimosus M527 [3].
    • Verify the knockout via PCR, where the wild-type strain yields a 2.8-kb band, and the mutant M527-Δ*rimR2* yields no fragment [3].
  • Genetic Complementation
    • Clone the complete rimR2 gene with its native promoter into the integrative plasmid pSET152 [3].
    • Introduce this plasmid into the M527-ΔrimR2 mutant to create the complemented strain and restore this compound production [3].
  • Electrophoretic Mobility Shift Assay (EMSA)
    • Purify the RimR2 protein [3].
    • Incubate the purified protein with labeled DNA probes containing the promoter regions of rimA (and rimC) [3].
    • Run the mixture on a non-denaturing polyacrylamide gel. A shift in the DNA probe's mobility confirms direct binding of RimR2 to the target promoter [3].

Genetic Organization and Regulation of this compound Biosynthesis

The following diagram illustrates the core genetic layout and the key regulatory mechanism involving RimR2 and RimA.

Genetic Organization and Regulation of this compound Biosynthesis rimR2 rimR2 (Regulator) rimA rimA (Loading Module PKS) rim_other ... Other rim genes (Elongation Modules, etc.) RimR2_Protein RimR2 Protein (LAL Regulator) PrimA PrimA (Promoter of rimA) RimR2_Protein->PrimA Directly Binds (EMSA Confirmed) PrimA->rimA Controls Transcription

Diagram 1: The pathway-specific regulator RimR2 directly binds to the PrimA promoter to activate transcription of the rimA loading module gene within the this compound BGC [3].

Future Research and Engineering Directions

  • Leveraging RimA's Broad Specificity: The RimA loading module from S. diastaticus has been successfully used in a modular PKS platform in Streptomyces albus to produce diverse, non-native chemicals like diols and amino alcohols, showcasing its potential for synthetic biology beyond this compound [4].
  • Exploring Regulatory Networks: While RimR2 is a key positive regulator, the full regulatory network controlling the this compound BGC is not fully elucidated. Identifying and characterizing other global and pathway-specific regulators could provide new metabolic engineering targets [3].

References

Regulatory Network of Rimocidin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of rimocidin in Streptomyces rimosus M527 is governed by a complex network of pathway-specific and global regulators. The table below summarizes the key identified regulators and their functions.

Regulator Name Regulator Family Function in this compound Biosynthesis Direct Molecular Target(s) Effect on Yield (vs. Wild-Type) Key Experimental Evidence
RimR2 [1] [2] LAL (Larger ATP-binding regulators of the LuxR) Positive pathway-specific regulator Binds to promoter regions of rimA and rimC [1] [2] Deletion: 100% reduction (no production) [2] Gene deletion/complementation, EMSA, transcriptional analysis (qRT-PCR) [1] [2]

| TetR24 (RS24090) [3] [4] | TetR Family (TFR) | Negative transcriptional repressor | Binds to promoter regions of rimA and rimR2 [3] [4] | Deletion: +38.1% Overexpression: -40.3% [3] | CRISPR/Cas9 knockout, overexpression, EMSA, DNase I footprinting [3] [4] | | NsdAsr [5] [6] | Global Regulator (NsdA family) | Negative global regulator, limits precursor supply | Binds to genes involved in fatty acid degradation (RS18275, RS18290) and rpoB [5] [6] | Deletion: Increased production Overexpression: Decreased production [5] [6] | Transcriptomics (RNA-seq), ChIP-seq, EMSA, precursor concentration measurement [5] [6] |

The relationships and regulatory impacts of these key components can be visualized in the following network diagram.

G NsdAsr NsdAsr (Global Repressor) Precursors Precursor Supply (Butyryl-CoA, Malonyl-CoA) NsdAsr->Precursors Represses RimBGC This compound BGC (rimA, rimC, etc.) NsdAsr->RimBGC Indirectly Represses TetR24 TetR24 (Repressor) RimR2 RimR2 (Activator) TetR24->RimR2 Represses TetR24->RimBGC Represses RimR2->RimBGC Activates Precursors->RimBGC Provides Substrates This compound This compound Output RimBGC->this compound Produces

Regulatory network for this compound biosynthesis. The diagram shows that RimR2 is a central, positive pathway-specific regulator that directly activates the this compound BGC [1] [2]. Its expression is itself repressed by TetR24 [3] [4]. The global regulator NsdAsr exerts a negative effect by limiting essential precursor molecules and indirectly repressing the BGC [5] [6].

Key Experimental Protocols for Phylogenetic and Regulatory Analysis

The following methodologies are critical for investigating this compound regulators and their phylogenetic context.

Phylogenetic Analysis of Regulatory Proteins
  • Objective: To determine the evolutionary relationship and classify a putative regulator (e.g., RimR2, TetR24).
  • Protocol:
    • Sequence Retrieval and Domain Prediction: Retrieve the amino acid sequence of the target regulator from the genome. Identify conserved functional domains using tools like InterProScan or SMART [2].
    • Homology Search: Use BLASTP to find homologous sequences in non-redundant protein databases. Select sequences with significant similarity (E-value < 1e-10) for alignment [2].
    • Multiple Sequence Alignment: Perform alignment with ClustalW or MUSCLE.
    • Phylogenetic Tree Construction: Build a tree using Maximum-Likelihood (e.g., MEGA software with 1000 bootstrap replicates) or Bayesian methods. The tree should include homologs of known function for inference [1] [2].
Functional Validation via Gene Deletion and Complementation
  • Objective: To establish the necessity of a regulator for this compound production.
  • Protocol:
    • Mutant Construction: Use CRISPR/Cas9 or homologous recombination to inactivate the target gene (e.g., rimR2, tetR24) in the wild-type S. rimosus M527 strain [3] [2].
    • Complementation Strain: Re-introduce the wild-type gene, along with its native promoter, into the mutant strain using an integrative plasmid (e.g., pSET152) [1] [2].
    • Phenotypic Analysis: Ferment the wild-type, mutant, and complementation strains under identical conditions. Quantify this compound production using HPLC and compare yields [3] [2].
Elucidating Direct Regulation through DNA-Binding Assays
  • Objective: To confirm if a regulator directly binds to the promoter of a target gene.
  • Protocol (Electrophoretic Mobility Shift Assay - EMSA):
    • Protein Purification: Clone the regulator gene into an expression vector (e.g., pET28a) and express it in E. coli BL21(DE3). Purify the His-tagged protein using nickel-affinity chromatography [1] [3].
    • DNA Probe Preparation: PCR-amplify the putative promoter regions (e.g., of rimA, rimC, rimR2). Label the probes with a fluorophore or biotin [1] [3].
    • Binding Reaction: Incubate the purified protein with the labeled DNA probe in a binding buffer. Include unlabeled competitor probe in a control reaction to demonstrate binding specificity.
    • Gel Electrophoresis and Detection: Run the reactions on a non-denaturing polyacrylamide gel. A shift in the DNA probe's mobility indicates protein-DNA complex formation [1] [3].

Strategic Application for Strain Improvement

Understanding this regulatory network enables targeted strategies to enhance this compound yield:

  • Overexpress Positive Regulators: Overexpressing rimR2 using strong promoters (e.g., *kasOp) has been shown to increase this compound production by over 80% [1] [2].
  • Delete Negative Regulators: Inactivating repressors like tetR24 or nsdAsr can lead to a significant derepression of the biosynthetic pathway, boosting yield by approximately 38% or more [5] [3].
  • Employ Advanced Screening Methods: The Reporter-Guided Mutation Selection (RGMS) strategy, using a kanamycin resistance gene (neo) under the control of the rimA promoter, has successfully facilitated the screening of high-yielding mutants after random mutagenesis [7].

References

Identification and Functional Characterization of RimR2

Author: Smolecule Technical Support Team. Date: February 2026

RimR2 is encoded within the rimocidin biosynthetic gene cluster (BGC) of S. rimosus M527. Key characteristics and findings from functional studies are summarized below.

  • Basic Characteristics: The rimR2 gene is 2,757 nucleotides long, encoding a 918-amino-acid protein with a predicted mass of 97.3 kDa. It contains conserved Walker A, Walker B (ATP-binding motifs), and a C-terminal helix-turn-helix (HTH) DNA-binding domain, confirming its classification as a LAL family regulator [1] [2].
  • Essential Role in Biosynthesis: Gene deletion and complementation experiments demonstrate that RimR2 is absolutely required for this compound production [1] [2].
    • The mutant strain M527-ΔrimR2 lost the ability to produce this compound, while production was restored in the complemented strain M527-ΔrimR2/pSET152::rimR2 [2].
    • Quantitative RT-PCR showed that deleting rimR2 significantly reduced transcription of other rim genes within the BGC, confirming its role as a central positive regulator [2].
  • Direct DNA Binding: Electrophoretic mobility shift assays (EMSAs) confirmed that the RimR2 protein directly binds to the promoter regions of two key genes in the this compound BGC: rimA (encoding the loading module of the polyketide synthase) and rimC [1] [2]. This binding is a key mechanism for activating the biosynthetic pathway.

Key Experimental Protocols and Methodologies

The following methodologies are critical for studying LAL regulators like RimR2.

Gene Deletion and Complementation

This protocol is fundamental for establishing the essential function of a regulatory gene.

  • Deletion Mutant Construction: The rimR2 deletion mutant (M527-ΔrimR2) can be constructed using the CRISPR/Cas9-CodA(sm) system [2].
    • Design a sgRNA to target the rimR2 gene.
    • Clone the sgRNA and homologous repair templates into a CRISPR/Cas9 plasmid.
    • Introduce the plasmid into S. rimosus M527 via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
    • Select for mutants and verify the deletion using PCR with specific primers flanking the target site [2].
  • Genetic Complementation:
    • Amplify the full-length rimR2 gene along with its native promoter region.
    • Clone the fragment into an integrative vector, such as pSET152.
    • Introduce the recombinant plasmid into the deletion mutant to generate the complemented strain.
    • Ferment the complemented strain and use HPLC to confirm the restoration of this compound production [2].
Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to validate direct binding between a regulator and its target DNA sequences.

  • Protein Purification: Express and purify the RimR2 protein, often with a tag (e.g., His-tag) for affinity chromatography [1].
  • DNA Probe Preparation: PCR-amplify the promoter regions of the target genes (e.g., rimA and rimC). Label the DNA probes with a fluorescent dye or biotin.
  • Binding Reaction:
    • Incubate the purified RimR2 protein with the labeled DNA probes in a binding buffer.
    • Include a negative control (probe without protein) and a specific competition control (reaction with an excess of unlabeled probe).
  • Gel Electrophoresis and Detection: Run the reaction mixtures on a non-denaturing polyacrylamide gel. A mobility shift (band retardation) indicates protein-DNA complex formation. Detect the shifted bands using appropriate methods for the label used [1] [2].
Strain Improvement via Regulator Overexpression

Overexpressing a positive regulator is a direct strategy to enhance antibiotic yield.

  • Vector Construction: Clone the rimR2 gene into a plasmid under the control of a strong, constitutive promoter. The following promoters have been successfully tested in S. rimosus M527, with varying effects on yield improvement [1]:
    • permE*
    • kasOp*
    • SPL21
    • SPL57
    • Native rimR2 promoter
  • Strain Fermentation and Analysis:
    • Introduce the constructed vectors into the wild-type M527 strain to generate a series of recombinant strains.
    • Ferment the recombinant strains under standard conditions.
    • Extract metabolites from the fermentation broth and quantify this compound production using High-Performance Liquid Chromatography (HPLC) [1].

This compound Yield Improvement via RimR2 Overexpression

This table summarizes the quantitative outcomes of overexpressing rimR2 under different promoters [1].

Recombinant Strain Promoter Used This compound Production Increase vs. Wild-Type
M527-KR kasOp* 81.8%
M527-NR Native 68.1%
M527-ER permE* 54.5%
M527-21R SPL21 No obvious difference
M527-57R SPL57 No obvious difference

Other Regulatory Genes in S. rimosus M527

The regulatory network for this compound biosynthesis involves multiple layers of control beyond the pathway-specific LAL regulator.

  • The Negative Regulator NsdAsr: The NsdAsr protein acts as a pleiotropic negative regulator. Deleting nsdAsr increased this compound production by 46% and enhanced sporulation, while its overexpression had the opposite effects [3]. A recent 2025 study elucidated its dual mechanism [4] [5]:
    • It directly binds to genes involved in fatty acid degradation (e.g., RS18275, RS18290), reducing the supply of essential precursors like butyryl-CoA and malonyl-CoA.
    • It binds to the rpoB gene, downregulating overall protein expression, which indirectly impacts this compound biosynthesis.
  • Other Regulators in the BGC: The this compound BGC in M527 contains four regulatory genes (rimR1-rimR4). While RimR2 has been characterized, the functions of RimR1, RimR3, and RimR4 remain to be fully elucidated, presenting an opportunity for further research [2].

Alternative Strain Improvement Strategy

The Reporter-Guided Mutation Selection (RGMS) strategy is an effective method to enhance this compound production without prior knowledge of specific regulators [6].

f Start Start: Identify Target Promoter (e.g., PrimA) A Construct Reporter Plasmid (Promoter drives neo gene) Start->A B Integrate Plasmid into Host Chromosome A->B C Random Mutagenesis (ARTP treatment) B->C D Select Mutants with High Kanamycin Resistance C->D E Ferment Selected Mutants and Measure this compound D->E F Identify High-Yield Production Strains E->F

RGMS Workflow: Using a promoter-reporter system to select for high-producing mutants.

  • Principle: A promoter critical for biosynthesis (e.g., PrimA, the promoter for the PKS loading module gene rimA) is fused to a reporter gene conferring antibiotic resistance (e.g., kanamycin resistance neo). Mutants with enhanced promoter activity are selected based on increased antibiotic resistance [6].
  • Procedure:
    • Construct a reporter plasmid where the rimA promoter (PrimA) drives the neo gene.
    • Integrate the plasmid into S. rimosus M527 to create the initial reporter strain.
    • Subject the reporter strain to random mutagenesis using Atmospheric and Room Temperature Plasma (ARTP).
    • Screen for mutants that exhibit higher kanamycin resistance.
    • Ferment the selected Kanᴿ mutants and quantify this compound production using HPLC. This method successfully identified mutants with up to a 52% increase in this compound yield [6].

Key Research Insights

  • RimR2 is a Master Positive Regulator: The LAL regulator RimR2 is a central, pathway-specific activator essential for this compound biosynthesis in S. rimosus M527. It functions by binding to the promoters of key biosynthetic genes like rimA and rimC [1] [2].
  • Effective Strain Engineering Strategy: Overexpression of rimR2, particularly using strong promoters like kasOp*, is a validated and effective metabolic engineering strategy to significantly increase this compound production [1].
  • Complex Regulatory Network: Antibiotic biosynthesis is governed by a complex network. Maximizing yield requires consideration of both positive (e.g., RimR2) and negative (e.g., NsdAsr) regulatory elements, as well as precursor supply [3] [4] [5].
  • Powerful Screening Tool: The RGMS approach provides a powerful high-throughput screening method for strain improvement, even without fully characterizing the regulatory network [6].

References

Rimocidin Pathway-Specific Regulators

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core functions and experimental data for these two regulators.

Regulator Type Function Key Experimental Findings

| RimR2 [1] | Positive (LAL Family) | Activates the rimocidin biosynthetic gene cluster (rim genes) [1] | • Deletion: this compound production abolished [1]. • Complementation: Production restored to wild-type levels [1]. • Overexpression (kasOp*): Increased production by 81.8% [1]. • EMSA: Directly binds to promoter regions of rimA and rimC [1]. | | NsdAsr [2] [3] [4] | Negative (Pleiotropic) | Represses this compound biosynthesis and morphological differentiation [4] | • Deletion: this compound production increased by 46% and sporulation enhanced [4]. • Overexpression: Production decreased and sporulation impaired [4]. • Transcriptomics: Downregulates primary metabolic pathways (glycolysis, oxidative phosphorylation), limiting precursors (malonyl-CoA, NADH) [2] [3]. • ChIP-seq/EMSA: Directly binds genes for fatty acid degradation (RS18275, RS18290) and a core transcriptional subunit (rpoB) [2] [3]. |

Detailed Experimental Protocols

Gene Deletion and Complementation

This protocol is fundamental for establishing a regulator's essential role.

  • Gene Deletion via CRISPR/Cas9: The target gene (e.g., rimR2 or nsdAsr) is replaced with a selectable marker in the wild-type S. rimosus M527 strain using the CRISPR/Cas9-CodA(sm) system [1] [4]. Successful deletion is confirmed by polymerase chain reaction (PCR) amplification, where a DNA fragment is produced from the wild-type strain but not from the mutant [4].
  • Gene Complementation: The deleted gene, along with its native promoter region, is cloned into an integrative plasmid (e.g., pSET152). This plasmid is then introduced into the deletion mutant to generate the complemented strain [1] [4]. Restoration of the wild-type phenotype (e.g., this compound production) confirms the observed effects are due to the specific gene deletion.
Analysis of Phenotypic Effects
  • This compound Quantification: Strains are cultivated in shake-flask fermentation under standard conditions. The concentration of this compound in the culture broth is determined using High-Performance Liquid Chromatography (HPLC) [1] [4].
  • Morphological Differentiation: The sporulation behavior of wild-type, mutant, and complemented strains is observed on MS agar plates using Scanning Electron Microscopy (SEM) [4].
Investigating the Regulatory Mechanism
  • Quantitative Reverse Transcription-PCR (qRT-PCR): This technique measures the transcriptional levels of target genes. For example, RNA is extracted from wild-type and mutant strains, and cDNA is synthesized. The results show that deletion of rimR2 significantly reduces the transcription of rim genes, while deletion of nsdAsr increases it [1] [4].
  • Electrophoretic Mobility Shift Assay (EMSA): This assay confirms direct binding between a regulator and its DNA targets. The regulator protein (e.g., RimR2, NsdAsr) is purified and incubated with labeled DNA promoter fragments. A shift in the DNA's mobility on a gel indicates direct binding [1] [2] [3].
  • Chromatin Immunoprecipitation Sequencing (ChIP-seq): For genome-wide target identification, this method is used. The regulator protein is cross-linked to its DNA targets in vivo, followed by immunoprecipitation with a specific antibody. The co-precipitated DNA is then sequenced to identify all binding sites across the genome, as demonstrated for NsdAsr [2] [3].
  • Transcriptome Sequencing (RNA-seq): This global approach identifies all genes differentially expressed between strains (e.g., wild-type vs. overexpression mutant). It helps reveal how a regulator influences broader metabolic pathways, such as the downregulation of glycolysis and ribosome genes by NsdAsr [2] [3].

Regulatory Network Workflow

The following diagram illustrates the experimental workflow for characterizing a pathway-specific regulator, integrating the key protocols discussed above.

G start Start: Identify Candidate Regulator Gene step1 1. Genetic Manipulation start->step1 sub1_1 Gene Deletion (CRISPR/Cas9) step1->sub1_1 sub1_2 Gene Complementation (Plasmid Reintroduction) step1->sub1_2 step2 2. Phenotypic Analysis sub1_1->step2 sub1_2->step2 sub2_1 Antibiotic Production (HPLC Quantification) step2->sub2_1 sub2_2 Morphology (Scanning Electron Microscopy) step2->sub2_2 step3 3. Mechanistic Investigation sub2_1->step3 sub2_2->step3 sub3_1 Direct Targets (EMSA, ChIP-seq) step3->sub3_1 sub3_2 Gene Expression (qRT-PCR, RNA-seq) step3->sub3_2 step4 4. Data Integration & Model Construction sub3_1->step4 sub3_2->step4

Experimental workflow for characterizing a regulatory gene.

This compound Regulatory Mechanism

This diagram synthesizes the current understanding of how RimR2 and NsdAsr coordinate to control this compound production in S. rimosus M527.

G NsdAsr NsdAsr PrePath Precursor Supply (Fatty Acid Degradation) NsdAsr->PrePath Binds & Represses Energy Energy & Reducing Power (Oxidative Phosphorylation, Glycolysis) NsdAsr->Energy Downregulates rpoB General Transcription (rpoB) NsdAsr->rpoB Binds & Represses RimCluster This compound Biosynthetic Gene Cluster (rim) PrePath->RimCluster Low Malonyl-CoA, Butyryl-CoA Energy->RimCluster Low ATP, NADH This compound This compound Production RimCluster->this compound RimR2 RimR2 RimR2->RimCluster Binds & Activates rpoB->RimCluster Reduced Transcription

Regulatory network of this compound biosynthesis, showing positive (green) and negative (red) controls.

References

Structural Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Rimocidin is a glycosylated polyene macrolide antibiotic with a broad spectrum of antifungal activity. Its structure and primary mode of action are characterized as follows.

  • Core Structure: this compound consists of a 28-membered macrolide ring (aglycone) featuring an all-trans tetraene unit, an internal hemiketal group, and nine stereogenic centers. It is glycosylated with a single mycosamine sugar moiety [1] [2] [3].
  • Solution Structure: NMR-based structural studies indicate that this compound adopts a rod-like shape in solution. A key feature is the clustering of its hydroxyl groups on one side of the molecule, while the glycosyl moiety (mycosamine) exhibits a structurally conserved conformation [4].
  • Antifungal Mechanism: The primary mechanism of this compound involves binding to ergosterol, the principal sterol in fungal cell membranes. This binding disrupts membrane integrity, forming ion channels that lead to the leakage of cellular contents, metabolic damage, and ultimately, fungal cell death [1] [3] [5].
  • Derivatives and Variants: A this compound derivative named BU16 has been identified, which features an ethyl group side chain instead of the propyl group found in standard this compound. This derivative maintains potent antifungal activity [6]. Another related compound is CE-108, a macrolide tetraene produced by Streptomyces diastaticus 108 in a variable ratio with this compound, influenced by fermentation medium composition [7].

The table below summarizes key structural and biological data for this compound and its close relatives.

Property This compound This compound Derivative BU16 Related Tetraene CE-108
Macrolide Ring Size 28-membered [2] Information missing Information missing
Polyene System All-trans tetraene [2] Tetraene [6] Tetraene [7]
Characteristic Group Internal hemiketal [2] Six-membered hemiketal ring [6] Information missing
Glycosyl Moisty Mycosamine [3] Information missing Information missing
Unique Side Chain Propyl group [6] Ethyl group [6] Information missing
Molecular Formula Information missing Information missing C₃₉H₆₁NO₁₄ [7]
Primary Target Fungal membrane ergosterol [1] Fungal cell envelope [6] Information missing

Biosynthesis and Regulatory Network

This compound is synthesized by a type I modular polyketide synthase (PKS) system in Streptomyces species. The biosynthetic gene cluster (BGC) contains structural and regulatory genes, with recent studies elucidating a complex regulatory network.

  • Biosynthetic Gene Cluster: The this compound BGC (GenBank Accession No. MK300953) in Streptomyces rimosus M527 has been identified. It encodes the modular PKS proteins (e.g., RimA, the loading module) and four predicted regulatory genes (rimR1-R4) [1] [8].
  • Key Pathway-Specific Regulator: RimR2, a regulator within the BGC, has been identified as an indispensable pathway-specific positive regulator. It belongs to the LAL (Larger ATP-binding regulators of the LuxR) family, characterized by ATP-binding motifs (Walker A and B) and a helix-turn-helix (HTH) DNA-binding domain [1].
    • Evidence: Deletion of rimR2 completely abolished this compound production, which was restored upon gene complementation [1].
    • Mechanism: RimR2 binds to the promoter regions of key biosynthetic genes like rimA and rimC, upregulating the transcription of all rim genes in the cluster [1].
  • Global Regulatory Influence: The regulatory protein NsdAsr acts as a negative regulator of this compound biosynthesis [9].
    • Mechanism: ChIP-seq experiments revealed that NsdAsr directly binds to 49 target genes. It represses this compound production through a dual mechanism: 1) by downregulating genes in fatty acid degradation (RS18275, RS18290), it reduces the intracellular levels of essential precursors like butyryl-CoA and malonyl-CoA; and 2) by binding to the rpoB gene, it modulates overall protein expression levels, further limiting antibiotic yield [9].

The following diagram illustrates the logical relationships within this regulatory network and its impact on this compound biosynthesis.

G NsdAsr NsdAsr Precursors Precursors (butyryl-CoA, malonyl-CoA) NsdAsr->Precursors Represses This compound This compound NsdAsr->this compound Limits via rpoB & precursors MetabolicGenes Fatty Acid Degradation Genes (RS18275, RS18290) NsdAsr->MetabolicGenes Binds & Downregulates RimR2 RimR2 RimGenes rim Genes (rimA, rimC, ...) RimR2->RimGenes Activates (Binds Promoters) Precursors->this compound RimGenes->this compound MetabolicGenes->Precursors

Regulatory network governing this compound biosynthesis. NsdAsr negatively regulates production by repressing precursor supply and global transcription, while RimR2 acts as a pathway-specific positive regulator.

Experimental Protocols for Yield Improvement

Here are detailed methodologies for two key experimental approaches used to study and enhance this compound production.

Protocol: Identifying Pathway Regulators via Gene Deletion and Complementation

This protocol is used to confirm the essential role of a putative regulatory gene, as demonstrated for rimR2 [1].

  • Step 1: In-silico Analysis. Analyze the target gene sequence (e.g., rimR2) for conserved domains (e.g., Walker A, Walker B, HTH) to confirm its family and putative function.
  • Step 2: Mutant Construction. Use a targeted gene deletion system like CRISPR/Cas9-CodA(sm) to knock out the gene in the wild-type (WT) producer strain (e.g., S. rimosus M527). Verify the deletion via PCR, where the WT template produces a band and the mutant template does not.
  • Step 3: Phenotypic Analysis.
    • Antibiotic Production: Ferment the WT and mutant strains (e.g., in shake flasks). Analyze culture filtrates using HPLC to detect and quantify this compound. The mutant is expected to show no this compound production.
    • Cell Growth: Culture both strains on solid media (e.g., MS agar) to observe any morphological changes or growth defects caused by the deletion.
  • Step 4: Genetic Complementation. Reintroduce a copy of the target gene, along with its native promoter, into the mutant strain using an integrative plasmid (e.g., pSET152). This generates a complemented strain.
  • Step 5: Functional Confirmation. Ferment the complemented strain and measure this compound production via HPLC. Restoration of production to near-WT levels confirms the gene's essential role.
  • Step 6: Transcriptional Analysis. Use quantitative RT-PCR (qRT-PCR) to compare the transcription levels of key biosynthetic genes (e.g., rimA, rimC) across the WT, mutant, and complemented strains. This verifies the regulator's effect on the expression of the biosynthetic cluster.
Protocol: Enhancing Production via Reporter-Guided Mutation Selection (RGMS)

This strategy combines random mutagenesis with a promoter-reporter system to directly select for high-producing mutants [8].

  • Step 1: Reporter Plasmid Construction.
    • Promoter Selection: Choose a native promoter from a critical biosynthetic gene (e.g., PrimA, the promoter of the loading module gene rimA).
    • Reporter Gene: Fuse this promoter to a reporter gene, such as the kanamycin resistance gene (neo).
    • Plasmid Assembly: Clone the promoter-reporter fusion into an E. coli-Streptomyces shuttle vector (e.g., pSET152) to create the reporter plasmid (e.g., pAN).
  • Step 2: Initial Strain Generation. Introduce the reporter plasmid into the WT S. rimosus M527 via conjugation from E. coli ET12567 (pUZ8002) to create the initial reporter strain, M527-pAN.
  • Step 3: Random Mutagenesis. Subject the initial reporter strain to a random mutagenesis method, such as Atmospheric and Room Temperature Plasma (ARTP).
  • Step 4: Mutant Selection. Plate the mutagenized culture on media containing varying concentrations of kanamycin. Select mutants that exhibit a higher level of kanamycin resistance (Kanr) than the initial M527-pAN strain. The underlying principle is that enhanced resistance indicates stronger activity of the rimA promoter, which is often correlated with increased flux through the biosynthetic pathway.
  • Step 5: High-Producer Screening.
    • Ferment the selected Kanr mutants in small scale.
    • Quantify this compound production using HPLC or measure antifungal activity against an indicator fungus (e.g., Fusarium oxysporum).
  • Step 6: Validation. Confirm that the highest-producing mutants also show increased transcription of the rim genes via qRT-PCR.

The workflow for the RGMS method is summarized in the diagram below.

G P1 Clone PrimA promoter fused to neo reporter gene P2 Integrate plasmid into wild-type S. rimosus M527 P1->P2 P3 Perform random mutagenesis (e.g., ARTP treatment) P2->P3 P4 Select mutants with enhanced kanamycin resistance (Kanr) P3->P4 P5 Ferment selected mutants and quantify this compound (HPLC) P4->P5 P6 Validate via qRT-PCR to confirm increased rim gene transcription P5->P6

Workflow for the Reporter-Guided Mutation Selection (RGMS) strategy to generate high-yielding this compound strains.

Future Research and Development Perspectives

Current research provides promising avenues for further development of this compound and similar polyenes.

  • Structure-Activity Relationship (SAR) Insights: Modifying post-PKS structures, such as the carboxyl group on the macrolide side chain, can significantly alter biological properties. For instance, the derivative This compound C (a decarboxylated form) retains considerable antifungal activity, suggesting that specific modifications can be explored to optimize the therapeutic index [5].
  • Genome Mining for New Analogues: Bioinformatic analysis of microbial genomes has revealed over 250 cryptic glycosylated polyene macrolide BGCs [3]. Prioritizing and activating these silent clusters is a viable strategy for discovering new polyenes with potentially improved water solubility, reduced hemolytic activity, and superior efficacy [3].

References

Comprehensive Technical Analysis of Rimocidin and its Mycosamine Sugar Moiey

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Chemical Structure of Rimocidin

This compound is a polyene macrolide antibiotic with significant antifungal activity against various plant-pathogenic fungi. First isolated from Streptomyces rimosus, this compound belongs to a class of pharmacologically important antifungals that also includes nystatin, amphotericin B, and pimaricin. The chemical structure of this compound (CAS Registry Number: 1393-12-0) consists of a 38-membered macrolactone ring with a characteristic conjugated tetraene system and a mycosamine sugar moiety attached at the C-19 position through a β-glycosidic bond. The molecular formula of this compound is C₃₉H₆₁NO₁₄, with a molecular weight of 767.90 g/mol [1] [2].

The polyene macrolide antibiotics share a common mechanism of action primarily targeting fungal cell membranes. Their molecular architecture consists of two distinct regions: a hydrophilic polyol region that lines aqueous transmembrane channels and a lipophilic polyene segment that interacts with membrane sterols. This compound exhibits a typical polyene UV absorption spectrum with maxima at 279, 291, 304, and 318 nm in 80% methanol [2]. The compound has a specific optical rotation [α]D²⁵ of +116° (pyridine) and decomposes above 110°C. It is slightly soluble in water, acetone, and lower alcohols, with improved water solubility achieved through salt formation, such as the sulfate heptahydrate derivative ([α]D²⁵ +75.2° in methanol) [2].

Table 1: Fundamental Chemical Properties of this compound

Property Specification
CAS Registry Number 1393-12-0
Molecular Formula C₃₉H₆₁NO₁₄
Molecular Weight 767.90 g/mol
Percent Composition C 61.00%, H 8.01%, N 1.82%, O 29.17%
Optical Rotation [α]D²⁵ +116° (pyridine)
UV Maxima (80% methanol) 279, 291, 304, 318 nm
Solubility Slightly soluble in water, acetone, lower alcohols

The mycosamine moiety (3,6-dideoxy-3-amino-D-mannose) is a critical structural component of this compound and several other polyene macrolides. This deoxyaminosugar is attached to the macrolactone ring through a β-glycosidic bond at C-19 and plays a crucial role in the biological activity of the antibiotic. The ionizable amino group of mycosamine and the carboxyl group at C-16 of the macrolactone ring are both involved in the interactions between antibiotic molecules in the membrane-bound complex, which are essential for antifungal activity [3]. Understanding the biosynthesis, attachment, and function of this sugar moiety provides valuable insights for engineering improved antifungal agents with enhanced therapeutic properties and reduced toxicity.

Biosynthesis and Genetic Regulation of Mycosamine

Mycosamine Biosynthetic Pathway

The mycosamine moiety in this compound is derived from GDP-D-mannose, which is synthesized from fructose 6-phosphate through enzymes of primary metabolism. The biosynthetic pathway involves three key enzymatic steps that transform GDP-D-mannose into GDP-mycosamine, which is subsequently attached to the macrolactone ring. The this compound biosynthetic gene cluster encodes specialized enzymes responsible for these transformations, mirroring the pathways found in other polyene macrolide producers [3].

The first dedicated step in mycosamine biosynthesis is catalyzed by a GDP-D-mannose 4,6-dehydratase, encoded by the rimDIII gene (or its homolog nysDIII in the nystatin cluster). This enzyme converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose through a dehydration reaction. The subsequent step involves a non-enzymatic 3,4-isomerization that converts this intermediate to GDP-3-keto-6-deoxy-D-mannose. Interestingly, genes encoding GDP-4-keto-6-deoxy-D-mannose 3,4-isomerase have not been identified within polyene macrolide gene clusters, suggesting either that this isomerization occurs spontaneously or that the relevant enzyme is encoded elsewhere in the Streptomyces genome [3].

The final step in mycosamine formation is a transamination reaction catalyzed by a pyridoxal phosphate-dependent aminotransferase encoded by rimDII (homologous to nysDII). This enzyme transfers an amino group to GDP-3-keto-6-deoxy-D-mannose, resulting in the formation of GDP-mycosamine. The aminotransferases found in polyene macrolide gene clusters show homology to perosamine synthases that catalyze similar reactions in the biosynthesis of 4-amino-4,6-dideoxy-D-mannose (GDP-perosamine) in other antibiotic pathways [3].

The following diagram illustrates the mycosamine biosynthetic pathway and attachment to the this compound aglycone:

G GDP_mannose GDP-D-mannose GDP_4_keto GDP-4-keto-6-deoxy-D-mannose GDP_mannose->GDP_4_keto RimDIII (GDP-mannose dehydratase) GDP_3_keto GDP-3-keto-6-deoxy-D-mannose GDP_4_keto->GDP_3_keto Spontaneous isomerization GDP_mycosamine GDP-mycosamine GDP_3_keto->GDP_mycosamine RimDII (Aminotransferase) Rimocidin_complete This compound (complete) GDP_mycosamine->Rimocidin_complete RimDI (Glycosyltransferase) Rimocidin_aglycone This compound aglycone Rimocidin_aglycone->Rimocidin_complete Glycosylation

Mycosamine Biosynthetic Pathway and Attachment to this compound Aglycone

Glycosyltransferase-Mediated Attachment

The attachment of mycosamine to the this compound aglycone is catalyzed by a glycosyltransferase encoded by rimDI (homologous to nysDI). This enzyme specifically transfers the mycosamine moiety from GDP-mycosamine to the C-19 carbon of the macrolactone ring, forming a β-glycosidic bond. Experimental evidence from gene inactivation studies demonstrates the crucial role of this glycosyltransferase. When nysDI was inactivated in Streptomyces noursei, the mutant strain produced nystatinolide (the aglycone of nystatin) and 10-deoxynystatinolide as major products instead of nystatin, confirming the essential role of the glycosyltransferase in sugar attachment [3].

Similar results were observed with the nysDII inactivation mutant, which also accumulated nystatinolide, confirming that both sugar biosynthesis and attachment are essential for producing the mature glycosylated polyene macrolide. Complementation of these mutants with the respective genes restored antibiotic production, validating the specific functions of these genes in mycosamine biosynthesis and attachment [3].

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated by pathway-specific regulators encoded within the biosynthetic gene cluster. Recent research has identified RimR2 as a crucial positive pathway-specific regulator of this compound biosynthesis in Streptomyces rimosus M527. RimR2 belongs to the LAL family (larger ATP-binding regulators of the LuxR family) of transcriptional regulators, characterized by a molecular mass of approximately 97.3 kDa (918 amino acids), and containing conserved nucleotide phosphate-binding domains (Walker A and Walker B) and a C-terminal helix-turn-helix (HTH) DNA-binding domain [4].

Experimental evidence demonstrates that RimR2 is indispensable for this compound production. Deletion of rimR2 resulted in a complete loss of this compound production, while complementation restored antibiotic biosynthesis. Furthermore, overexpression of rimR2 using strong promoters such as kasOp significantly enhanced this compound production (81.8% increase compared to wild-type), indicating its positive regulatory role [4].

At the molecular level, RimR2 activates this compound biosynthesis by directly binding to the promoter regions of key biosynthetic genes, including rimA (which encodes the loading module of the this compound PKS) and rimC. This binding was confirmed through electrophoretic mobility shift assays (EMSA), which demonstrated specific protein-DNA interactions. Consistent with these findings, qRT-PCR analyses revealed that all candidate rim genes showed significantly reduced transcriptional levels in the ΔrimR2 mutant compared to the wild-type strain [4].

Table 2: Key Enzymes in Mycosamine Biosynthesis and Attachment

Gene Protein Function Catalytic Reaction Result of Gene Inactivation
rimDIII GDP-D-mannose 4,6-dehydratase Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose Accumulation of this compound aglycone
rimDII Aminotransferase Transaminates GDP-3-keto-6-deoxy-D-mannose to GDP-mycosamine Accumulation of this compound aglycone
rimDI Glycosyltransferase Attaches mycosamine to C-19 of macrolactone ring Accumulation of this compound aglycone
rimR2 LAL family transcriptional regulator Activates transcription of this compound biosynthetic genes Complete abolition of this compound production

Functional Significance and Engineered Derivatives

Role of Mycosamine in Biological Activity

The mycosamine moiety is essential for the biological activity of this compound and other polyene macrolide antibiotics. The proposed mechanism of action involves the formation of transmembrane channels in fungal membranes through the assembly of antibiotic-sterol complexes. According to this model, eight antibiotic molecules assemble to form a hydrophilic pore lined by the polyol regions of the macrolactone rings, with the mycosamine moieties extending toward both the extracellular space and the cytoplasm. This arrangement creates an aqueous transmembrane channel that disrupts ion gradients, leading to cell death [3].

The ionizable amino group of mycosamine and the carboxyl group at C-16 of the macrolactone ring participate in crucial interactions between antibiotic molecules within the membrane complex. These electrostatic interactions are believed to stabilize the antibiotic complex in the membrane, facilitating the formation of functional ion channels. Experimental evidence from nystatin analogs lacking the mycosamine moiety demonstrates dramatically reduced antifungal activity and hemolytic activity, confirming the importance of this sugar moiety for biological function [3].

Structure-activity relationship studies have shown that modifications to either the amino group of mycosamine or the carboxyl group of the macrolactone ring can significantly alter the pharmacological properties of polyene antibiotics. Such modifications have yielded derivatives with reduced toxicity while retaining or even enhancing antifungal efficacy. For instance, semisynthetic derivatives of amphotericin B with modified mycosamine amino groups showed improved therapeutic indices compared to the parent antibiotic [5] [3].

Engineered this compound Derivatives

Genetic engineering of the this compound biosynthetic pathway has enabled the production of novel derivatives with potentially improved pharmacological properties. Disruption of the rimJ gene, which encodes a crotonyl-CoA carboxylase/reductase involved in the biosynthesis of extender units for polyketide chain elongation, resulted in a recombinant strain that overproduces new this compound/CE-108 derivatives alongside the parental compounds [5] [6].

One of these derivatives, CE-108D, was structurally characterized and shown to incorporate an alternative extender unit at elongation step 13 of polyketide chain assembly. Furthermore, these new compounds served as in vivo substrates for the heterologously expressed polyene carboxamide synthase PcsA, leading to the production of additional derivatives such as CE-108E, the carboxamide derivative of CE-108D. These modified compounds exhibit improved pharmacological properties compared to their parent compounds, demonstrating the potential of biosynthetic engineering for generating optimized antifungal agents [5] [6].

The following diagram illustrates the engineering strategy for producing novel this compound derivatives:

G Wild_type Wild-type S. diastaticus Rimocidin_CE108 This compound & CE-108 production Wild_type->Rimocidin_CE108 rimJ_disruption rimJ gene disruption Rimocidin_CE108->rimJ_disruption Novel_derivatives Novel derivatives (CE-108D etc.) rimJ_disruption->Novel_derivatives PcsA_expression PcsA expression Novel_derivatives->PcsA_expression Carboxamide_derivs Carboxamide derivatives (CE-108E etc.) PcsA_expression->Carboxamide_derivs

Engineering Strategy for Novel this compound Derivatives via rimJ Disruption

Starter Unit Flexibility

The this compound biosynthetic machinery demonstrates remarkable flexibility in starter unit incorporation, which directly influences the final antibiotic profile. The loading module of the this compound polyketide synthase (PKS), RimA, exhibits a unique domain structure consisting of carboxylic acid:CoA ligase-ACP-KSS-AT-ACP. The KSS domain (ketosynthase with a serine residue replacing the conserved active site cysteine) is believed to function as a decarboxylase that acts on malonyl-CoA or ethylmalonyl-CoA to generate acetyl-CoA and butyryl-CoA starter units, respectively [5].

This flexibility in starter unit selection directly determines whether the strain produces CE-108 (when malonyl-CoA is used as starter) or This compound (when ethylmalonyl-CoA is incorporated). The in vivo availability of these starter metabolites is therefore crucial for determining the final ratio of these two macrolides produced by Streptomyces diastaticus var. 108 [7]. Understanding this biosynthetic flexibility provides opportunities for metabolic engineering to optimize the production of specific compounds or to generate novel analogs through precursor-directed biosynthesis.

Table 3: Engineered this compound Derivatives and Their Properties

Derivative Modification Key Feature Pharmacological Improvement
CE-108D Alternative extender unit at elongation step 13 Modified macrolactone structure Altered biological activity
CE-108E Carboxamide derivative of CE-108D Carboxamide group Improved pharmacological properties
BU16 New this compound derivative from S. mauvecolor BU16 Structural modification Enhanced activity against pepper anthracnose

Experimental Methodologies

Gene Inactivation and Complementation

The functional characterization of genes involved in mycosamine biosynthesis and attachment relies on well-established gene inactivation and complementation protocols. For the this compound biosynthetic cluster genes, the following methodology has been successfully employed:

  • Gene Disruption: Construction of disruption cassettes containing an antibiotic resistance marker (e.g., apramycin resistance gene) flanked by homologous regions of the target gene. These cassettes are introduced into Streptomyces cells via conjugational transfer from Escherichia coli ET12567 (pUZ8002). Following conjugation, exconjugants are selected using appropriate antibiotics, and gene replacement is confirmed through Southern blot analysis or PCR amplification [3].

  • Complementation Studies: For functional complementation, the wild-type gene including its native promoter region is cloned into an integrative vector (e.g., pSET152). The resulting plasmid is introduced into the mutant strain, and antibiotic production is assessed to confirm restoration of function. This approach validates that the observed phenotype results specifically from the targeted gene disruption [3] [4].

  • Advanced Gene Editing: Recent studies have utilized the CRISPR/Cas9-CodA(sm) system for efficient gene deletion in Streptomyces species. This method allows for precise deletion of target genes such as rimR2, with mutants confirmed through PCR analysis showing the absence of the target gene fragment [4].

Analytical Methods for Compound Characterization

Comprehensive analysis of this compound and its derivatives requires a combination of chromatographic and spectroscopic techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Extracts from Streptomyces cultures are analyzed using HPLC systems (e.g., Agilent 1100) coupled with diode array detectors and mass-sensitive detectors. This provides both UV spectral data characteristic of polyene macrolides and accurate mass determination of the compounds. Typical cultivation involves 5-day-old cultures in microtiter well plates or 3-liter fermentors, with extraction using dimethyl sulfoxide (DMSO) [3].

  • Fermentation and Production Analysis: For quantitative analysis of this compound production, strains are cultivated in appropriate media such as 0.5× SAO-23 medium. Antibiotic production is monitored over time, and yields are quantified using HPLC by comparing peak areas with standards. For the purification of larger quantities of compounds, fermentation is scaled up to bioreactor systems [3] [4].

  • Transcriptional Analysis: Quantitative reverse transcription-PCR (qRT-PCR) is employed to examine the transcriptional levels of biosynthetic genes in wild-type versus mutant strains. Total RNA is isolated from mycelia harvested at appropriate time points, reverse-transcribed, and analyzed using gene-specific primers. This approach reveals how regulatory genes influence the expression of biosynthetic genes [4].

Protein-DNA Interaction Studies

The investigation of regulatory mechanisms involves studying direct interactions between regulatory proteins and their DNA targets:

  • Electrophoretic Mobility Shift Assays (EMSA): The RimR2 protein is expressed in E. coli with an appropriate tag (e.g., His-tag) and purified using affinity chromatography. Putative promoter regions of target genes (e.g., rimA, rimC) are amplified by PCR and labeled. Binding reactions containing the purified protein and labeled DNA fragments are incubated and then separated on native polyacrylamide gels. Protein-DNA complexes exhibit reduced electrophoretic mobility compared to free DNA, confirming specific interactions [4].

  • DNA Binding Specificity: The specificity of DNA binding is confirmed through competition experiments, where increasing amounts of unlabeled specific DNA or nonspecific DNA are included in the binding reactions. Only specific competitor DNA should effectively reduce the formation of protein-DNA complexes [4].

Conclusion and Perspectives

The mycosamine sugar moiety of this compound plays an indispensable role in the biological activity of this important antifungal antibiotic. Through extensive genetic and biochemical studies, the biosynthetic pathway for mycosamine has been elucidated, involving three key enzymes: a GDP-D-mannose dehydratase (RimDIII), an aminotransferase (RimDII), and a glycosyltransferase (RimDI) that attaches the sugar to the macrolactone ring. The essential nature of this sugar moiety is confirmed by gene inactivation studies, which demonstrate that disruption of any of these genes results in the accumulation of the inactive aglycone form [3].

Recent advances in understanding the regulatory mechanisms controlling this compound biosynthesis, particularly the identification of the pathway-specific regulator RimR2, provide new opportunities for strain improvement and yield enhancement. The demonstration that RimR2 overexpression can significantly increase this compound production (up to 81.8% improvement) offers a promising strategy for industrial-scale production of this antibiotic [4].

Future research directions should focus on several key areas:

  • Comprehensive Regulatory Network Analysis: Further investigation of the complete regulatory network controlling this compound biosynthesis, including potential interactions between RimR2 and other regulatory genes in the cluster (rimR1, rimR3, rimR4).

  • Structural Biology Studies: Structural characterization of the key enzymes involved in mycosamine biosynthesis and attachment, which could facilitate enzyme engineering for generating novel derivatives.

  • Metabolic Engineering Approaches: Optimization of precursor supply for mycosamine biosynthesis through metabolic engineering, potentially enhancing overall this compound production.

  • Combined Biotechnological Approaches: Integration of multiple strategies including regulatory gene overexpression, precursor feeding, and fermentation optimization for maximal this compound yields.

References

rimocidin antifungal activity assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimocidin

This compound is a polyene macrolide antifungal compound produced by various Streptomyces species, including S. rimosus and S. mauvecolor [1] [2] [3]. Its primary mechanism of action is binding to ergosterol in fungal cell membranes. This interaction forms pores that cause leakage of cellular contents, such as ions, leading to fungal cell death [3].

A key advantage of polyene macrolides like this compound is their low tendency to induce resistance in target fungi, making them promising candidates for agricultural antifungals [3]. A this compound derivative, BU16, has also been identified with a slightly modified side chain, exhibiting similar broad-spectrum antifungal activity [2].

Antifungal Activity Profile

The table below summarizes the in vitro antifungal activity of this compound and its derivative BU16 against various plant-pathogenic fungi.

Table 1: Antifungal Spectrum of this compound and BU16 [2]

Pathogenic Fungus Associated Plant Disease Reported Activity of this compound/BU16
Fusarium oxysporum f. sp. cucumerinum Cucumber wilt Active [4]
Colletotrichum coccodes Pepper anthracnose Active; compounds showed potent control efficacy [2]
Various other plant-pathogenic fungi - Broad-spectrum activity [2]

Key Experimental Protocols

Protocol 1: Adenylate Kinase (AK)-Based Cell Lysis Assay

This assay detects early-stage antifungal activity by measuring the leakage of adenylate kinase from fungal cells upon membrane disruption [2].

  • Principle: Viable cells maintain membrane integrity and retain adenylate kinase. Membrane damage caused by this compound leads to the release of this enzyme into the supernatant, which can be quantified using a luminescent reaction.
  • Procedure:
    • Fungal Preparation: Grow target fungal pathogens in appropriate liquid media.
    • Sample Treatment: Incate fungal cells with this compound or a control solution.
    • Incubation & Collection: Incubate for a set period (e.g., 2-4 hours), then centrifuge to obtain cell-free supernatant.
    • AK Detection: Mix the supernatant with a commercial AK detection reagent, which typically contains ADP and luciferin/luciferase. The released AK converts ADP to ATP, which in turn drives the luciferase-mediated production of light.
    • Measurement: Measure the resulting luminescence using a luminometer or plate reader. Higher luminescence indicates greater membrane disruption and antifungal activity.

The following workflow diagrams the key steps of this protocol:

start Start Assay p1 Grow fungal pathogen in liquid media start->p1 p2 Treat cells with This compound or Control p1->p2 p3 Incubate for set period (e.g., 2-4 hours) p2->p3 p4 Centrifuge to collect cell-free supernatant p3->p4 p5 Mix supernatant with AK detection reagent p4->p5 p6 Measure luminescence with a plate reader p5->p6 end Analyze Data p6->end

Protocol 2: In Vivo Plant Disease Control Assay

This protocol evaluates the practical efficacy of this compound in controlling fungal diseases on living plants [2].

  • Principle: The assay mimics real-world application by challenging plants with a fungal pathogen and assessing the protective effect of this compound treatment.
  • Procedure:
    • Plant Material: Use healthy, uniform pepper plants (Capsicum annuum) at a specific growth stage (e.g., 4-6 leaf stage).
    • Pathogen Inoculation: Prepare a spore suspension of Colletotrichum coccodes and apply it to the plant leaves.
    • Treatment: Apply this compound (e.g., 10 µg/mL) to the leaves, either preventively (before inoculation) or curatively (after inoculation). A water-only treatment should be included as a negative control.
    • Disease Assessment: Incubate plants under conditions favorable for disease development (e.g., high humidity). After an appropriate period (e.g., 7-10 days), assess disease severity. This is typically done by measuring the lesion diameter on the leaves or using a standardized disease index scale.
    • Analysis: Calculate the percentage of disease control by comparing the disease severity in treated plants to the negative control.

Critical Factors for Assay Success

  • Compound Handling: this compound is a tetraene macrolide and is highly sensitive to light [3]. Always store the compound in the dark and perform assays under subdued light to prevent degradation.
  • Solubility: this compound has low solubility in water. Use appropriate solvents like DMSO to prepare stock solutions, and ensure the final concentration of the solvent in the assay does not affect fungal growth (typically <1%).
  • Quality Control: For accurate and reproducible results, use purified this compound of known concentration. The purity can be verified by analytical methods such as HPLC [4].

Research Applications and Future Directions

This compound's potent and broad-spectrum activity makes it a promising lead for developing plant disease control agents [2]. Current research focuses on:

  • Strain Improvement: Using genetic engineering to overexpress positive regulators (like RimR2) or disrupt negative regulators (like NsdAsr) in producer strains to significantly increase this compound yields [1] [4].
  • Generating Novel Derivatives: Creating new analogs, such as the carboxamide derivative CE-108E, through genetic manipulation of the biosynthetic pathway to improve pharmacological properties like water solubility and reduce potential toxicity [3].

Protocol Summary and Verification Checklist

Before starting your experiments, use this checklist to ensure all critical parameters are addressed:

Table 2: Pre-Experiment Verification Checklist

Category Parameter Recommendation / Standard Value
Compound Storage -20°C, in the dark, desiccated
Solvent DMSO for stock solutions
Working Concentration e.g., 10 µg/mL for plant assays [2]
Biological Material Fungal Culture Use fresh, log-phase cultures
Plant Material Healthy, uniform pepper plants
Assay Conditions AK Assay Incubation 2-4 hours post-treatment
Plant Assay Assessment 7-10 days post-inoculation
Controls Include solvent and untreated controls

References

Comprehensive Application Notes and Protocols for Enhanced Rimocidin Production in Streptomyces rimosus M527

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimocidin and Fermentation Optimization Strategies

This compound is a glycosylated polyketide belonging to the tetraene macrolide family, synthesized in Streptomyces species by type I modular polyketide synthases (PKS). This important secondary metabolite exhibits potent antifungal activity against various plant pathogens, making it a highly promising biological fungicide for agricultural applications [1] [2]. The complete this compound biosynthetic gene cluster has been identified and sequenced in Streptomyces rimosus M527 (GenBank Accession No: MK300953), providing a genetic foundation for metabolic engineering approaches [2]. Despite its significant potential, the low production titers in native strains present major challenges for industrial application, with wild-type S. rimosus M527 typically producing approximately 0.11-0.23 g/L in shake-flask experiments [3].

Recent advances in understanding this compound biosynthesis and regulation have revealed several promising optimization strategies. The biosynthesis of a single this compound molecule requires the utilization of up to eleven malonyl-CoA units, alongside other key precursors including methylmalonyl-CoA, ethylmalonyl-CoA, and butyryl-CoA [1] [4]. These precursors originate primarily from primary metabolic pathways, including amino acid catabolism, fatty acid degradation, the citric acid cycle, and pyruvate metabolism [4]. Additionally, intricate transcriptional regulatory networks involving both global and pathway-specific regulators have been identified as crucial control points for this compound biosynthesis [1] [3]. This document integrates these recent findings to provide comprehensive application notes and detailed experimental protocols for enhancing this compound production through genetic engineering, mutagenesis, precursor optimization, and fermentation strategies.

Genetic Regulation and Engineering Approaches

Key Regulatory Genes and Their Mechanisms

The complex regulatory network controlling this compound biosynthesis involves several key transcriptional regulators that can be genetically manipulated to enhance production. Table 1 summarizes the major regulators and their effects on this compound biosynthesis.

Table 1: Key Regulatory Genes Affecting this compound Biosynthesis in S. rimosus M527

Regulator Regulator Family Effect on this compound Molecular Mechanism Reference
NsdAsr NsdA family Negative Suppresses metabolic precursors & modulates protein expression; binds 49 target genes [1]
TetR24 (RS24090) TetR family Negative Represses transcription of rim genes; binds promoter sequences of this compound cluster [3]
RimR2 LuxR family Positive Pathway-specific positive regulator of this compound biosynthesis [3]

The NsdAsr regulator exerts a particularly profound effect on this compound biosynthesis through a dual mechanism. First, it directly binds to genes involved in fatty acid degradation (RS18275 and RS18290), leading to their downregulation and consequent reduction in the levels of essential precursors butyryl-CoA and malonyl-CoA. Second, it binds to rpoB, encoding the RNA polymerase β-subunit, resulting in overall decrease in protein expression levels [1] [4]. Deletion of the nsdAsr gene represents a highly effective strategy for enhancing this compound production, as demonstrated by significantly increased yields in mutant strains.

Genetic Modification Protocols
2.2.1 NsdAsr Gene Deletion Protocol

Principle: The NsdAsr gene functions as a negative regulator of this compound biosynthesis. Its deletion derepresses the biosynthetic pathway and enhances precursor availability.

Procedure:

  • Vector Construction: Clone the upstream (approx. 1500 bp) and downstream (approx. 1500 bp) homology arms of nsdAsr into a temperature-sensitive plasmid such as pKC1139 or a CRISPR-Cas9 plasmid designed for Streptomyces.
  • Conjugal Transfer: Introduce the constructed plasmid into S. rimosus M527 via conjugation using E. coli ET12567(pUZ8002) as the donor strain.
  • Selection and Screening: Incubate exconjugants at appropriate temperature (28°C for Streptomyces) with antibiotic selection. For CRISPR-Cas9 systems, screen for successful deletion via antibiotic resistance and PCR verification.
  • Curing of Plasmid: For temperature-sensitive plasmids, perform several rounds of non-selective cultivation at 37°C to cure the plasmid.
  • Mutant Verification: Confirm gene deletion by PCR amplification and sequencing across the deletion junction.

Expected Outcome: ΔnsdAsr mutants typically exhibit accelerated morphological differentiation and significantly increased this compound production compared to wild-type strains [1].

2.2.2 TetR24 Gene Disruption Protocol

Principle: TetR24 acts as a transcriptional repressor of this compound biosynthetic genes. Its disruption removes this repression and enhances transcription of the rim gene cluster.

Procedure:

  • Mutant Construction: Using CRISPR-Cas9 technology, design gRNAs targeting the tetR24 coding sequence.
  • Transformation: Introduce the CRISPR plasmid into S. rimosus M527 via protoplast transformation or conjugation.
  • Mutant Screening: Screen for successful mutants by PCR and sequencing. Quantitative RT-PCR can verify downregulation of tetR24.
  • Phenotypic Confirmation: Verify enhanced this compound production through HPLC analysis and antifungal activity assays.

Expected Outcome: ΔtetR24 mutants show approximately 2.5-fold increase in this compound production compared to wild-type strains, with significantly upregulated expression of rim genes [3].

Random Mutagenesis and Screening Approaches

Reporter-Guided Mutation Selection (RGMS)

The RGMS strategy represents a powerful high-throughput approach for rapidly isolating high-producing mutants without requiring comprehensive knowledge of the regulatory network. This method employs biosynthetic pathway promoters fused to reporter genes to facilitate selection of mutants with enhanced pathway activity [2].

Table 2: Key Parameters for RGMS in S. rimosus M527

Component Description Application Purpose
Target Promoter PrimA (255-bp upstream sequence of rimA) Loading module of this compound biosynthesis
Reporter Gene Kanamycin resistance (neo) Selection of mutants with enhanced promoter activity
Reporter Plasmid pSET152-PrimA-neo (pAN) Chromosomal integration for stable inheritance
Mutagenesis Method Atmospheric and Room Temperature Plasma (ARTP) Random mutagenesis with high mutation efficiency
Screening Method Kanamycin resistance level High-throughput screening for enhanced PrimA activity

Experimental Workflow:

RGMS_Workflow Start Start with Wild-Type S. rimosus M527 Plasmid_Construction Construct Reporter Plasmid pSET152-PrimA-neo (pAN) Start->Plasmid_Construction Conjugation Conjugal Transfer to Create M527-pAN Initial Strain Plasmid_Construction->Conjugation Mutagenesis ARTP Mutagenesis (Parameter: 130W, 10slm, 2mm) Conjugation->Mutagenesis Screening Kanamycin Resistance Screening (67-79 mutants) Mutagenesis->Screening Fermentation Shake-flask Fermentation and HPLC Analysis Screening->Fermentation Identification Identify High-Producers (S34, S38, S52 mutants) Fermentation->Identification Validation qRT-PCR Validation of rim Gene Expression Identification->Validation

3.1.1 Detailed RGMS Protocol

Principle: The promoter of rimA (PrimA), which encodes the loading module of this compound biosynthesis, drives expression of a kanamycin resistance reporter gene (neo). Mutants with enhanced promoter activity exhibit higher kanamycin resistance and typically demonstrate increased this compound production.

Procedure:

  • Reporter Plasmid Construction:

    • Amplify the 255-bp PrimA fragment from S. rimosus M527 genomic DNA using primers PrimA-F (5'-gggctgcaggtcgactctagaCTCCGACCGCTGCGT-3') and PrimA-R (5'-tcccgttgaatatggctcatCACTCCCGGATCGCTCTGA-3').
    • Amplify the 816-bp neo gene from plasmid pET28a using primers Pneo-F (5'-gcgatccgggagtgATGAGCCATATTCAACGGGA-3') and Pneo-R (5'-tgattacgaattcgatatcTTAGAAAAACTCATCGAGCATCAAA-3').
    • Clone both fragments into the XbaI and EcoRV sites of the integrative plasmid pSET152 using seamless cloning technology.
  • Strain Construction:

    • Introduce the constructed plasmid pAN into S. rimosus M527 via conjugation using E. coli ET12567(pUZ8002) as the donor strain.
    • Select exconjugants with apramycin (50 μg/mL) to obtain the initial strain M527-pAN.
  • ARTP Mutagenesis:

    • Harvest spores of M527-pAN and suspend in sterile saline to approximately 10⁶ cells/mL.
    • Apply 10 μL aliquots to sterile metal plates for ARTP treatment.
    • Mutagenize using ARTP system with parameters: power 130 W, helium gas flow rate 10 slm, distance 2 mm, exposure time 0-120 seconds.
    • Determine the optimal exposure time yielding 80-90% lethality rate.
    • Collect treated spores and spread on mannitol soya flour (MS) plates without antibiotics for recovery.
  • Mutant Screening:

    • Transfer recovered colonies to MS plates containing gradient concentrations of kanamycin (10-50 μg/mL).
    • Select mutants exhibiting higher kanamycin resistance than the parent M527-pAN strain.
    • In initial screening, 79 total mutants were obtained, with 67 showing enhanced kanamycin resistance.
  • Fermentation and Validation:

    • Ferment selected mutants in appropriate medium for 5-7 days.
    • Quantify this compound production by HPLC or bioassay against Fusarium oxysporum.
    • Analyze transcriptional levels of rim genes and neo in high-producing mutants by qRT-PCR.

Expected Results: In the original study, three high-producing mutants (M527-pAN-S34, S38, and S52) showed 34%, 52%, and 45% increases in this compound production, respectively, compared to the parent strain. These mutants also exhibited significantly elevated transcription levels of both the neo reporter and native rim genes [2].

Combined ARTP and Ribosome Engineering

The combination of ARTP mutagenesis with ribosome engineering represents a powerful synergistic approach for strain improvement. Ribosome engineering implements antibiotic-induced genetic mutations in ribosome-associated factors (e.g., ribosomal protein S12 encoded by rpsL) and RNA polymerase (β-subunit encoded by rpoB), leading to pleiotropic effects that enhance secondary metabolite production [5].

Protocol for Combined Mutagenesis:

  • ARTP Mutagenesis: Perform ARTP mutagenesis as described in section 3.1.1.
  • Ribosome Engineering Screening:
    • Spread ARTP-mutagenized spores on plates containing sublethal concentrations of streptomycin (5-20 μg/mL) or rifampicin (5-15 μg/mL).
    • Isolate resistant colonies and screen for improved this compound production.
    • Alternatively, sequentially apply ARTP and antibiotic selection in iterative cycles.
  • Mutant Characterization:
    • Sequence rpsL and rpoB genes in high-producing mutants to identify resistance mutations.
    • Evaluate stability of high-production phenotype over multiple generations.

Advantages: This combined approach generates diverse mutations affecting both primary and secondary metabolism, potentially leading to synergistic improvements in this compound production. Ribosome engineering has been successfully applied to enhance production of various antibiotics in Streptomyces species [5].

Precursor and Cofactor Optimization

Key Precursors and Their Metabolic Origins

The biosynthesis of this compound requires specific precursor molecules that originate from primary metabolic pathways. Understanding and enhancing the supply of these precursors represents a crucial strategy for increasing this compound titers. Table 3 summarizes the key precursors and their metabolic sources.

Table 3: Essential Precursors for this compound Biosynthesis and Enhancement Strategies

Precursor Required Units per this compound Molecule Biosynthetic Pathway Key Genes Enhancement Strategy
Malonyl-CoA 11 units Fatty acid metabolism fabG Overexpress accsr (acetyl-CoA carboxylase)
Butyryl-CoA Starter unit Fatty acid degradation RS18275, RS18290 Downregulate NsdAsr; optimize carbon sources
Methylmalonyl-CoA 1 unit Branched-chain amino acid degradation - Supplement with propionate
Ethylmalonyl-CoA 1 unit Fatty acid metabolism - Optimize C4 carbon sources
NADH/NADPH Cofactors Oxidative phosphorylation Multiple Optimize aeration; supplement with nicotinic acid
Metabolic Engineering for Precursor Enhancement
4.2.1 Malonyl-CoA Enhancement Protocol

Principle: Malonyl-CoA serves as the predominant extender unit for this compound biosynthesis, with 11 molecules incorporated into each this compound molecule. Enhancing intracellular malonyl-CoA pools can significantly improve this compound production.

Procedure:

  • Gene Identification: Identify and clone the accsr gene encoding acetyl-CoA carboxylase from S. rimosus M527.
  • Plasmid Construction: Clone accsr under the control of a strong constitutive promoter in an integrative Streptomyces expression vector.
  • Strain Engineering: Introduce the constructed plasmid into S. rimosus M527 via conjugation or protoplast transformation.
  • Evaluation: Measure intracellular malonyl-CoA concentrations using LC-MS and correlate with this compound production.

Expected Outcome: Overexpression of accsr has been shown to increase intracellular malonyl-CoA concentrations and improve this compound yield by approximately 30% [4].

4.2.2 NAD(P)H Optimization Strategy

Principle: Reduced cofactors NADH and NADPH provide essential reducing power for this compound biosynthesis. Transcriptomic analyses have revealed that NsdAsr overexpression leads to downregulation of oxidative phosphorylation genes, resulting in decreased NADH and NADPH levels.

Optimization Approaches:

  • Genetic Manipulation: Delete nsdAsr to prevent downregulation of oxidative phosphorylation genes.
  • Medium Supplementation: Add nicotinic acid (50-100 mg/L) or nicotinamide (20-50 mg/L) to enhance NAD(P)H biosynthesis.
  • Aeration Optimization: Increase aeration rates in bioreactors to enhance oxidative phosphorylation efficiency.

Expected Outcome: In ΔnsdAsr mutants, NADH levels were 28.4-40.1% higher and NADPH levels 56-81.6% higher compared to wild-type strains [4].

Detailed Experimental Protocols

Fermentation Medium Optimization

Baseline Medium Composition (per liter):

  • Glucose: 4.0 g
  • Malt extract: 10.0 g
  • Yeast extract: 4.0 g
  • Adjust to pH 7.8 before sterilization

Optimized Medium Composition (per liter):

  • Glucose: 20.0 g
  • Malt extract: 30.0 g
  • Yeast extract: 12.0 g
  • MgSO₄·7H₂O: 0.5 g
  • K₂HPO₄: 0.5 g
  • NaCl: 0.5 g
  • CaCO₃: 2.0 g
  • Adjust to pH 7.2-7.5 before sterilization

Fermentation Protocol:

  • Seed Culture Preparation:

    • Inoculate 100 μL of spore suspension (10⁸ cells/mL) into 250 mL flask containing 30 mL ISP2 medium.
    • Incubate at 28°C for 48-56 hours on a rotary shaker at 220 rpm.
  • Main Fermentation:

    • Transfer 5% (v/v) inoculum from seed culture to 250 mL flask containing 30 mL fermentation medium.
    • Incubate at 28°C for 6-8 days on a rotary shaker at 220 rpm.
    • Monitor cell growth, pH, and this compound production daily.
  • Process Parameters:

    • Temperature: 28°C
    • Agitation speed: 200-250 rpm
    • Initial pH: 7.2-7.5
    • Fermentation duration: 6-8 days
Analytical Methods
5.2.1 this compound Quantification by HPLC

Sample Preparation:

  • Centrifuge fermentation broth at 12,000 × g for 10 minutes
  • Extract supernatant with equal volume of ethyl acetate
  • Evaporate organic phase under nitrogen stream
  • Redissolve residue in 1 mL methanol
  • Filter through 0.22 μm membrane before HPLC analysis

HPLC Conditions:

  • Column: C18 reverse phase column (250 × 4.6 mm, 5 μm)
  • Mobile phase: Methanol:Water:Phosphoric acid (65:35:0.1, v/v/v)
  • Flow rate: 1.0 mL/min
  • Detection: UV detector at 304 nm
  • Column temperature: 30°C
  • Injection volume: 20 μL
  • Retention time: Approximately 8-10 minutes
5.2.2 Antifungal Activity Bioassay

Indicator Organism: Fusarium oxysporum f. sp. cucumerinum

Procedure:

  • Prepare potato dextrose agar (PDA) plates and spread with spore suspension of F. oxysporum.
  • Place sterile Oxford cups on the inoculated agar surface.
  • Add 100 μL of filtered fermentation supernatant to each cup.
  • Incubate at 28°C for 48-72 hours.
  • Measure inhibition zone diameters and compare with this compound standards.
5.2.3 Gene Expression Analysis by qRT-PCR

RNA Extraction:

  • Harvest mycelia from fermentation broth by centrifugation
  • Extract total RNA using commercial kits with DNase I treatment
  • Determine RNA concentration and purity by spectrophotometry

cDNA Synthesis and qPCR:

  • Reverse transcribe 1 μg total RNA to cDNA using random hexamers
  • Perform qPCR with gene-specific primers and SYBR Green master mix
  • Use housekeeping genes (e.g., hrdB) for normalization
  • Calculate relative expression levels by the 2^(-ΔΔCt) method

Conclusion and Future Perspectives

The optimization of this compound production in S. rimosus M527 requires an integrated approach combining genetic engineering, mutagenesis, and fermentation strategies. Key successful approaches include:

  • Genetic Derepression: Disruption of negative regulators such as nsdAsr and tetR24 can significantly enhance this compound production by derepressing biosynthetic genes and improving precursor availability.

  • Reporter-Guided Selection: The RGMS approach provides an efficient high-throughput screening method for identifying high-producing mutants without requiring comprehensive understanding of the regulatory network.

  • Precedent Optimization: Enhancing the supply of key precursors, particularly malonyl-CoA and butyryl-CoA, through genetic and medium-based approaches consistently improves this compound titers.

  • Combined Mutagenesis: Integrating ARTP mutagenesis with ribosome engineering represents a powerful strategy for generating diverse mutations that synergistically enhance production.

Future directions should focus on combinatorial approaches that integrate multiple optimization strategies, development of more sophisticated fermentation control strategies, and application of systems metabolic engineering to comprehensively rewire metabolic networks for enhanced this compound production.

References

rimocidin plant disease control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimocidin

This compound is a polyene macrolide antibiotic produced by various Streptomyces species. It exhibits strong antifungal activity by binding to ergosterol present in fungal cell membranes, making it a potent agent against many plant-pathogenic fungi [1] [2]. Its potential as a biocontrol agent has been demonstrated in controlled environments against diseases like cucumber Fusarium wilt and damping-off [1].

Mechanism of Action

This compound exerts its antifungal effect by directly targeting the cell membranes of pathogenic fungi.

  • Molecular Target: The antibiotic binds to ergosterol, a key sterol component of fungal cell membranes [1] [2].
  • Effect on Pathogens: This binding disrupts membrane integrity, leading to the formation of pores or channels, leakage of cellular contents, and ultimately, cell death [1]. This mechanism provides effective control against a broad spectrum of fungal pathogens.

The following diagram illustrates the regulatory mechanism of this compound production in Streptomyces rimosus M527, which is crucial for understanding how to optimize its yield.

RegulatoryMechanism NsdAsr Regulation of this compound Biosynthesis cluster_downregulated Downregulated by NsdAsr NsdAsr NsdAsr RS18275 RS18275 NsdAsr->RS18275 RS18290 RS18290 NsdAsr->RS18290 rpoB rpoB NsdAsr->rpoB Glycolysis Glycolysis NsdAsr->Glycolysis OxPhos OxPhos NsdAsr->OxPhos Precursors Precursors This compound This compound Precursors->this compound ProteinSynthesis ProteinSynthesis ProteinSynthesis->this compound Energy Energy Energy->this compound subcluster_precursors subcluster_precursors ButyrylCoA ButyrylCoA RS18275->ButyrylCoA MalonylCoA MalonylCoA RS18290->MalonylCoA ButyrylCoA->Precursors MalonylCoA->Precursors subcluster_protein subcluster_protein RibosomeGenes RibosomeGenes rpoB->RibosomeGenes RibosomeGenes->ProteinSynthesis subcluster_energy subcluster_energy Glycolysis->Energy NADH NADH OxPhos->NADH NADH->Energy

Efficacy Against Plant Pathogens

This compound has demonstrated broad-spectrum antifungal activity, particularly against soil-borne pathogens. The table below summarizes its in vitro efficacy.

Table 1: Antifungal activity of this compound and culture broth from Streptomyces sp. JCK-6116 [1]

Pathogen Targeted Disease Caused Assay Type Inhibitory Effect / MIC of this compound A Key Findings
Fusarium oxysporum f. sp. cucumerinum Cucumber Fusarium wilt Dual culture, MIC MIC: 1.25 - 10 µg/ml Culture broth (10x dilution) suppressed disease in planta.
Rhizoctonia solani AG-4 Cucumber damping-off Dual culture, MIC MIC: 1.25 - 10 µg/ml Culture broth and butanol extract were effective.
Pythium ultimum Cucumber damping-off Dual culture Culture broth showed activity Butanol extract was not effective, suggesting other metabolites are responsible for anti-oomycete activity.
19 other species of plant pathogenic fungi/Oomycetes Various Dual culture Strong inhibitory activity Confirms wide antifungal spectrum of the JCK-6116 strain.

Application Protocol for Disease Control

Here is a detailed protocol for preparing and applying a this compound-based biocontrol treatment against cucumber soil-borne diseases, based on the study of Streptomyces sp. JCK-6116 [1].

BiocontrolProtocol This compound Biocontrol Agent Preparation Strain Streptomyces sp. JCK-6116 Fermentation Fermentation (Details not specified in search results) Strain->Fermentation CultureFiltrate Culture Filtration Fermentation->CultureFiltrate ButanolExtract Butanol Extraction (For fungal pathogens) CultureFiltrate->ButanolExtract Dilution 10-Fold Dilution of Culture Broth CultureFiltrate->Dilution Application Soil Application To disease-prone cucumber plants ButanolExtract->Application For fungi only Dilution->Application

Materials
  • Biocontrol Strain: Streptomyces sp. JCK-6116 (or a known this compound-producing equivalent) [1].
  • Culture Medium: The specific medium used for JCK-6116 is not detailed in the provided search results. General actinomycete media like Gauze's Synthetic No. 1 (GS) medium or International Streptomyces Project (ISP) media can be used for fermentation [2].
  • Pathogens: Fusarium oxysporum f. sp. cucumerinum, Rhizoctonia solani AG-4, and Pythium ultimum [1].
  • Equipment: Fermenter, centrifuge, filtration setup, solvent extraction setup.
Procedure
  • Inoculum Preparation: Grow the Streptomyces strain on a suitable agar medium to obtain fresh spores or mycelia.
  • Fermentation: Inoculate the liquid fermentation medium and incubate with aeration and agitation. The exact time and conditions for JCK-6116 were not specified, but typical fermentations for antibiotic production can last several days.
  • Harvesting: Separate the culture broth from the biomass by centrifugation (e.g., 10,000 × g for 20 minutes) and subsequent filtration [1].
  • Product Formulation:
    • Option 1: Crude Culture Broth: Dilute the filtered culture broth 10-fold with water for direct application [1].
    • Option 2: Butanol Extract: For a more concentrated product against fungi, extract the culture broth with an equal volume of n-butanol. Collect the organic phase and evaporate it to obtain a crude extract, which can be re-dissolved for application [1]. Note that this extract was not effective against Pythium ultimum [1].
  • Application: Apply the diluted culture broth or re-dissolved extract to the soil around cucumber plants. The study demonstrated efficacy in suppressing Fusarium wilt and damping-off diseases [1].

Production & Strain Improvement

Enhancing the yield of this compound is crucial for its practical application. The table and protocol below summarize successful strategies.

Table 2: Strategies for improving this compound production in Streptomyces rimosus M527 [3]

Method Strain / Mutant Key Change Resulting this compound Yield Key Findings
Fermentation Optimization Wild-type M527 Medium & process optimization Increased to 0.23 ± 0.02 g/L (shake-flask) Basic optimization can more than double production.
Ribosome Engineering M527-G37 (Gentamicin-resistant) Mutation in ribosomal protein Increased yield Higher transcriptional levels of all 10 rim biosynthetic genes (rimA to rimK).
M527-R5 (Rifamycin-resistant) Mutation in RNA polymerase Increased yield
M527-GR7 (Double-resistant) Cumulative mutations 0.41 ± 0.05 g/L (5-L fermentor) 62.89% greater than wild-type in a 5-L fermentor.
Genetic Engineering M527 with rimE over-expression Increased expression of a single biosynthetic gene Increased yield Over-expression of rimE led to the highest production among tested genes.
Protocol for Generating Resistant Mutants for Improved Yield [3]

This protocol uses ribosome engineering to introduce drug-resistance mutations that enhance this compound production.

  • Mutant Selection:
    • Treat wild-type S. rimosus M527 spores with different concentrations of gentamicin or rifamycin.
    • Select individual colonies that grow on plates containing these antibiotics. These are your first-generation mutants (e.g., M527-G37 for gentamicin, M527-R5 for rifamycin).
  • Screening for Production:
    • Ferment the selected mutants in a suitable medium.
    • Measure this compound production in each mutant compared to the wild-type strain. Effective methods include HPLC or bioassays against a sensitive fungus.
  • Combining Mutations:
    • Use a promising first-generation mutant (e.g., M527-G37) as the parent strain.
    • Treat its spores with a second antibiotic (e.g., rifamycin) to select for double-resistant mutants (e.g., M527-GR7).
  • Validation:
    • Ferment the double-resistant mutant and measure this compound yield. The study showed a cumulative improvement in yield [3].
    • Confirm upregulation of the this compound biosynthetic gene cluster (rimA to rimK) using quantitative RT-PCR [3].

Conclusion

This compound is a potent, environmentally friendly biocontrol agent with a clear mechanism of action and proven efficacy against major soil-borne fungal pathogens. The provided data, protocols, and strain improvement strategies offer a foundation for researchers to further develop and optimize this compound-based products for sustainable agriculture.

References

Comprehensive Application Notes and Protocols for Rimocidin as a Biocontrol Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimocidin: Properties and Biocontrol Applications

This compound is a glycosylated polyketide belonging to the tetraene macrolide family produced by various Streptomyces species. This antifungal compound exhibits potent activity against a broad spectrum of plant pathogenic fungi through its ability to bind to ergosterol in fungal membranes, disrupting membrane integrity and function [1]. Unlike many chemical fungicides, this compound is a natural product derived from bacterial fermentation, making it an attractive candidate for sustainable agriculture and integrated pest management programs. The compound exists in several structurally related forms, primarily this compound A, B, and C, with this compound A demonstrating the strongest antifungal activity with minimum inhibitory concentration (MIC) values ranging from 1.25–10 μg/mL against various fungal pathogens [1].

Recent studies have highlighted this compound's significant potential for controlling soil-borne diseases in important crops. The culture broth of Streptomyces sp. JCK-6116, which produces this compound A, B, and C, has demonstrated remarkable efficacy against Fusarium wilt and damping-off diseases in cucumber plants. When applied at a 10-fold dilution, the culture broth effectively suppressed disease development caused by Fusarium oxysporum f. sp. cucumerinum, Rhizoctonia solani AG-4, and Pythium ultimum [1]. This broad-spectrum activity against economically significant pathogens, combined with its natural origin and biodegradability, positions this compound as a promising biocontrol alternative to synthetic fungicides.

Table 1: Key Characteristics of this compound as a Biocontrol Agent

Property Description Significance
Chemical Class Glycosylated polyketide, tetraene macrolide Structural similarity to other polyene macrolides with known antifungal activity
Source Organisms Streptomyces rimosus, Streptomyces sp. JCK-6116, Streptomyces diastaticus Naturally occurring, fermentative production
Mechanism of Action Binds to ergosterol in fungal membranes Specific targeting of fungal cells without affecting plants
Antifungal Spectrum Broad-spectrum against plant pathogenic fungi Wide applicability for various fungal diseases
Formulations Culture broth, butanol extract, purified compounds Flexible application methods
Primary Applications Fusarium wilt, damping-off diseases in cucumber Targeted protection for economically important crops

Strain Identification and Fermentation Protocols

Isolation and Screening of this compound-Producing Streptomyces

The discovery of novel this compound-producing strains begins with strategic sampling from diverse environments, particularly rhizosphere soils of plants in natural ecosystems where competitive microbial interactions promote antibiotic production [2]. Sample processing should include heat treatment (55°C for 20 minutes) to select for spore-forming actinomycetes, followed by serial dilution in sterile water and plating on selective media such as Humic Acid-Vitamin (HV), Glucose-Aspartic Acid (GA), Starch Casein Agar (SCA), and Gause's No. 1 agar [2]. To inhibit fungal and bacterial contaminants, incorporate potassium dichromate (50 mg/L) and nystatin (50 mg/L) into the media. Incubate plates at 28°C for 5-7 days and observe for the development of characteristic actinomycete colonies – typically compact, leathery, with aerial mycelia and distinctive pigment production.

Primary screening for antifungal activity employs a dual culture assay where candidate Streptomyces isolates are streaked approximately 2.5 cm from a plug of target pathogens (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) [2]. After incubation at 28°C for 5-7 days, measure the inhibition zone between the isolate and pathogen growth. Calculate the percentage inhibition using the formula: [(C - T)/C] × 100%, where C represents the radial growth of the pathogen in control plates, and T represents the radial growth in the direction of the antagonist [2]. Isolates demonstrating strong inhibition (>70% inhibition) should be purified through repeated streaking on International Streptomyces Project (ISP) media 2 agar and preserved in 20% glycerol at -80°C for long-term storage.

Molecular Identification and Characterization

For taxonomic classification of promising isolates, perform 16S rRNA gene sequencing using universal primers 27F and 1492R [1]. Amplify the nearly full-length 16S rRNA gene via PCR, sequence the amplified product, and compare resulting sequences with databases using BLAST analysis. Construct phylogenetic trees using the neighbor-joining method with evolutionary distances calculated by the Kimura 2-parameter method and bootstrap testing (1,000 replicates) to determine phylogenetic relationships [1]. Additionally, characterize promising strains for plant growth-promoting traits including indole-3-acetic acid (IAA) production, siderophore production, and enzymatic activities such as chitinase, β-1,3-glucanase, lipase, and urease, as these complementary traits can enhance biocontrol efficacy [2].

Fermentation and this compound Production

For optimal this compound production, inoculate spore suspensions of confirmed this compound-producing Streptomyces strains into Bennet's broth (beef extract 1 g/L, glucose 10 g/L, enzymatic digest of casein 2 g/L, yeast extract 1 g/L) or other suitable production media [1]. Conduct fermentation in flask cultures (150-250 rpm) at 28°C for 5-7 days. Monitor this compound production through antifungal activity assays and HPLC analysis. To enhance this compound yields, consider medium optimization through statistical experimental design approaches such as Response Surface Methodology, focusing on key nutritional parameters including carbon sources (glucose, glycerol), nitrogen sources (casein, yeast extract), and precursor supplementation (malonyl-CoA precursors) based on biosynthetic requirements [3] [4].

G Soil Sample Soil Sample Heat Treatment Heat Treatment Soil Sample->Heat Treatment Serial Dilution Serial Dilution Heat Treatment->Serial Dilution Selective Plating Selective Plating Serial Dilution->Selective Plating Colony Selection Colony Selection Selective Plating->Colony Selection Dual Culture Assay Dual Culture Assay Colony Selection->Dual Culture Assay Molecular Identification Molecular Identification Dual Culture Assay->Molecular Identification Fermentation Fermentation Molecular Identification->Fermentation Extraction Extraction Fermentation->Extraction Bioassay Bioassay Extraction->Bioassay

Figure 1: Workflow for isolation, identification, and fermentation of this compound-producing Streptomyces strains

Metabolic Engineering and Production Enhancement

Genetic Manipulation Systems for Streptomyces

Establishing an efficient genetic transformation system is crucial for metabolic engineering of this compound-producing strains. The most widely employed method is intergeneric conjugation between Escherichia coli and Streptomyces species using the donor strain E. coli ET12567 (pUZ8002) [5]. For Streptomyces rimosus M527, a this compound producer, optimal conjugation efficiency is achieved using Gause's No. 1 medium as the conjugation platform, with heat shock of spores at 50°C for 10 minutes, a donor:recipient ratio of 1:100, and addition of MgCl₂ to a final concentration of 15 mmol/L [5]. After conjugation, overlay plates with appropriate antibiotics (e.g., 25 μg/mL apramycin) after 16-20 hours of incubation at 28°C to select for exconjugants.

For targeted genetic modifications, employ CRISPR/Cas9-based technology which has been successfully implemented in various Streptomyces species for precise genome editing [6]. Design sgRNAs to target specific genomic loci and clone them into appropriate Streptomyces expression vectors. Alternatively, use temperature-sensitive vectors (e.g., pKC1139) for gene disruption or replacement via double-crossover homologous recombination [5]. After introducing genetic constructs, verify genomic modifications through PCR analysis and Southern blotting to ensure correct integration and absence of unintended mutations.

Regulatory Gene Manipulation for Yield Improvement

The regulatory gene nsdAsr has been identified as a negative regulator of this compound biosynthesis in Streptomyces rimosus M527 [3] [4]. Deletion of nsdAsr results in significantly enhanced this compound production and accelerated morphological differentiation, while its overexpression decreases antibiotic yield. To enhance this compound production, construct nsdAsr knockout mutants using targeted gene replacement techniques. Confirm the successful deletion via PCR verification and compare this compound production between wild-type and mutant strains using HPLC quantification and antifungal activity assays.

An alternative strategy involves promoter engineering to enhance expression of biosynthetic genes. As demonstrated in Streptomyces sp. MJM3502 for rufomycin production, inserting strong constitutive promoters (e.g., kasO*p) upstream of key biosynthetic genes can increase antibiotic yields by 2.8 to 4.1-fold [6]. Identify the This compound biosynthetic gene cluster through genome sequencing and analysis, then target key regulatory genes within the cluster for promoter replacement or overexpression. Additionally, consider engineering precursor supply by overexpressing genes involved in malonyl-CoA and butyryl-CoA biosynthesis, as these are direct precursors for this compound biosynthesis [3] [4].

Table 2: Metabolic Engineering Strategies for Enhancing this compound Production

Engineering Approach Target Expected Outcome Validation Methods
Regulatory Gene Deletion nsdAsr (negative regulator) 2-3 fold yield increase HPLC, antifungal bioassay
Promoter Engineering Strong promoter upstream of biosynthetic genes 2-4 fold yield increase RT-qPCR, production analysis
Precursor Supply Enhancement fabG (malonyl-CoA biosynthesis), fatty acid degradation genes Improved precursor availability Metabolite analysis, CoA concentration measurement
Ribosome Engineering rRNA operons Enhanced translation efficiency Antibiotic resistance, production screening
Transport Engineering ABC transporters Improved secretion and reduced feedback inhibition Extracellular product measurement
Transcriptomic and Binding Analysis for Regulatory Insights

To comprehensively understand the regulatory network controlling this compound biosynthesis, employ integrated transcriptomic and ChIP-seq analyses [3] [4]. For RNA-seq transcriptomic analysis, collect samples of wild-type and engineered strains at multiple time points (e.g., 12 h, 24 h, 36 h) during fermentation. Extract high-quality RNA, prepare cDNA libraries, and sequence using an appropriate platform. Analyze differentially expressed genes with focus on metabolic pathways including glycolysis, oxidative phosphorylation, ribosome biogenesis, and fatty acid degradation, which provide precursors and energy for antibiotic biosynthesis.

For ChIP-seq (Chromatin Immunoprecipitation sequencing), create a strain expressing tagged NsdAsr protein, cross-link proteins to DNA in vivo, immunoprecipitate with tag-specific antibodies, and sequence the bound DNA fragments [3]. Identify direct binding targets of the regulatory protein by analyzing sequence reads aligned to the reference genome. Validate key interactions through Electrophoretic Mobility Shift Assays (EMSAs) using purified NsdAsr protein and target DNA fragments. This integrated approach revealed that NsdAsr directly binds to 49 target genes, including those involved in fatty acid degradation (RS18275 and RS18290) and RNA polymerase subunit rpoB, thereby limiting precursor supply and general transcription [3] [4].

G NsdAsr Protein NsdAsr Protein Fatty Acid Degradation Genes Fatty Acid Degradation Genes NsdAsr Protein->Fatty Acid Degradation Genes rpoB Gene rpoB Gene NsdAsr Protein->rpoB Gene Downregulated Expression Downregulated Expression Fatty Acid Degradation Genes->Downregulated Expression Decreased Transcription Decreased Transcription rpoB Gene->Decreased Transcription Reduced Precursors Reduced Precursors Downregulated Expression->Reduced Precursors Limited this compound Production Limited this compound Production Reduced Precursors->Limited this compound Production Decreased Transcription->Limited this compound Production

Figure 2: NsdAsr regulatory mechanism limiting this compound biosynthesis through direct binding to metabolic and transcriptional genes

Efficacy Testing and Biocontrol Application Protocols

In Vitro Antifungal Activity Assessment

Evaluate the antifungal spectrum of this compound against target pathogens using standardized microtiter plate assays and dual culture methods [1]. For microtiter plate assays, prepare serial dilutions of purified this compound or culture filtrates in appropriate media and inoculate with spore suspensions (10⁴ spores/mL) of target pathogens. Incubate at 25°C for 48-72 hours and measure optical density at 600 nm to determine fungal growth inhibition. Calculate minimum inhibitory concentrations (MICs) as the lowest concentration that completely inhibits visible growth. This compound A typically shows MIC values ranging from 1.25–10 μg/mL against various fungal pathogens [1].

For dual culture assays on solid media, streak the this compound-producing Streptomyces strain or place antibiotic-impregnated disks on PDA plates approximately 2 cm from a plug of target pathogen [2]. Incubate at 25°C until the control plates (pathogen alone) are fully covered with mycelial growth. Measure the inhibition zone and calculate the percentage inhibition using the formula: [(C - T)/C] × 100%, where C is the radial growth in control and T is the radial growth toward the antagonist [2]. Test against a panel of economically significant pathogens including Fusarium oxysporum forma specialis, Rhizoctonia solani, Botrytis cinerea, and Colletotrichum species to establish comprehensive activity profiles.

In Planta Efficacy Evaluation

Assess the disease control efficacy of this compound-producing strains or formulations through greenhouse and field trials [1]. For soil-borne diseases like Fusarium wilt of banana or cucumber, apply the this compound treatment as soil drench or seedling root dip before pathogen challenge. Prepare the biocontrol application by growing the this compound-producing strain in appropriate medium for 5-7 days, then use the culture broth directly (at 10-fold dilution) or extract metabolites with butanol for more concentrated formulations [1].

For cucumber Fusarium wilt trials, inoculate plants with Fusarium oxysporum f. sp. cucumerinum by root dipping in a conidial suspension (10⁶ spores/mL), then transplant into potting mix treated with this compound formulations [1]. Include appropriate controls (untreated, pathogen-only, and chemical fungicide treatments) and maintain plants under controlled conditions. Monitor disease development regularly using standardized disease index scales (e.g., 0-5 scale based on foliar symptoms and vascular discoloration). Calculate disease severity index and control efficacy percentage compared to untreated infected controls. Additionally, evaluate plant growth parameters (shoot length, root length, fresh weight) to assess any plant growth-promoting effects [2].

Defense Response Analysis

Investigate the induction of host defense responses by this compound-producing strains through gene expression analysis and enzyme activity assays [2]. Collect root and leaf samples from treated plants at various time points after treatment and pathogen challenge. Analyze expression of defense-related genes including pathogenesis-related (PR) proteins, peroxidases, phenylalanine ammonia-lyase (PAL), and lipoxygenase (LOX) using quantitative RT-PCR. Additionally, measure activities of antioxidant enzymes including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) using standard spectrophotometric methods. These analyses help determine whether the biocontrol mechanism involves direct antifungal activity, induction of plant defense systems, or a combination of both.

Formulation and Field Application Considerations

Developing effective formulations is crucial for maintaining viability and activity of this compound-producing strains or the purified compound under field conditions. For microbial formulations, consider carrier-based materials such as peat, talc, or biochar that provide protection and gradual release of the biocontrol agent [2]. Mix late-logarithmic phase cultures with sterile carrier material, adjust to appropriate moisture levels (30-40%), and package in breathable containers. For purified this compound formulations, develop wettable powders or liquid concentrates that can be diluted in water for spray applications. Include adjuvants such as spreaders and stickers to improve coverage and persistence on plant surfaces.

When applying this compound formulations in field settings, timing and method are critical for efficacy. For soil-borne diseases, apply as soil drench or through drip irrigation systems to ensure delivery to the root zone where pathogens reside. For foliar diseases, use spray applications with sufficient volume to ensure complete coverage. In integrated pest management programs, consider combining this compound with other biocontrol agents or reduced rates of chemical fungicides to enhance efficacy and reduce resistance development. Always conduct phytotoxicity tests on target crops before widespread application and monitor for any adverse effects on plant growth or yield.

Regulatory and Safety Considerations

Before commercial deployment of this compound-based biocontrol products, address regulatory requirements for microbial pesticides or biopesticides. Conduct comprehensive toxicity studies including acute oral, dermal, and inhalation toxicity tests using standard protocols. Evaluate environmental fate including persistence in soil and water, and effects on non-target organisms. For microbial products, confirm the taxonomic identity of the production strain and demonstrate absence of pathogenicity to mammals, birds, and beneficial insects. Additionally, develop quality control protocols for consistent production, including specifications for purity, potency, and storage stability.

The mode of action of this compound—binding to ergosterol in fungal membranes—provides specificity against fungal pathogens while minimizing effects on plants and animals [1]. However, this mechanism is similar to some medical antifungals, necessitating assessment of potential impacts on beneficial fungi such as mycorrhizal species. Implement resistance management strategies including rotation with biocontrol agents having different modes of action and avoidance of continuous, high-dose applications that might select for resistant pathogen populations.

References

Comprehensive Application Notes and Protocols for Rimocidin as a Biocontrol Agent Against Fusarium oxysporum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rimocidin and Its Activity Against Fusarium oxysporum

This compound is a polyene macrolide antibiotic produced by various Streptomyces species, exhibiting potent antifungal activity against a wide range of plant pathogenic fungi, including Fusarium oxysporum [1]. This tetraene macrolide belongs to the glycosylated polyketide family, synthesized by type I modular polyketide synthases (PKSs) in Streptomyces species [2]. This compound demonstrates particular efficacy against soil-borne fungal pathogens, making it a promising biocontrol agent for agricultural applications, especially against Fusarium oxysporum f. sp. cucumerinum, the causal agent of cucumber Fusarium wilt [1] [3]. The antibiotic exerts its antifungal effect primarily by binding to ergosterol in fungal membranes, disrupting membrane integrity and causing cellular leakage [1].

Fusarium oxysporum represents one of the most economically damaging fungal pathogens, affecting over 120 plant species and causing substantial crop losses worldwide [4]. The pathogen is particularly challenging to manage due to its persistent survival in soil through chlamydospores and its ability to infect plants at various developmental stages [5]. With increasing fungicide resistance and environmental concerns regarding chemical pesticides, this compound emerges as a sustainable alternative for integrated disease management strategies [1] [3].

Chemical Properties and Antifungal Efficacy Data

Chemical Characteristics of this compound

This compound is characterized by a macrocyclic lactone ring structure with multiple conjugated double bonds, typical of polyene macrolides [1]. The compound exists in several related forms, including This compound A, B, and C, with this compound A demonstrating the strongest antifungal activity among them [1] [3]. The molecular structure includes a sugar moiety attached to the macrolide ring, which is essential for its biological activity. This compound is soluble in polar organic solvents such as methanol, butanol, and pyridine, but has limited solubility in water [6]. This solubility profile is important for extraction and purification protocols.

Quantitative Antifungal Activity Against Fusarium oxysporum

Table 1: Antifungal Activity of this compound Against *Fusarium oxysporum*

This compound Variant Minimum Inhibitory Concentration (μg/ml) Target Pathogen Reference
This compound A 1.25-10 μg/ml Fusarium oxysporum f. sp. cucumerinum [1]
This compound B Not specified Fusarium oxysporum f. sp. cucumerinum [1]
This compound C Lower than this compound A Fusarium oxysporum f. sp. cucumerinum [1]
This compound (crude) Significant inhibition at 10-fold dilution Fusarium oxysporum f. sp. cucumerinum [3]

The culture broth of Streptomyces sp. JCK-6116, containing this compound complexes, demonstrated strong suppression of Fusarium wilt in cucumber plants when applied at a 10-fold dilution [1] [3]. In dual culture assays, the producing strain JCK-6116 exhibited broad-spectrum activity against 20 species of plant pathogenic fungi and Oomycetes, highlighting its potential as a multi-target biocontrol agent [1]. The butanol extract of JCK-6116 culture broth also showed significant efficacy against fungal diseases, though it lacked activity against Oomycetes like Pythium ultimum [1].

Protocols for this compound Production and Optimization

Strain Improvement and Mutant Selection

Several genetic approaches have been developed to enhance this compound production in Streptomyces strains:

  • Reporter-Guided Mutation Selection (RGMS):
    • Construct reporter plasmid: Clone the promoter region of rimA (255-bp upstream sequence) upstream of the kanamycin resistance gene (neo) in an integrative plasmid such as pSET152 [2].
    • Generate initial strain: Introduce the reporter plasmid pAN into S. rimosus M527 via conjugation to create the initial strain M527-pAN [2].
    • Random mutagenesis: Treat the initial strain with Atmospheric and Room Temperature Plasma (ARTP) to generate mutant libraries [2].
    • Mutant selection: Screen for mutants with enhanced kanamycin resistance, indicating increased rimA promoter activity [2].
    • Fermentation validation: Evaluate selected mutants for improved this compound production in shake-flask fermentation [2].

Using this approach, mutants M527-pAN-S34, S38, and S52 showed 34%, 52%, and 45% increases in this compound production, respectively, compared to the initial strain [2].

  • Regulatory Gene Manipulation:
    • Identify positive regulators: rimR2, a pathway-specific regulator of the LAL family, is essential for this compound biosynthesis [7].
    • Gene overexpression: Overexpress rimR2 using strong promoters such as *permE, *kasOp, or its native promoter to enhance this compound production [7].
    • Verify results: Recombinant strains M527-KR, M527-NR, and M527-ER exhibited 81.8%, 68.1%, and 54.5% more this compound production, respectively, than the wild-type strain [7].
Fermentation Optimization with Elicitors

The addition of specific elicitors can significantly enhance this compound production:

  • Elicitor preparation: Culture Saccharomyces cerevisiae or Fusarium oxysporum f. sp. cucumerinum in appropriate media and collect biomass or culture filtrate [8].
  • Fermentation setup: Inoculate S. rimosus M527 in production medium and incubate at 28°C with appropriate agitation [8].
  • Elicitor addition: Add biomass or culture filtrate of S. cerevisiae (A3) or F. oxysporum (B4) to the fermentation culture during the exponential growth phase [8].
  • Monitor production: Continue fermentation for 5-7 days and analyze this compound yield using HPLC [8].

This elicitation strategy resulted in 51.2% and 68.3% increases in this compound production with A3 and B4 elicitors, respectively, compared to non-elicited controls [8]. Quantitative RT-PCR analysis confirmed that elicitation increased transcription of rimA to rimK genes in the this compound biosynthetic cluster [8].

Table 2: this compound Production Enhancement Strategies

Strategy Specific Method Production Increase Key Parameters Reference
Regulatory gene overexpression rimR2 with kasOp promoter 81.8% Higher transcriptional levels of rim genes [7]
Elicitor addition F. oxysporum biomass 68.3% Increased rim gene transcription and protein synthesis [8]
Reporter-guided mutation ARTP mutagenesis with rimA promoter 52% Enhanced promoter activity and precursor supply [2]
Negative regulator deletion nsdAsr deletion Increased production (quantification ongoing) Enhanced precursor supply and protein expression [9]

Biosynthetic Pathway and Regulatory Mechanisms

This compound Biosynthetic Gene Cluster

The This compound biosynthetic gene cluster in S. rimosus M527 (GenBank Accession No. MK300953) contains four regulatory genes (rimR1-rimR4) and multiple structural genes responsible for the polyketide backbone assembly and modification [7] [2]. The loading module of this compound biosynthesis is encoded by rimA, which plays a crucial role in the initial steps of polyketide chain formation [2]. The cluster includes genes for the synthesis of key precursors such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, which are essential building blocks for this compound assembly [9].

Regulatory Network of this compound Biosynthesis

The following diagram illustrates the complex regulatory network controlling this compound biosynthesis in Streptomyces rimosus M527:

G PrimaryMetabolism Primary Metabolism (Glycolysis, TCA cycle) Precursors Precursors (malonyl-CoA, methylmalonyl-CoA, butyryl-CoA, NADH) PrimaryMetabolism->Precursors Provides RimCluster This compound Biosynthetic Gene Cluster Precursors->RimCluster Feeds This compound This compound Production RimCluster->this compound Produces RimR2 RimR2 (Positive Regulator) RimR2->RimCluster Activates (binds rimA, rimC promoters) NsdAsr NsdAsr (Negative Regulator) NsdAsr->Precursors Reduces supply NsdAsr->RimCluster Represses

Figure 1: Regulatory network of this compound biosynthesis in Streptomyces rimosus M527

The regulatory mechanism involves both positive and negative regulators that control this compound production at multiple levels:

  • RimR2: A LAL family regulator that acts as a pathway-specific positive regulator. It binds directly to the promoter regions of rimA and rimC structural genes, activating their transcription [7]. Electrophoretic mobility shift assays (EMSAs) confirmed this direct binding interaction [7]. RimR2 contains conserved nucleotide phosphate-binding domains (Walker A and Walker B) and a helix-turn-helix (HTH) DNA-binding domain, characteristic of LAL family regulators [7].

  • NsdAsr: A global negative regulator that suppresses this compound biosynthesis through multiple mechanisms. Chromatin immunoprecipitation sequencing (ChIP-seq) revealed that NsdAsr directly binds to 49 target genes, including those involved in fatty acid degradation (RS18275, RS18290) and DNA transcription (rpoB) [9]. This binding leads to:

    • Reduced precursor supply: Downregulation of fatty acid degradation genes decreases intracellular concentrations of butyryl-CoA and malonyl-CoA, essential precursors for this compound biosynthesis [9].
    • Decreased energy metabolism: Downregulation of oxidative phosphorylation and glycolytic genes reduces intracellular NADH and NADPH levels by 28.4-40.1% and 56-81.6%, respectively [9].
    • Impaired protein synthesis: Downregulation of ribosome-related genes and RNA polymerase subunit rpoB decreases overall protein synthesis capacity [9].

Application Protocols for Disease Control

Biocontrol Efficacy Testing Against Fusarium Wilt

To evaluate the efficacy of this compound-producing strains or formulations against Fusarium oxysporum:

  • Pathogen preparation:

    • Culture Fusarium oxysporum f. sp. cucumerinum on potato dextrose agar (PDA) for 10-14 days at 25°C [4].
    • Prepare spore suspension by flooding cultures with sterile distilled water and filtering through sterile cloth [4].
    • Adjust concentration to 1 × 10^6 conidia/ml using a hemacytometer [4].
  • Plant infection assay:

    • Germinate cucumber seeds in sterile conditions for 2 days in the dark at 25°C [4] [3].
    • Inoculate individual germinated seeds with 200 μl of spore suspension [4].
    • Apply this compound-producing Streptomyces culture broth (10-fold dilution) or butanol extract to treatment groups [1] [3].
    • Incubate at 25°C and assess disease symptoms after 7-14 days [3].
  • Disease assessment:

    • Calculate disease index based on symptom severity (root rot, wilting, stunting) [5].
    • Compare disease progression between treated and control groups [3].

The culture broth of Streptomyces sp. JCK-6116 at 10-fold dilution effectively suppressed Fusarium wilt in cucumber plants, demonstrating its practical potential as a biocontrol agent [1] [3].

Pathogen Detection and Quantification Protocol

Early detection and quantification of Fusarium oxysporum in plants and soil is crucial for effective disease management:

  • DNA extraction:

    • Collect plant tissue or soil samples from potentially infected areas [5].
    • Extract genomic DNA using commercial kits (e.g., Ezup Column Fungi Genomic DNA Purification Kit) [5].
  • Real-time PCR assay:

    • Use specific primers FONRT-18F (5'-TAATGCTCGTAAGTCAGGTCAGGTCAGGTTCA-3') and FONRT-18R (5'-AGTTGGAGTCAGCGATTCAT-3') for Fusarium oxysporum f. sp. niveum detection [5].
    • Prepare reaction mixture: 2 μl DNA template, 0.8 μl (10 μmol/l) of each primer, 6.8 μl RNase-free ddH2O, and 10.4 μl 2× qPCR SuperMix [5].
    • Perform amplification with appropriate cycling conditions [5].
  • Quantification and analysis:

    • Generate standard curve using serial dilutions of target DNA [5].
    • Calculate pathogen concentration in samples based on Ct values [5].
    • Establish correlation between DNA quantity and disease index for prediction [5].

This real-time PCR assay has a detection limit of 1.26 pg/μl genomic DNA of Fusarium oxysporum, 0.2 pg/ng total plant DNA in inoculated plants, and 50 conidia/g soil, providing high sensitivity for early detection [5].

References

Application Notes and Protocols: Enhancing Rimocidin Production in Streptomyces rimosus M527 through Elicitor Addition in Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction

Rimocidin, a polyene macrolide antibiotic produced by Streptomyces rimosus M527, exhibits potent antifungal activity against various plant pathogens, making it a promising biocontrol agent for agricultural applications. However, its potential is limited by inherently low production yields in standard fermentation processes. Elicitation has emerged as an effective biostimulation strategy to enhance secondary metabolite production in actinomycetes. This protocol details optimized methods for improving this compound production through the strategic addition of microbial elicitors based on established molecular mechanisms. Research has demonstrated that specific elicitors can significantly upregulate biosynthetic genes and modulate precursor availability, leading to substantially increased this compound yields. The following application notes provide comprehensive methodologies for elicitor preparation, fermentation processes, and analytical techniques that have been experimentally validated to enhance this compound production by up to 68.3% compared to standard conditions [1].

The efficacy of this approach stems from the activation of regulatory networks that control this compound biosynthesis. Recent studies have identified key regulatory mechanisms, including the pathway-specific regulator RimR2, which is essential for this compound production and directly activates biosynthetic genes, and the global regulator NsdAsr, which negatively modulates antibiotic production through precursor limitation and transcriptional control [2] [3]. Elicitors function by counteracting these repressive mechanisms and activating positive regulators, resulting in coordinated expression of the entire this compound biosynthetic gene cluster. This protocol integrates physiological manipulation with molecular understanding to provide researchers with reliable methods for enhancing this compound production in both laboratory and potential industrial settings.

Materials and Preparation

Microbial Strains and Culture Conditions
  • Producer Strain: Streptomyces rimosus M527 (China Center for Type Culture Collection M2013270) is maintained as frozen glycerol stocks (20% v/v glycerol) at -80°C and as agar slants (ISP2 medium) at 4°C for short-term storage [3] [1].

  • Elicitor Strains:

    • Saccharomyces cerevisiae (standard laboratory strain)
    • Fusarium oxysporum f. sp. cucumerinum (plant pathogenic fungus)
    • Escherichia coli JM109
    • Bacillus subtilis WB600
    • All elicitor strains should be maintained on appropriate media and subcultured monthly [1].
Media Formulations
  • Seed Medium (ISP2) per liter: 4 g glucose, 4 g yeast extract, 10 g malt extract; pH 7.2 [3].
  • Production Medium (RPM) per liter: 20 g glucose, 20 g soybean meal, 5 g CaCO₃, 5 g NaCl; pH 7.0 [1].
  • Elicitor Culture Media:
    • YPD for S. cerevisiae: 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose
    • PDA for F. oxysporum: potato dextrose agar
    • LB for bacterial elicitors: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl [1]
Elicitor Preparation Protocol
2.4 Biomass Elicitors
  • Inoculum Preparation: Transfer each elicitor strain from stock cultures to appropriate solid media and incubate until robust growth is achieved (S. cerevisiae: 48h at 30°C; F. oxysporum: 5-7 days at 25°C; bacteria: 24h at 37°C) [1].

  • Biomass Harvest:

    • For fungal and yeast elicitors: Flood agar plates with sterile physiological saline (0.85% NaCl) and gently scrape the mycelial/spore mass using a sterile spreader.
    • For bacterial elicitors: Harvest colonies directly using an inoculating loop.
  • Washing and Concentration: Transfer the harvested biomass to sterile centrifuge tubes and wash three times with sterile saline through successive centrifugation (5,000 × g, 10 min) and resuspension cycles.

  • Standardization: Adjust the final biomass concentration to 1.0 g/L (wet weight) in sterile saline. Maintain on ice until use (within 2 hours) [1].

2.5 Culture Broth Elicitors
  • Liquid Culture: Inoculate each elicitor strain into 100 mL of appropriate liquid medium in 500 mL baffled flasks and incubate with shaking (180 rpm) until late exponential phase.

  • Cell Removal: Centrifuge cultures at 8,000 × g for 20 min at 4°C and filter the supernatant through 0.22 μm membrane filters to remove residual cells.

  • Concentration (Optional): For some applications, concentrate the cell-free supernatant 5-fold using lyophilization or ultrafiltration (10 kDa cutoff).

  • Sterility Check: Plate 100 μL of each prepared elicitor on appropriate media and incubate for 48-72 hours to confirm absence of viable cells [1].

Table 1: Elicitor Preparation Specifications

Elicitor Type Source Microorganism Preparation Form Concentration Storage Conditions
A3 Saccharomyces cerevisiae Biomass & Culture broth 1.0 g/L (biomass) Immediate use recommended
B4 Fusarium oxysporum f. sp. cucumerinum Biomass & Culture broth 1.0 g/L (biomass) Immediate use recommended
JM109 Escherichia coli JM109 Culture broth 5-fold concentrate 4°C, ≤24 hours
WB600 Bacillus subtilis WB600 Culture broth 5-fold concentrate 4°C, ≤24 hours

Fermentation Protocol

Seed Culture Preparation
  • Inoculate S. rimosus M527 from a frozen glycerol stock or agar slant into 50 mL of ISP2 medium in a 250 mL Erlenmeyer flask.
  • Incubate at 28°C with shaking at 220 rpm for 48 hours to obtain a viable seed culture [1].
Main Fermentation Setup
  • Transfer the seed culture to 500 mL of production medium (RPM) in a 5-L fermenter at an inoculation rate of 5% (v/v).
  • Maintain the following standard fermentation parameters:
    • Temperature: 28°C
    • Agitation: 300 rpm
    • Aeration: 1.0 vvm (volume per volume per minute)
    • pH: Controlled at 7.0 through automatic addition of 2M NaOH or 2M HCl
    • Dissolved oxygen: Maintain above 30% saturation [1]
Elicitor Addition Strategy
  • Timing: Add elicitors at the early growth phase (24 hours post-inoculation) when the culture reaches mid-exponential growth.
  • Method: Aseptically inject the prepared elicitor solutions through a designated injection port.
  • Dosage:
    • Biomass elicitors: 1.0 g/L (wet weight) final concentration
    • Culture broth elicitors: 10% (v/v) final concentration
    • Concentrated culture broth: 2% (v/v) final concentration [1]
  • Controls: Include untreated control cultures that receive an equivalent volume of sterile saline or appropriate buffer.
Monitoring and Sampling
  • Growth Monitoring: Measure dry cell weight (DCW) every 12 hours by collecting 10 mL of culture, centrifuging at 8,000 × g for 10 min, washing with distilled water, and drying at 60°C to constant weight.
  • This compound Quantification: Collect supernatant samples every 12 hours for HPLC analysis (see Section 4.1).
  • Molecular Analysis: For gene expression studies, harvest cell pellets at 12, 24, and 36 hours post-elicitation for RNA extraction and qRT-PCR analysis [1].

Analytical Methods

This compound Quantification by HPLC
  • Sample Preparation: Centrifuge fermentation samples at 10,000 × g for 10 min. Filter the supernatant through 0.22 μm PVDF filters prior to injection.
  • HPLC Conditions:
    • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
    • Mobile phase: Acetonitrile:20 mM ammonium acetate (45:55, v/v)
    • Flow rate: 1.0 mL/min
    • Detection: UV-Vis detector at 318 nm
    • Injection volume: 20 μL
    • Column temperature: 30°C
  • Quantification: Prepare a standard curve using purified this compound (0.1-100 μg/mL) and calculate concentrations in samples by comparing peak areas to the standard curve [1].
Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Harvest cells by centrifugation and extract total RNA using a commercial kit with DNase I treatment to remove genomic DNA contamination.
  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA using random hexamers and reverse transcriptase.
  • qPCR Reaction:
    • Use gene-specific primers for rimA through rimK (this compound biosynthetic genes)
    • Include housekeeping gene (e.g., 16S rRNA) as internal control
    • Set up reactions in triplicate with SYBR Green master mix
    • Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min
  • Data Analysis: Calculate relative expression levels using the 2^(-ΔΔCt) method [1].
Protein Synthesis Monitoring (GUS Reporter Assay)
  • Strain Construction: Transform S. rimosus M527 with a reporter plasmid containing the β-glucuronidase (GUS) gene under control of a constitutive promoter.
  • Enzyme Assay: Harvest cells at various time points, prepare cell-free extracts, and incubate with p-nitrophenyl-β-D-glucuronide as substrate.
  • Measurement: Measure absorbance at 415 nm and calculate GUS activity using a p-nitrophenol standard curve [1].

The experimental workflow for implementing the complete elicitation strategy is summarized below:

G cluster_prep Elicitor Preparation (Section 2) cluster_fermentation Fermentation Process (Section 3) cluster_analysis Analysis Phase (Section 4) Start Start Protocol E1 Culture Elicitor Strains Start->E1 E2 Prepare Biomass Elicitors E1->E2 E3 Prepare Culture Broth Elicitors E2->E3 E4 Quality Control Check E3->E4 F1 Prepare Seed Culture S. rimosus M527 E4->F1 F2 Initiate Main Fermentation in 5-L Fermenter F1->F2 F3 Add Elicitors at 24h F2->F3 F4 Monitor Parameters (Temp, pH, DO) F3->F4 A1 Sample Collection (0, 12, 24, 36, 48h) F4->A1 A2 HPLC Analysis This compound Quantification A1->A2 A3 qRT-PCR Gene Expression Analysis A2->A3 A4 Data Interpretation & Optimization A3->A4

Results and Data Interpretation

Expected Outcomes

Implementation of this protocol should yield significantly enhanced this compound production compared to untreated controls. Based on validated experimental data, the following results can be anticipated:

Table 2: Expected this compound Production Enhancement with Different Elicitors

Elicitor Source Microorganism Production Increase (%) Time of Peak Production Key Biosynthetic Genes Upregulated
A3 Saccharomyces cerevisiae 51.2% 120-144 hours rimA, rimC, rimK
B4 Fusarium oxysporum f. sp. cucumerinum 68.3% 120-144 hours rimA, rimB, rimD, rimF
Control None Baseline 120-144 hours -
Molecular Validation

Successful elicitation should be confirmed through molecular analyses:

  • Gene Expression: qRT-PCR should show significant upregulation (typically 2-5 fold increase) of all this compound biosynthetic genes (rimA through rimK) in elicitor-treated cultures compared to controls [1].

  • Protein Synthesis: GUS reporter assays typically demonstrate 25-40% higher enzyme activity in elicited cultures, indicating enhanced global protein synthesis capacity [1].

  • Precursor Availability: Intracellular concentrations of key this compound precursors, including malonyl-CoA and methylmalonyl-CoA, are expected to increase by 30-50% in response to elicitation, supporting enhanced polyketide chain assembly [2].

Mechanism of Action

The enhanced this compound production observed with elicitor addition operates through multiple interconnected regulatory mechanisms. The diagram below illustrates the proposed mechanistic pathway:

G cluster_molecular Molecular Response cluster_metabolic Metabolic Outcomes Elicitor Microbial Elicitors (S. cerevisiae, F. oxysporum) MR1 Activation of RimR2 Pathway-Specific Regulator Elicitor->MR1 MR2 Modulation of NsdAsr Global Regulator Elicitor->MR2 MR3 Enhanced Ribosome Biosynthesis Elicitor->MR3 R1 Direct Binding to rim Promoters MR1->R1 R3 Enhanced Precursor Supply (CoA derivatives) MR2->R3 R4 Improved Protein Synthesis Capacity MR3->R4 subcluster_regulation subcluster_regulation R2 Increased Expression of rim Genes R1->R2 Outcome Significantly Enhanced This compound Production R2->Outcome MO1 Increased Malonyl-CoA & Methylmalonyl-CoA R3->MO1 R4->Outcome MO1->Outcome MO2 Enhanced NADH/NADPH Availability MO2->Outcome MO3 Improved Energy Charge (ATP) MO3->Outcome

Regulatory Mechanisms
  • RimR2 Activation: Elicitors stimulate the activity of RimR2, a pathway-specific LAL regulator essential for this compound biosynthesis. RimR2 directly binds to the promoter regions of rimA and rimC, activating transcription of the entire biosynthetic gene cluster. Deletion of rimR2 completely abolishes this compound production, confirming its essential role [3].

  • NsdAsr Modulation: Elicitors appear to counteract the repressive effects of NsdAsr, a global negative regulator that limits this compound production through multiple mechanisms: (1) direct binding to fatty acid degradation genes (RS18275, RS18290), reducing malonyl-CoA and butyryl-CoA precursor availability; and (2) binding to rpoB, downregulating overall transcriptional capacity [2].

  • Metabolic Precursor Enhancement: Elicitation increases flux through glycolysis and oxidative phosphorylation, raising intracellular concentrations of NADH, NADPH, and ATP that are critical for polyketide biosynthesis. This addresses the 28.4-40.1% (NADH) and 56-81.6% (NADPH) reductions observed in NsdAsr-overexpressing strains [2].

Physiological Responses
  • Ribosome Biogenesis: Elicitors counteract the downregulation of ribosome-related genes caused by NsdAsr overexpression, restoring the cell's protein synthesis capacity and enabling increased production of the large polyketide synthase enzymes required for this compound assembly [2] [1].

  • Transcriptional Activation: Effective elicitors induce coordinated upregulation of all rim genes (rimA through rimK), with documented increases in transcriptional levels ranging from 2 to 5-fold depending on the specific gene and elicitor used [1].

Troubleshooting and Optimization

Common Issues and Solutions
  • Low this compound Yield: Ensure elicitors are added during early growth phase (24h). Verify the viability and metabolic state of both producer and elicitor strains. Check that dissolved oxygen remains above 30% saturation throughout fermentation.

  • High Variability Between Batches: Standardize elicitor preparation protocols precisely. Use consistent growth phases for both producer and elicitor cultures. Maintain strict temperature control during all steps.

  • Contamination Risks: Implement rigorous sterility checks for all elicitor preparations. Include appropriate controls to identify contamination sources.

Optimization Guidelines
  • Elicitor Timing: Test addition times between 18-30 hours to identify the optimal window for your specific fermentation conditions.
  • Combination Approaches: Consider integrating elicitation with ribosome engineering (e.g., introduction of drug-resistance mutations) which has demonstrated synergistic effects on this compound production [4].
  • Precursor Feeding: Supplement with malonate precursors (e.g., sodium malonate) to further enhance malonyl-CoA availability and potentially boost yields beyond elicitation alone.

Conclusion

The strategic application of microbial elicitors represents a highly effective approach for significantly enhancing this compound production in S. rimosus M527 fermentations. This protocol provides detailed methodologies for elicitor preparation, fermentation processes, and analytical techniques that leverage our growing understanding of the molecular regulatory networks controlling this compound biosynthesis. The documented yield improvements of 51.2-68.3% demonstrate the substantial potential of this method for industrial application.

Future directions may include exploring novel elicitor combinations, integrating elicitation with genetic engineering of regulatory genes, and applying metabolic modeling to further optimize precursor flux. The continued elucidation of this compound regulatory mechanisms will undoubtedly reveal additional targets for strain improvement and yield enhancement.

References

Precursor Engineering Strategies for Rimocidin Overproduction

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of rimocidin, a polyene macrolide, relies on key precursor molecules. Engineering the metabolic pathways that produce these precursors has proven to be a highly effective strategy for increasing this compound yield. The table below summarizes two key approaches identified in the recent literature.

Target Precursor / Pathway Engineering Strategy Key Genetic / Biochemical Intervention Observed Outcome
Malonyl-CoA Overexpression of acetyl-CoA carboxylase (ACC) [1] Cloning and overexpression of the accsr gene in S. rimosus M527 [1] ↑ 34.0% this compound yield; ↑ 1.5-fold intracellular malonyl-CoA concentration [1]
Butyryl-CoA & Malonyl-CoA Manipulation of the regulatory protein NsdAsr [2] [3] Deletion of the nsdAsr gene (negative regulator) to derepress fatty acid degradation pathways [2] [3] Increased levels of butyryl-CoA and malonyl-CoA, leading to higher this compound production (exact yield increase not specified) [2] [3]

Detailed Experimental Protocols

Here is a detailed methodology for the genetic engineering approach to enhance malonyl-CoA supply, as demonstrated to be effective for this compound production in S. rimosus M527.

Protocol 1: Overexpression of Acetyl-CoA Carboxylase (ACC)
  • Objective: To enhance the intracellular pool of malonyl-CoA by genetically engineering the this compound-producing strain.
  • Principle: Acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a key extender unit for polyketide chain elongation. Overexpressing the gene encoding ACC (accsr) can bypass this potential rate-limiting step [1].
  • Materials:
    • Strains: Wild-type Streptomyces rimosus M527 (CCTCC M2013270) [4] [1].
    • Vectors & Media: A suitable Streptomyces expression vector (e.g., pSET152) [4], mannitol soya flour (MS) medium for sporulation and conjugation [4], and appropriate fermentation medium.
  • Procedure:
    • Gene Cloning: Amplify the accsr gene from the genomic DNA of S. rimosus M527 using high-fidelity PCR [1].
    • Vector Construction: Clone the amplified accsr gene into the expression vector under the control of a strong, constitutive promoter.
    • Strain Transformation: Introduce the constructed recombinant plasmid into the wild-type S. rimosus M527 via conjugation with E. coli ET12567 (pUZ8002) as the donor strain [4].
    • Fermentation: Cultivate the recombinant strain (S. rimosus M527-ACC) and the wild-type control under identical fermentation conditions. Collect samples at regular intervals (e.g., every 24 hours) for analysis [4] [1].
    • Validation and Analysis:
      • ACC Enzymatic Assay: Measure the ACC enzyme activity in cell-free extracts of both strains [1].
      • Malonyl-CoA Quantification: Determine the intracellular concentration of malonyl-CoA [1].
      • This compound Yield: Quantify the final this compound production using High-Performance Liquid Chromatography (HPLC) [1].

Complementary Strategies for Yield Improvement

Beyond direct precursor engineering, other genetic approaches can be integrated to further enhance this compound production.

  • Manipulation of Global Regulators: The regulatory protein NsdAsr acts as a negative regulator of this compound biosynthesis. Transcriptomic and ChIP-seq analyses have shown that NsdAsr represses genes involved in fatty acid degradation (limiting butyryl-CoA and malonyl-CoA) and central energy metabolism (reducing NADH/NADPH levels). Deleting the nsdAsr gene is therefore a viable strategy to derepress these pathways and increase precursor flux [2] [3].
  • Overexpression of Pathway-Specific Regulators: Identify and overexpress positive regulators within the this compound biosynthetic gene cluster. For example, overexpression of rimR2*, a positive pathway-specific regulator, has been shown to increase the transcription of this compound biosynthetic genes (rim* genes) and boost production by up to 81.8% using strong promoters like *kasOp [5].

Integrated Metabolic Engineering Workflow

The diagram below illustrates the logical workflow for developing a high-yielding this compound production strain by integrating the strategies discussed.

workflow Start Start: Wild-type S. rimosus M527 T1 Target Identification Start->T1 P1 Precursors (Malonyl-CoA) are limiting factors T1->P1 P2 Key negative regulator NsdAsr identified T1->P2 P3 Positive regulator RimR2 identified T1->P3 T2 Strategy Selection & Genetic Engineering T3 Strain Validation & Fermentation T2->T3 A1 Analyze ACC activity and malonyl-CoA levels T3->A1 End High-Yielding Production Strain S1 Overexpress accsr gene to enhance malonyl-CoA supply P1->S1 S2 Delete nsdAsr gene to derepress precursor pathways P2->S2 S3 Overexpress rimR2 gene to activate rim cluster P3->S3 S1->T2 S2->T2 S3->T2 A2 Measure this compound yield via HPLC A1->A2 A2->End

References

Transposon Mutagenesis for Rimocidin Biosynthesis Gene Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes & Protocol

1. Introduction

Rimocidin is a polyene macrolide antifungal compound produced by Streptomyces rimosus M527, with significant potential for controlling plant pathogenic fungi [1]. Its biosynthesis is governed by a complex gene cluster, yet the functions and regulatory networks of many genes within this cluster remain uncharacterized [2] [3]. Transposon mutagenesis is a powerful, random insertional mutagenesis strategy that facilitates the direct correlation between a gene and the resulting phenotype, making it ideal for linking genes to the production of secondary metabolites like this compound [2] [4]. This document provides a detailed protocol for conducting transposon-based screening to identify and validate genes that impact this compound biosynthesis.

2. Experimental Workflow Overview

The diagram below outlines the core steps for a transposon mutagenesis screen to identify genes affecting this compound production.

workflow Start Start: Wild-type S. rimosus M527 A 1. Mutant Library Construction (Tn5 transposon) Start->A B 2. Primary Screening (Antifungal bioassay vs. Fusarium oxysporum) A->B C 3. Secondary Analysis (HPLC for this compound quantification) B->C D 4. Mutant Validation (Growth curve analysis) C->D E 5. Insertion Locus Identification (Plasmid rescue) D->E F 6. Gene Functional Validation (Gene deletion & overexpression) E->F

3. Detailed Protocols for Key Experiments

3.1. Protocol A: Transposon Mutagenesis and Mutant Library Construction

This protocol describes the generation of a random mutant library of S. rimosus M527 using a Tn5 transposon system [2].

  • Objective: To create a large collection of random insertion mutants for screening variations in this compound production.
  • Materials:
    • E. coli ET12567 (pUZ8002) as a non-methylating donor strain [1].
    • Plasmid containing the Tn5 transposon (e.g., with an apramycin resistance marker).
    • Wild-type S. rimosus M527 spores.
    • Mannitol Soya flour (MS) agar medium [1].
    • Antibiotics: Apramycin, Kanamycin, Nalidixic acid.
  • Procedure:
    • Preparation: Introduce the transposon-containing plasmid into the E. coli donor strain via transformation.
    • Conjugation: a. Cultivate the donor E. coli to mid-exponential phase. b. Harvest spores of S. rimosus M527 and treat with heat (50°C for 10 minutes). c. Mix the donor E. coli cells and S. rimosus spores and plate onto MS agar plates. d. Incubate at 28°C for 16-20 hours.
    • Selection: Overlay the plates with sterile water containing apramycin and nalidixic acid to select for Streptomyces transconjugants and counterselect against the E. coli donor.
    • Library Expansion: Incubate plates for 3-5 days until exconjugant colonies appear. Pick and isolate individual mutants to form the library.

3.2. Protocol B: Screening for Altered this compound Production

This protocol covers the primary and secondary screening of mutants for altered antifungal activity and this compound yield [2].

  • Objective: To identify mutants with significant increases or decreases in this compound production.
  • Materials:
    • Mutant library from Protocol A.
    • Fusarium oxysporum f. sp. cucumerinum as an indicator fungus [1].
    • Appropriate fermentation medium (e.g., NL19 medium [4]).
    • HPLC system with a C18 column and UV-Vis detector.
  • Procedure:
    • Primary Antifungal Bioassay: a. Inoculate each mutant into liquid fermentation medium and incubate with shaking at 28°C for several days. b. Apply culture supernatants or crude extracts to agar plates seeded with the indicator fungus F. oxysporum. c. Measure the zones of growth inhibition after incubation. Compare the zone size of mutants to the wild-type strain.
    • Secondary Quantification by HPLC: a. For mutants showing significantly larger or smaller inhibition zones, perform fermentation in triplicate. b. Extract this compound from the culture broth. c. Analyze samples by HPLC. A common method involves using a mobile phase of acetonitrile and water with a gradient elution, and detection at a wavelength around 304 nm (characteristic of polyenes). d. Quantify this compound production by comparing peak areas to a standard curve from purified this compound.

3.3. Protocol C: Identification of Transposon Insertion Loci by Plasmid Rescue

This protocol is used to identify the genomic location of the transposon insertion in the selected mutants [2].

  • Objective: To clone and sequence the genomic DNA flanking the transposon insertion site.
  • Materials:
    • Genomic DNA from the mutant of interest.
    • Restriction enzymes (e.g., EcoRI, BamHI) that do not cut within the transposon.
    • T4 DNA Ligase.
    • E. coli competent cells for transformation.
    • Plasmid vector for subcloning.
  • Procedure:
    • Digest the mutant's genomic DNA with a suitable restriction enzyme.
    • Ligate the digested DNA fragments under dilute conditions that favor self-circularization.
    • Transform the ligated DNA into E. coli competent cells and select for the antibiotic resistance marker on the transposon (e.g., apramycin).
    • Isolate the plasmid from the resulting E. coli colonies. This "rescued" plasmid will contain the transposon ends and the flanking genomic DNA.
    • Sequence the plasmid using primers that read outward from the ends of the transposon.
    • BLAST the obtained sequence against the genome of S. rimosus M527 to identify the interrupted gene.

4. Data Presentation and Analysis

Table 1: Key Genes Affecting this compound Production Identified by Transposon Mutagenesis

Mutant Strain Altered Gene/Protein Gene Function Effect on this compound Production (vs. WT) Proposed Role in Biosynthesis
M527-G10 rrt (Response Regulator) Transcriptional Regulation (OmpR family) ↓ 72.9% (Significant reduction) Positive regulator; part of a two-component system [2]
M527-W5 hyp (Hypothetical Protein) Unknown Function ↑ 49.8% (Significant increase) Negative regulator; disruption enhances yield [2]

Table 2: Summary of Transposon Mutagenesis and Screening Outcomes

Experimental Parameter Description / Value Notes / Reference
Mutant Library Size 137 isolated mutants Sufficient for initial screening [2]
Primary Screening Method Antagonistic activity vs. F. oxysporum Efficient for high-throughput phenotyping [2] [1]
Hit Rate (Significant Phenotype) ~1.5% (2 mutants from 137) M527-G10 and M527-W5 were standout mutants [2]
Validation Method Gene deletion & complementation via CRISPR/Cas9 Confirmed causal link between gene and phenotype [2]
Growth Impact No discernible effect from rrt/hyp manipulation Confirms specific impact on secondary metabolism [2]

Transposon mutagenesis has proven highly effective in uncovering novel regulatory genes, rrt and hyp, that exert significant control over this compound biosynthesis in S. rimosus M527 without affecting primary growth [2]. The integration of this random mutagenesis approach with precise gene manipulation tools like CRISPR/Cas9 for validation creates a powerful pipeline for linking genotype to phenotype [2].

The success of this strategy demonstrates its potential for broader application in engineering Streptomyces and other actinomycetes. Future work should focus on:

  • Elucidating the specific molecular mechanisms and regulons of Rrt and Hyp.
  • Integrating multi-omics approaches (transcriptomics, metabolomics) to map the full regulatory network [3] [5].
  • Applying combinatorial engineering by disrupting negative regulators (like hyp) while overexpressing positive ones (like rrt) to synergistically boost this compound titers to industrially relevant levels.

References

Comprehensive Application Notes and Protocols for Rimocidin ChIP-seq Analysis in Streptomyces Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Rimocidin is a polyene macrolide antifungal antibiotic produced by Streptomyces rimosus M527 and other streptomycete species. This glycosylated polyketide belongs to the tetraene macrolide family and exhibits significant antifungal activity against various plant pathogens, highlighting its substantial potential for agricultural applications [1] [2]. Like other macrolides, this compound is synthesized by type I modular polyketide synthases (PKSs) through a complex biosynthetic pathway that has been genetically characterized [2]. The extensive antifungal properties of this compound against plant pathogens make it a compelling research focus for both basic science and applied agricultural biotechnology [1].

The regulatory mechanisms controlling this compound biosynthesis in Streptomyces species have recently been elucidated through advanced genomic techniques, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). These studies have revealed that this compound production is governed by a sophisticated hierarchical regulatory network involving both pathway-specific and global regulators [1] [2]. Notably, the recent identification and characterization of NsdAsr (a negative regulator) and RimR2 (a positive pathway-specific regulator) have provided critical insights into how this compound biosynthesis is genetically controlled [1] [2]. Understanding these regulatory mechanisms through ChIP-seq analysis enables researchers to develop strategic approaches for enhancing this compound production through targeted genetic engineering of regulatory nodes.

Experimental Design for ChIP-seq in Streptomyces

Key Considerations

Antibody selection represents the most critical factor in ChIP-seq experimental design, as antibody quality directly determines enrichment efficiency and data reliability. Researchers must select validated specific antibodies against the transcription factor or histone modification of interest, with characterization performed prior to ChIP experiments [3]. For Streptomyces species, where specific antibodies may not be commercially available, one strategy involves engineering epitope-tagged versions of the regulatory proteins (e.g., 3×FLAG, HA, or Myc tags) followed by immunoprecipitation using validated anti-tag antibodies [1].

Cell number optimization is essential for achieving appropriate signal-to-noise ratios. The abundance of the target protein or histone modification significantly influences the required biological material. While standard ChIP-seq protocols typically utilize millions of cells, pilot experiments should be conducted to determine the optimal cell number for each specific Streptomyces strain and growth condition [3]. For Streptomyces species, which grow as mycelial mats rather than suspended cells, quantification based on mycelial mass or DNA content may be more appropriate than cell counting.

Appropriate controls are indispensable for distinguishing specific enrichment from background noise in ChIP-seq experiments. Several control options should be considered, with input DNA (chromatin before immunoprecipitation) serving as the most common and generally recommended control [3]. Additional controls may include mock IP (no antibody) or nonspecific IP using an antibody against a protein not expected to bind DNA in the system. These controls help account for technical artifacts and sequencing biases, enabling more accurate peak calling and data interpretation.

Replicates and Sequencing Parameters

Sequencing depth directly impacts the resolution and reliability of ChIP-seq results. For transcription factor binding sites, which typically produce sharp, localized peaks, the ENCODE consortium recommends sequencing to a depth of 10-20 million uniquely mapped reads per sample [3]. For broad histone modifications, which cover more extensive genomic regions, greater sequencing depth (20-40 million reads) may be necessary to adequately cover the domains. For Streptomyces species with GC-rich genomes, researchers should consider potential sequencing biases and may need to adjust sequencing depth accordingly.

Table 1: Key Experimental Parameters for ChIP-seq in Streptomyces

Parameter Recommendation Considerations for Streptomyces
Antibody Validation Required before ChIP Epitope-tagging may be necessary for novel regulators
Cell Input 10^6 - 10^7 cells Optimize based on mycelial mass; consider growth phase
Biological Replicates ≥2 Independent cultures from different preparations
Sequencing Depth 10-40 million reads Higher depth for broad domains; adjust for GC bias
Control Type Input DNA Essential for accurate peak calling
Chromatin Fragmentation Sonication or MNase Sonication for TFs; MNase for nucleosome studies

Detailed Protocols

Chromatin Preparation and Immunoprecipitation

The initial phase of ChIP-seq involves crosslinking and chromatin preparation, which stabilizes protein-DNA interactions for subsequent analysis. For Streptomyces species, which possess a complex mycelial structure, thorough homogenization is essential for efficient crosslinking. The following protocol has been optimized for Streptomyces rimosus M527 and related species [1]:

  • Culture Growth and Crosslinking: Grow Streptomyces cultures in appropriate production media to the desired growth phase (typically early to mid-production phase for secondary metabolism studies). Add 1% formaldehyde directly to the culture and incubate for 15 minutes at room temperature with gentle agitation to fix protein-DNA complexes. Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Chromatin Fragmentation: Harvest mycelia by centrifugation and wash twice with cold PBS. Resuspend the cell pellet in cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease inhibitors. Incubate on ice for 15 minutes, then homogenize using a Dounce homogenizer or sonication at low intensity to break the mycelial structure. Pellet nuclei by centrifugation and resuspend in shearing buffer. Fragment chromatin to 200-500 bp fragments using either sonication (for transcription factors) or micrococcal nuclease digestion (for histone modifications). Optimal shearing conditions must be determined empirically for each instrument and cell type.

  • Chromatin Immunoprecipitation: Clarify the chromatin solution by centrifugation and dilute the supernatant in ChIP dilution buffer. Remove an aliquot as the "input" control and store at -20°C. Add the specific antibody against your target protein (or epitope tag) and incubate overnight at 4°C with rotation. The following day, add protein A/G magnetic beads and incubate for 2-4 hours at 4°C. Recover beads using a magnetic stand and wash sequentially with low salt, high salt, LiCl wash buffers, and finally TE buffer. Elute chromatin from beads using freshly prepared elution buffer (1% SDS, 100 mM NaHCO₃).

The following workflow diagram illustrates the complete ChIP-seq procedure from sample preparation to sequencing:

chipseq_workflow SamplePrep Sample Preparation Crosslink & Homogenize ChromatinFrag Chromatin Fragmentation Sonication or MNase SamplePrep->ChromatinFrag Immunoprecip Immunoprecipitation Antibody Incubation ChromatinFrag->Immunoprecip WashElute Wash & Elution Reverse Crosslinks Immunoprecip->WashElute LibraryPrep Library Preparation Size Selection & Amplification WashElute->LibraryPrep Sequencing Sequencing Illumina Platform LibraryPrep->Sequencing DataAnalysis Data Analysis QC & Peak Calling Sequencing->DataAnalysis

Library Preparation and Sequencing

Following chromatin immunoprecipitation and DNA recovery, the library preparation process converts the immunoprecipitated DNA fragments into sequencing-ready libraries:

  • DNA End Repair and Adapter Ligation: Purify eluted DNA using a PCR purification kit, and measure DNA concentration using a sensitive fluorescence-based method. End-repair the DNA fragments using appropriate enzymes to create blunt ends, followed by addition of a single 'A' base to the 3' ends to facilitate adapter ligation. Ligate indexed sequencing adapters to the DNA fragments using T4 DNA ligase. Clean up the ligation reaction to remove unincorporated adapters.

  • Size Selection and Amplification: Size-select the library using gel electrophoresis or magnetic beads to isolate fragments in the 200-400 bp range (including adapters). Amplify the library using a high-fidelity DNA polymerase with a minimal number of PCR cycles (typically 12-15 cycles) to avoid amplification bias. Determine library quality and concentration using methods such as qPCR, Bioanalyzer, or TapeStation.

  • Sequencing: Pool appropriately indexed libraries in equimolar ratios and sequence on an Illumina platform (e.g., NovaSeq, HiSeq, or MiSeq) according to manufacturer's instructions. For transcription factor binding studies, single-end sequencing of 50-100 bp is typically sufficient, while paired-end sequencing may provide advantages for histone modification studies or for mapping in complex genomic regions [3].

Data Analysis Workflow

Computational Processing Pipeline

ChIP-seq data analysis requires a systematic bioinformatic approach to transform raw sequencing reads into meaningful biological insights. The following workflow has been adapted from established ChIP-seq processing tutorials and optimized for Streptomyces genomes [4]:

  • Quality Control and Read Mapping: Begin by assessing raw read quality using FastQC or similar tools to identify potential issues with sequencing quality, adapter contamination, or GC bias. Pre-process reads by trimming low-quality bases and adapter sequences using tools such as Trimmomatic or Cutadapt. Map the quality-filtered reads to the appropriate Streptomyces reference genome using aligners such as Bowtie2 or BWA, with parameters optimized for the specific genome characteristics. For Streptomyces species with high GC content, specific alignment parameter adjustments may be necessary.

  • Peak Calling and Annotation: Identify regions of significant enrichment (peaks) using specialized peak-calling algorithms. For transcription factors with sharp, localized binding sites, MACS2 (Model-based Analysis of ChIP-Seq) is widely used and effective [4]. For broad histone modifications, alternative tools such as SICER or RSEG may be more appropriate, as they are specifically designed to identify extended domains of enrichment [5]. Annotate called peaks with genomic features (promoters, gene bodies, etc.) using tools such as ChIPseeker or HOMER.

  • Differential Binding and Motif Analysis: For comparative experiments involving multiple conditions, identify differentially bound regions using tools such as diffBind or similar methods. Discover enriched sequence motifs within the peaks using tools such as MEME-ChIP or HOMER, which can provide insights into the DNA binding preferences of the protein of interest [6]. Integrate ChIP-seq results with transcriptomic data (RNA-seq) to correlate binding events with changes in gene expression.

Table 2: Key Bioinformatics Tools for ChIP-seq Analysis

Analysis Step Recommended Tools Primary Application
Quality Control FastQC, MultiQC Assess read quality and adapter contamination
Read Mapping Bowtie2, BWA, STAR Alignment to reference genome
Peak Calling MACS2 (sharp peaks), SICER/RSEG (broad domains) Identification of enriched regions
Motif Discovery MEME-ChIP, HOMER Identification of binding motifs
Visualization IGV, deepTools, ggplot2 Data exploration and presentation
Differential Binding diffBind, DESeq2 Comparative analysis between conditions
Quality Assessment Metrics

Rigorous quality assessment is essential for validating ChIP-seq experiments and ensuring biologically meaningful results. Several established metrics should be evaluated before proceeding with biological interpretation [4]:

  • Strand Cross-Correlation: Calculate cross-correlation between reads mapped to forward and reverse strands, which produces two key metrics: the fragment length peak (indicating the predominant fragment length) and the phantom peak (corresponding to read length). High-quality transcription factor ChIP-seq datasets typically show strong cross-correlation at the fragment length, with a normalized strand coefficient (NSC) >1.05 and relative strand coefficient (RSC) >0.8 [4].

  • Fraction of Reads in Peaks (FRiP): The FRiP score represents the proportion of reads that fall within called peaks relative to the total mapped reads. This metric provides a measure of signal-to-noise ratio, with higher values indicating better enrichment. Successful transcription factor ChIP-seq experiments typically achieve FRiP scores of 1-5%, while histone mark ChIP-seq often shows higher FRiP scores (10-30%) [3].

  • Library Complexity: Assess library complexity by measuring the non-redundant fraction of reads, which indicates the diversity of sequences in the library. Low complexity may result from insufficient starting material, over-amplification, or other technical issues. The PCR bottleneck coefficient is a commonly used metric for evaluating library complexity.

Application Example: NsdAsr Regulation of this compound Biosynthesis

Integrated Transcriptomic and ChIP-seq Analysis

A recent comprehensive study demonstrated the power of integrating ChIP-seq and transcriptomic approaches to elucidate the regulatory mechanism of NsdAsr, a negative regulator of this compound biosynthesis in Streptomyces rimosus M527 [1]. This research provides an excellent model for applying ChIP-seq to study antibiotic regulation in Streptomyces:

  • Experimental Design: The researchers performed ChIP-seq analysis of NsdAsr in S. rimosus M527, identifying 49 direct target genes bound by this regulatory protein. This was complemented by comparative transcriptomic analysis between wild-type and NsdAsr-overexpressing strains at multiple time points (12h, 24h, and 36h), revealing extensive changes in gene expression affecting primary and secondary metabolic pathways [1].

  • Key Findings: The ChIP-seq analysis revealed that NsdAsr directly binds to genes involved in fatty acid degradation (RS18275 and RS18290) and DNA transcription (rpoB). Follow-up electrophoretic mobility shift assays (EMSAs) validated these direct interactions. Integration of ChIP-seq and transcriptomic data demonstrated that NsdAsr binding leads to downregulation of these target genes, resulting in decreased intracellular concentrations of essential this compound precursors including butyryl-CoA and malonyl-CoA [1].

  • Biological Interpretation: The study revealed that NsdAsr exerts a dual regulatory mechanism limiting this compound production by both suppressing metabolic precursors and modulating global protein expression through rpoB regulation. This comprehensive approach provided critical insights into how global regulators integrate primary and secondary metabolism in Streptomyces species [1].

Technical Adaptations for Streptomyces

The successful application of ChIP-seq in Streptomyces rimosus M527 required several methodological adaptations to address the unique biological characteristics of streptomycetes:

  • Culture Conditions: Cultures were grown in This compound production medium and harvested at multiple time points to capture different phases of growth and antibiotic production. The complex morphological differentiation of Streptomyces (from vegetative mycelium to aerial hyphae and spores) necessitates careful timing of crosslinking to target the appropriate developmental stage.

  • Chromatin Preparation: The mycelial structure of Streptomyces required extended crosslinking times (15-20 minutes) compared to unicellular bacteria, followed by vigorous mechanical disruption to ensure efficient lysis and chromatin release. Chromatin fragmentation was optimized to yield fragments primarily in the 200-500 bp range, suitable for Illumina sequencing.

  • Validation Approaches: The ChIP-seq results were validated using electrophoretic mobility shift assays (EMSAs) for key target interactions, confirming the direct binding observed in the genome-wide approach. Additional validation through β-glucuronidase (GUS) reporter assays and Western blot analysis provided functional confirmation of the regulatory relationships [1].

Troubleshooting and Optimization

Common Technical Challenges

Implementing ChIP-seq in Streptomyces species presents several unique challenges that may require troubleshooting and protocol optimization:

  • Low DNA Yield After IP: This common issue can result from various factors including insufficient starting material, suboptimal antibody efficiency, or inefficient chromatin fragmentation. Potential solutions include increasing culture volume, optimizing crosslinking conditions, validating antibody specificity, and ensuring proper chromatin fragmentation through systematic sonication optimization. For low-abundance transcription factors, consider incorporating a carrier chromatin strategy or increasing the number of PCR cycles during library amplification.

  • High Background Noise: Excessive non-specific signal can compromise peak detection and interpretation. To reduce background, consider increasing wash stringency (e.g., higher salt concentrations, additional wash steps), optimizing antibody concentration to minimize non-specific binding, and ensuring proper blocking during immunoprecipitation. The use of appropriate controls (input DNA, mock IP, or non-specific antibody IP) is essential for distinguishing specific signal from background.

  • Poor Peak Resolution: Broad or poorly defined peaks may result from over-crosslinking, excessive sonication, or suboptimal peak-calling parameters. Optimize crosslinking time to balance between sufficient fixation and over-crosslinking, titrate sonication conditions to achieve appropriate fragment sizes, and adjust peak-caller parameters based on the expected binding profile (sharp peaks for transcription factors versus broad domains for histone modifications).

Methodological Advancements

Recent technological developments offer opportunities to enhance ChIP-seq applications in Streptomyces research:

  • Multiplexed Approaches: New methods such as MulTI-Tag enable simultaneous profiling of multiple chromatin features in the same sample by using antibody barcoding approaches. This technology has been successfully applied to profile up to three histone modifications concurrently, revealing coordinated patterns of epigenetic regulation [7]. Adapting such approaches to Streptomyces could provide comprehensive insights into the combinatorial chromatin landscape governing antibiotic biosynthesis.

  • Single-Cell Adaptations: While standard ChIP-seq analyzes population-averaged patterns, emerging single-cell epigenomic methods could potentially be adapted to study heterogeneity in regulatory states within Streptomyces cultures. Such approaches could reveal how subpopulations within a culture contribute differentially to antibiotic production.

  • Integration with Multi-Omics: Combining ChIP-seq with complementary approaches such as ATAC-seq (assay for transposase-accessible chromatin), RNA-seq, and proteomics provides a systems-level understanding of regulatory networks controlling antibiotic biosynthesis. Such integrated analyses can distinguish direct regulatory targets from indirect effects and place chromatin binding in functional context.

Conclusion

ChIP-seq analysis has emerged as a powerful approach for elucidating the regulatory mechanisms controlling this compound biosynthesis in Streptomyces species. The methodology outlined in these application notes, when properly implemented, enables researchers to identify genome-wide binding sites for transcriptional regulators and map histone modifications associated with antibiotic production pathways. The integration of ChIP-seq with complementary transcriptomic and metabolic data provides a comprehensive systems biology perspective on the complex regulatory networks governing secondary metabolism in these industrially important bacteria.

As illustrated by the case study of NsdAsr regulation, ChIP-seq can reveal both expected and unexpected regulatory connections, offering new insights for strain improvement and overproduction of valuable antibiotics like this compound. Following the detailed protocols, quality control metrics, and troubleshooting guidelines presented here will help researchers generate high-quality, reproducible ChIP-seq data from Streptomyces species, advancing our understanding of antibiotic regulation and fostering the development of enhanced production strains for agricultural and pharmaceutical applications.

References

rimocidin electrophoretic mobility shift assay

Author: Smolecule Technical Support Team. Date: February 2026

EMSA in Rimocidin Biosynthesis Research

EMSA is used to validate direct interactions between transcription factors and promoter DNA of target genes. The table below summarizes its documented applications in the this compound biosynthetic pathway.

Transcription Factor Regulatory Role Validated Target Promoters Key Findings from EMSA
NsdAsr [1] [2] Global negative regulator RS18275, RS18290, rpoB [1] [2] Direct binding led to downregulation of precursor supply genes and general transcription.
RimR2 [3] Pathway-specific positive regulator rimA, rimC [3] Binding is essential for activating transcription of this compound biosynthetic genes.
TetR24 (RS24090) [4] TetR-family negative regulator rimK promoter region [4] Direct binding confirmed; DNase I footprinting further pinpointed the exact binding site.

Detailed EMSA Protocol

This protocol is adapted from general best practices [5] and methods applied in this compound research [1] [3] [4].

Principle

EMSA exploits the fact that a protein-DNA complex migrates more slowly than free DNA during non-denaturing gel electrophoresis, allowing for the detection of direct binding interactions.

Reagents and Equipment
  • Oligonucleotides: Design complementary oligonucleotides containing the suspected protein-binding site. In this compound studies, these are often the promoter regions of genes like rimA, rimC, or rimK [3] [4].
  • Protein Extract: Purified transcription factor protein (e.g., NsdAsr, RimR2, TetR24) from an expression host like E. coli BL21(DE3) [4].
  • Labeling System: Biotin-, DIG-, or fluorescently-labeled (e.g., IRDye 700) nucleotides for non-radioactive detection [5].
  • Binding Buffer: Typically contains Tris-HCl, KCl, DTT, glycerol, and non-specific competitors like poly(dI•dC) [5].
  • Gel Electrophoresis System: Equipment for native polyacrylamide gel electrophoresis (PAGE).
  • Detection System: Chemiluminescent imager for biotin/DIG or infrared imager for fluorescent dyes [5].
Step-by-Step Procedure

A. Probe Preparation and Labeling

  • Anneal Oligos: Mix equimolar amounts of complementary oligonucleotides. Heat to 95-100°C for 3-5 minutes and allow to cool slowly to room temperature to form double-stranded DNA [5].
  • Label DNA: Label the annealed DNA probe at the ends using biotin, DIG, or a fluorescent tag. Incorporating the label throughout the DNA fragment can interfere with protein binding [5].

B. Binding Reaction

  • Prepare a 20 µL reaction mixture on ice:
    • 2 µL 10X Binding Buffer
    • 1 µL Poly(dI•dC) (1 µg/µL)
    • 2 µL 25 mM DTT / 2.5% Tween 20 (stabilizes signal)
    • X µL Purified protein (amount requires optimization)
    • Y µL Nuclease-free water
    • 1 µL Labeled DNA probe (20-50 fmol) [5]
  • Incubate the reaction at room temperature for 20-30 minutes in the dark to allow complex formation.

C. Gel Electrophoresis and Detection

  • Prepare Gel: Prepare a non-denaturing polyacrylamide gel (e.g., 4-6%). A 4% gel can be made with 5 mL 40% acrylamide/bis (29:1), 2 mL 1M Tris (pH 7.5), 7.6 mL 1M Glycine, 160 µL 0.5M EDTA, and 26 mL H₂O, polymerized with 200 µL 10% APS and 30 µL TEMED [5].
  • Pre-run: Pre-run the gel in 0.5X TBE or TGE buffer for 10-30 minutes at 100V.
  • Load and Run: Add loading dye to the binding reactions. Load samples and run the gel at 100V for 30-60 minutes in the dark at 4°C.
  • Detect Signal: Transfer the gel to a membrane if using chemiluminescence, or image directly using an infrared or fluorescence imager [5].
Optimization and Controls
  • Protein Titration: Use a constant amount of DNA while varying the protein concentration to establish binding affinity and specificity [1] [4].
  • Specific Competition: Include a 50-200X molar excess of unlabeled, identical (specific) DNA to compete away the shift, confirming binding specificity [3] [4].
  • Non-specific Competition: Use an unlabeled, mutated DNA sequence that should not compete for binding, verifying the sequence-specificity of the interaction [5].
  • Antibody Supershift: For confirmed interactions, include an antibody against the transcription factor. A further mobility shift confirms the identity of the binding protein.

Regulatory Network in this compound Biosynthesis

The following diagram illustrates the integrated regulatory network of this compound biosynthesis in Streptomyces rimosus M527, as revealed by EMSA and other molecular studies.

rimocidin_regulation Integrated Regulatory Network of this compound Biosynthesis NsdAsr NsdAsr (Global Repressor) RNAP RNA Polymerase NsdAsr->RNAP Binds & Represses PrecursorGenes Precursor Genes (RS18275, RS18290) NsdAsr->PrecursorGenes Binds & Represses RimR2 RimR2 (Positive Regulator, LAL Family) RimocidinCluster rim Genes (rimA, rimC, rimK) RimR2->RimocidinCluster Binds & Activates TetR24 TetR24 (Repressor, TetR Family) TetR24->RimocidinCluster Binds & Represses RNAP->RimocidinCluster Transcribes Precursors Precursors (Butyryl-CoA, Malonyl-CoA) PrecursorGenes->Precursors Encodes Enzymes For This compound This compound RimocidinCluster->this compound Biosynthesizes Precursors->RimocidinCluster Used By Invisible

Diagram Title: Integrated Regulatory Network of this compound Biosynthesis (86 characters)

Research Application Notes

  • Strain and Plasmid Construction: For functional studies, gene deletion mutants (e.g., ΔnsdAsr, ΔrimR2, ΔtetR24) are typically constructed using CRISPR-Cas9 systems. Complementation is achieved by reintroducing the gene on a plasmid like pSET152 [3] [4].
  • Integrating Transcriptomics: EMSA is most powerful when combined with transcriptomic data (RNA-seq). For instance, transcriptomics identified differentially expressed TFRs, leading to the functional characterization of TetR24 via EMSA [4].
  • Defining Binding Sites: Once a direct interaction is confirmed by EMSA, the precise binding nucleotide sequence can be determined using DNase I footprinting assays [4].

I hope these consolidated application notes and protocols provide a robust foundation for your research on this compound regulation. The integration of EMSA with genetic and omics technologies offers a comprehensive strategy to dissect complex antibiotic biosynthetic pathways.

References

Comprehensive Application Notes and Protocols: RNA-Seq Transcriptional Analysis of Rimocidin Biosynthesis in Streptomyces Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Rimocidin is a glycosylated polyketide belonging to the tetraene macrolide family, synthesized by Streptomyces species through type I modular polyketide synthases (PKSs). It exhibits extensive antifungal properties against plant pathogens, highlighting its significant agricultural application potential [1]. Understanding the regulatory mechanisms controlling this compound biosynthesis is essential for strategic enhancement of production yields, which remains a persistent challenge in industrial microbiology. RNA sequencing (RNA-seq) has emerged as a powerful transcriptome profiling technology that enables comprehensive transcript discovery and quantification, surpassing traditional methods like microarrays and RT-qPCR in sensitivity, dynamic range, and ability to detect novel transcripts [2]. This protocol outlines a standardized framework for conducting RNA-seq experiments to investigate this compound biosynthesis regulation in Streptomyces species, particularly focusing on the model organism Streptomyces rimosus M527.

The regulatory landscape of antibiotic biosynthesis in Streptomyces involves complex transcriptional networks that integrate system-wide regulators, internal signal transduction mechanisms, and external environmental inputs [1]. Previous research has identified key regulators such as NsdAsr, which functions as a negative regulator of this compound biosynthesis in S. rimosus M527 [1]. Disruption of nsdAsr results in significantly increased this compound production and accelerated morphological differentiation, while its overexpression has the opposite effect. However, the exact molecular mechanisms through which NsdAsr affects this compound biosynthesis remain incompletely characterized, necessitating sophisticated transcriptomic approaches for elucidation.

Experimental Design for this compound RNA-seq Studies

Sample Preparation and Strain Considerations
  • Strain Selection: The protocol recommends using Streptomyces rimosus M527 as the primary model system, as it is a well-established this compound producer with available genetic tools [1]. For comparative analyses, consider including:

    • Wild-type (WT) S. rimosus M527 as control
    • Engineered strains (e.g., ΔnsdAsr knockout and nsdAsr overexpression strains)
    • High-producing mutant strains developed through ribosome engineering [1]
  • Culture Conditions: Culture strains in appropriate fermentation media, with consideration for adding fungal elicitors to enhance this compound production [1]. Maintain consistent culture conditions (temperature, agitation, oxygenation) across biological replicates to minimize technical variability.

  • Time Course Sampling: Collect samples at multiple time points to capture dynamic transcriptional changes during this compound biosynthesis. Based on established protocols, critical time points include 12 h, 24 h, and 36 h during fermentation to profile early, mid, and late production phases [1].

Replication and Sequencing Parameters
  • Biological Replicates: A minimum of three biological replicates per condition is essential to capture inherent biological variability and ensure statistical robustness in differential expression analysis [3]. For strains with high inherent variability (e.g., mutants with morphological differentiation alterations), increase to 4-8 replicates.

  • Sequencing Depth: For standard bulk RNA-seq of Streptomyces transcriptomes, aim for 20-30 million reads per sample to ensure sufficient coverage for gene quantification and differential expression analysis [3]. For 3' mRNA-seq methods (e.g., DRUG-seq or BRB-seq), 3-5 million reads per sample may be sufficient.

  • Read Configuration: Use single-end 75-100 bp reads for cost-effective gene-level quantification. If investigating alternative splicing or transcript isoforms, implement paired-end 150 bp reads to better span exon junctions [3].

Table 1: Key Experimental Design Considerations for this compound RNA-seq Studies

Design Aspect Recommendation Rationale
Biological Replicates 3-6 per condition Captures biological variance, enables statistical power
Sequencing Depth 20-30 million reads (bulk RNA-seq) Ensures detection of low-abundance transcripts
Time Points 12 h, 24 h, 36 h Covers early, mid, and late biosynthesis phases
RNA Quality RIN ≥ 8 (standard RNA-seq) Ensures integrity of RNA for accurate quantification
Spike-in Controls ERCC or SIRV RNAs Monitors technical performance and enables normalization

RNA-seq Wet-Lab Protocol

RNA Extraction and Quality Control
  • Cell Harvesting: Harvest mycelia by rapid filtration or centrifugation (5,000 × g for 10 min at 4°C) to immediately stop metabolic activity. Flash-freeze samples in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction: Extract total RNA using a commercial kit with additional mechanical disruption (bead beating) to break tough Streptomyces cell walls. Include an on-column DNase treatment step to eliminate genomic DNA contamination.

  • Quality Assessment: Evaluate RNA integrity using an Agilent Bioanalyzer or similar system. For standard RNA-seq protocols, ensure RNA Integrity Number (RIN) ≥ 8 [3]. For 3' mRNA-seq methods (e.g., BRB-seq), acceptable results can be obtained with RIN values as low as 2.0.

  • Quantification: Precisely quantify RNA using fluorometric methods (e.g., Qubit RNA HS Assay) to ensure accurate input amounts for library preparation.

Library Preparation and Sequencing
  • Library Selection: Choose library preparation method based on experimental goals:

    • Full-length RNA-seq: Required for alternative splicing, isoform discovery, or novel transcript identification
    • 3' mRNA-seq (e.g., BRB-seq, DRUG-seq): Suitable for high-throughput gene expression screening of many samples [3]
  • rRNA Depletion: For full-length transcriptome analysis, implement ribosomal RNA depletion using specific kits designed for bacterial RNA, as Streptomyces have high rRNA content (typically >90% of total RNA).

  • Library Preparation Protocol:

    • Perform mRNA enrichment using poly-A selection (eukaryotic-like selection suitable for Streptomyces mRNA)
    • Fragment RNA to ~180 bp fragments using divalent cations under elevated temperature
    • Synthesize cDNA using reverse transcriptase and random primers
    • Add sequencing adapters and amplify libraries with appropriate cycle number (typically 10-15 cycles)
    • Validate library quality using Bioanalyzer and quantify via qPCR for accurate pooling
  • Sequencing: Pool libraries in equimolar ratios and sequence on Illumina platforms (e.g., HiSeq 2500, NovaSeq) or compatible sequencing systems to achieve desired read depth and configuration.

Bioinformatic Analysis Pipeline

Quality Control and Read Processing
  • Initial Quality Assessment: Use FastQC (v0.11.8) to generate comprehensive quality control reports for raw sequencing data, assessing per-base sequence quality, GC content, adapter contamination, and sequence duplication levels [4]. Aggregate results from multiple samples using MultiQC for efficient comparison.

  • Read Trimming and Filtering: Process raw FASTQ files with Trimmomatic or similar tools to:

    • Remove adapter sequences
    • Trim low-quality bases from read ends (quality score < 20)
    • Discard reads shorter than 36 nucleotides after trimming
    • Maintain paired-read relationships for paired-end datasets [4]
  • Command Line Implementation:

Read Alignment and Quantification
  • Reference Genome Preparation: Download the appropriate reference genome and annotation file for Streptomyces rimosus M527 from public databases (NCBI, Ensembl). Create a genome index using the aligner of choice.

  • Read Alignment: For bacterial transcriptomes with minimal splicing, use Bowtie2 (v2.4.1) with standard parameters [5]. For more complex eukaryotic transcriptomes with alternative splicing, consider splice-aware aligners like HISAT2.

  • Alignment Command:

  • Post-Alignment Processing: Convert SAM files to BAM format, sort, and index using SAMtools (v1.10):

  • Gene Quantification: Generate count matrices using featureCounts or similar tools that assign reads to genomic features based on reference annotation:

Differential Expression Analysis
  • Statistical Analysis: Perform differential expression analysis in R using DESeq2 or similar packages that implement robust statistical models for count data. Filter low-count genes (recommended minimum: 10 reads across all samples) to improve multiple testing correction.

  • Basic R Code Framework:

  • Multiple Testing Correction: Apply Benjamini-Hochberg procedure to control false discovery rate (FDR). Consider genes with FDR-adjusted p-value (padj) < 0.05 and |log2FoldChange| > 1 as differentially expressed.

Table 2: Key Bioinformatics Tools for RNA-seq Analysis of Streptomyces Transcriptomes

| Analysis Step | Recommended Tool | Key Parameters | Output | |-------------------|---------------------|-------------------|------------| | Quality Control | FastQC | --nogroup, -f fastq | HTML quality reports | | Read Trimming | Trimmomatic | LEADING:20, TRAILING:20, SLIDINGWINDOW:4:20, MINLEN:36 | Quality-filtered FASTQ | | Alignment | Bowtie2 | --local --very-sensitive-local | SAM/BAM alignment files | | Quantification | featureCounts | -t gene -g gene_id -T 8 | Count matrix | | Differential Expression | DESeq2 | padj < 0.05, |log2FC| > 1 | DEG lists, statistics |

Data Interpretation & Visualization

Functional and Pathway Analysis
  • Gene Ontology Enrichment: Use enrichment analysis tools (e.g., clusterProfiler, topGO) to identify overrepresented biological processes, molecular functions, and cellular components among differentially expressed genes. Apply multiple testing correction with FDR < 0.05 as significance threshold.

  • Metabolic Pathway Mapping: Map differentially expressed genes to metabolic pathways using KEGG Mapper or similar resources. Pay particular attention to:

    • Glycolysis/gluconeogenesis pathways (energy metabolism)
    • Oxidative phosphorylation (ATP production)
    • Butanoate and propanoate metabolism (precursor synthesis)
    • Ribosome biogenesis (translation capacity) [1]
  • Biosynthetic Gene Cluster Analysis: Utilize antiSMASH or similar specialized tools to examine expression changes in the this compound biosynthetic gene cluster and other secondary metabolite clusters.

Visualization Techniques
  • Volcano Plots: Create volcano plots to visualize the relationship between statistical significance (p-value) and magnitude of change (fold-change) for all genes, highlighting key differentially expressed genes.

  • Heatmaps: Generate clustered heatmaps using packages like pheatmap or ComplexHeatmap to visualize expression patterns across samples and conditions, focusing on genes of interest.

  • Pathway Diagrams: Illustrate key regulated pathways using tools such as Pathview or Cytoscape to create comprehensive pathway maps that integrate gene expression data.

  • Interactive Exploration: For advanced exploration, implement interactive visualization tools such as SeqCVIBE, an R Shiny application that enables dynamic exploration of RNA-seq datasets, including genome browsing and custom region analysis [5].

Case Study: NsdAsr Regulation of this compound Biosynthesis

Experimental Framework and Findings

A recent investigation into the regulatory mechanism of NsdAsr on this compound production in S. rimosus M527 employed an integrated multi-omics approach combining RNA-seq transcriptomics and ChIP-seq binding analyses [1]. The study designed a comparative transcriptomic analysis between wild-type S. rimosus M527 and a strain overexpressing nsdAsr (M527-NAsr) at three critical time points (12 h, 24 h, and 36 h) during fermentation. RNA-seq generated approximately 73.7 million sequence reads, with over 87% successfully mapped to the S. rimosus reference genome, indicating high-quality data appropriate for differential expression analysis [1].

The transcriptomic analysis revealed that NsdAsr overexpression significantly downregulated genes across multiple metabolic pathways essential for this compound biosynthesis. Specifically, researchers observed substantial repression of genes involved in glycolysis, oxidative phosphorylation, and ribosome biogenesis, creating a metabolic bottleneck that limited precursor availability and cellular energy status [1]. Complementary ChIP-seq experiments identified 49 direct genomic targets of NsdAsr, including two genes involved in fatty acid degradation (RS18275 and RS18290) and rpoB, which encodes a essential subunit of RNA polymerase. This direct regulatory relationship was experimentally validated through electrophoretic mobility shift assays (EMSAs), confirming NsdAsr's physical binding to these genomic regions.

The following diagram illustrates the integrated experimental and computational workflow for transcriptomic analysis of this compound regulation:

G cluster_experimental Experimental Design cluster_wetlab Wet-Lab Procedures cluster_computational Computational Analysis cluster_interpretation Data Interpretation Strain Strain Selection (S. rimosus M527) Conditions Culture Conditions & Time Points Strain->Conditions Replicates Biological Replicates (3-6 per condition) Conditions->Replicates RNA RNA Extraction & Quality Control Replicates->RNA Library Library Preparation (rRNA depletion) RNA->Library Sequencing Sequencing (20-30M reads/sample) Library->Sequencing QC Quality Control (FastQC, Trimmomatic) Sequencing->QC Alignment Read Alignment (Bowtie2) QC->Alignment Quantification Gene Quantification (featureCounts) Alignment->Quantification DEG Differential Expression (DESeq2) Quantification->DEG Functional Functional Analysis (GO, KEGG) DEG->Functional Visualization Visualization (Volcano plots, Heatmaps) Functional->Visualization Validation Experimental Validation (ChIP-seq, EMSA) Visualization->Validation

RNA-seq Workflow for this compound Analysis

Key Regulatory Mechanisms and Metabolic Impacts

The integrated analysis revealed that NsdAsr exerts a dual regulatory function in limiting this compound production through two primary mechanisms: suppression of metabolic precursors and modulation of global protein expression. The binding of NsdAsr to RS18275 and RS18290 led to significant downregulation of these fatty acid degradation genes, resulting in decreased intracellular concentrations of butyryl-CoA and malonyl-CoA, essential precursors for polyketide backbone assembly in this compound biosynthesis [1]. Additionally, NsdAsr binding to rpoB caused substantial downregulation of this essential transcription subunit, ultimately reducing overall cellular protein synthesis capacity as confirmed through enzymatic GUS assays and Western blot analyses.

These regulatory interactions created a coordinated metabolic bottleneck wherein both precursor availability and biosynthetic capacity were simultaneously constrained under NsdAsr overexpression conditions. The resulting metabolic impacts were quantified through concentration measurement assays that confirmed significant reductions in critical cofactors including CoA and NADH, further compounding the limitations on this compound biosynthetic capacity [1].

Table 3: Key Metabolic Pathways Regulated by NsdAsr in S. rimosus M527

Metabolic Pathway Regulation Direction Key Affected Genes Functional Impact
Fatty Acid Degradation Downregulated RS18275, RS18290 Reduced butyryl-CoA and malonyl-CoA (precursors)
Glycolysis/Gluconeogenesis Downregulated Multiple genes Limited pyruvate and acetyl-CoA supply
Oxidative Phosphorylation Downregulated ETC complex genes Reduced ATP production
Ribosome Biogenesis Downregulated rplP, rplN, rpsS, rpsC Decreased protein synthesis capacity
Butanoate Metabolism Downregulated Multiple genes Impaired precursor generation

The following diagram illustrates the coordinated regulatory network through which NsdAsr modulates this compound biosynthesis:

G cluster_direct Direct NsdAsr Targets cluster_metabolic Metabolic Consequences NsdAsr NsdAsr RS18275 RS18275 (Fatty Acid Degradation) NsdAsr->RS18275 Binds & Represses RS18290 RS18290 (Fatty Acid Degradation) NsdAsr->RS18290 Binds & Represses rpoB rpoB (RNA Polymerase) NsdAsr->rpoB Binds & Represses Precursors Precursor Depletion (butyryl-CoA, malonyl-CoA) RS18275->Precursors Reduced flux RS18290->Precursors Reduced flux Translation Reduced Translation Capacity rpoB->Translation Impaired transcription This compound This compound Biosynthesis Precursors->this compound Limited building blocks Energy Energy Limitation (ATP, NADH) Energy->this compound Insufficient energy Translation->this compound Reduced enzyme synthesis

NsdAsr Regulatory Network in this compound Biosynthesis

Conclusion

This comprehensive protocol outlines a robust framework for conducting RNA-seq transcriptional analysis of this compound biosynthesis in Streptomyces species. The integrated approach combining careful experimental design, standardized wet-lab procedures, rigorous bioinformatic analysis, and systems-level interpretation provides researchers with a powerful methodology to elucidate the complex regulatory networks governing antibiotic production in actinomycetes. The case study of NsdAsr regulation demonstrates how this integrated workflow can reveal novel insights into transcriptional control mechanisms that balance primary and secondary metabolism in streptomycetes.

The application of these RNA-seq protocols extends beyond fundamental research into practical strain improvement strategies. By identifying key regulatory bottlenecks and pathway limitations, researchers can design targeted genetic interventions to enhance this compound yields, as demonstrated by the successful metabolic engineering of precursor supply pathways in similar polyketide production systems [6]. Furthermore, the continuing evolution of RNA-seq technologies, particularly the emergence of more accessible 3' mRNA-seq methods and advanced visualization tools, promises to further democratize transcriptomic approaches in antibiotic discovery and development pipelines.

References

rimocidin shake-flask fermentation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Rimocidin Production Workflow

The following diagram outlines the complete experimental workflow for this compound production and analysis.

G Strain_Preparation Strain Preparation and Storage Inoculum_Development Inoculum Development (Preculture) Strain_Preparation->Inoculum_Development Main_Fermentation Main Fermentation Inoculum_Development->Main_Fermentation Harvest_Sampling Harvest and Sampling Main_Fermentation->Harvest_Sampling Analysis Analytical Methods Harvest_Sampling->Analysis

Detailed Fermentation Protocol

Strain and Preservation

  • Producing Strain: The most commonly used and studied strain for this compound production is Streptomyces rimosus M527 (CCTCC M2013270) [1] [2] [3].
  • Stock Culture Preservation: The standard method for long-term storage of the strain is not explicitly detailed in the provided results. However, common practices for Streptomyces involve maintaining spores or mycelia in 20% glycerol at -80°C.

Inoculum Development (Preculture)

  • Medium: For sporulation and preparation of the initial inoculum, grow S. rimosus M527 on Mannitol Soya flour (MS) agar at 28°C [2] [3].
  • Inoculum Type: You can initiate the fermentation process using either a spore suspension or a preculture grown in liquid medium [4] [5]. The choice of inoculum can significantly impact the final yield of secondary metabolites [4] [5].

Main Fermentation

  • Culture Vessel: Standard 500 mL flat-bottom glass shake flasks [5].
  • Working Volume: 200 mL of fermentation medium per flask [5].
  • Incubation Conditions:
    • Temperature: 26-28°C [4] [5]
    • Agitation: 120 rpm [5]
    • Duration: Up to 168 hours (7 days), with samples typically taken every 24 hours for analysis [5]

Culture Media and Key Supplements

The table below summarizes the compositions of the media used in different stages of the fermentation process.

Component Mannitol Soya (MS) Agar (for Sporulation) Liquid Fermentation Medium (for this compound Production)
Carbon Sources Mannitol (information from standard recipes) Glucose 20 g/L, Lactose 20 g/L [5]
Nitrogen Sources Soya flour (information from standard recipes) Yeast Extract 5 g/L [5]
Salts Information from standard recipes KH₂PO₄ 1.5 g/L, NaCl 0.4 g/L, MgSO₄·7H₂O 0.5 g/L [5]
Trace Elements - Fe(NO₃)₃·9H₂O 2 mg/L, ZnSO₄·7H₂O 1 mg/L, MnSO₄·7H₂O 0.07 mg/L, CuSO₄·5H₂O 0.25 mg/L, H₃BO₃ 0.065 mg/L, Na₂MoO₄·2H₂O 0.05 mg/L [4] [5]
Vitamins - Biotin 0.04 mg/L [4] [5]
Solidifying Agent Agar -
pH - Adjusted to 6.5 [5]

Process Optimization and Yield Improvement Strategies

To increase this compound yield, you can consider several strategies supported by recent research:

  • Strain Engineering: Overexpression of the positive pathway-specific regulator RimR2 using strong promoters (e.g., kasOp) in *S. rimosus M527 has been shown to increase this compound production by over 80% compared to the wild-type strain [3].
  • Precursor Engineering: Overexpressing the acetyl-CoA carboxylase (ACC) gene in S. rimosus M527 enhances the supply of malonyl-CoA, a key precursor for this compound biosynthesis. This metabolic engineering approach has led to a 34% increase in this compound yield [6].
  • Microparticle-Enhanced Cultivation (MPEC): Adding talc microparticles (e.g., 7 g/L) to the fermentation medium can drastically alter morphology and enhance production. In bioreactor studies, this method resulted in a 17-fold increase in this compound titer in spore-inoculated cultures [4].

Analytical Methods for this compound Quantification

1. Antifungal Activity Bioassay

  • Indicator Fungus: Fusarium oxysporum f. sp. cucumerinum is commonly used as the test organism [2].
  • Procedure: The filtered fermentation broth is applied to paper discs or wells on an agar plate seeded with the indicator fungus. The size of the resulting zone of growth inhibition is measured and correlated to this compound concentration [2].

2. High-Performance Liquid Chromatography (HPLC)

  • This is the standard method for direct and quantitative analysis of this compound [3].
  • Sample Preparation: Culture broth is first filtered (e.g., through a 0.22 μm membrane) to remove biomass and other particulates [3] [5].
  • Analysis: The filtrate is injected into the HPLC system for separation and detection. A distinct peak for this compound is observable in the chromatogram, allowing for precise quantification against a standard curve [3].

3. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

  • This method is used for highly sensitive identification and quantification, especially when analyzing complex samples or multiple secondary metabolites simultaneously [5] [7].
  • Settings: Analysis is typically performed in negative electrospray ionization (ESI-) mode [5].

Important Technical Notes

  • Inoculum Effect: The method used to start the main fermentation (spores vs. preculture) is a critical variable. Research shows it can significantly alter the profile and yield of secondary metabolites, including this compound [4] [5].
  • Process Scaling: While this protocol is designed for shake flasks, key parameters like dissolved oxygen and morphology control become even more critical when scaling up to bioreactor systems [4].

References

Genetic & Metabolic Regulation Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions related to the genetic and metabolic regulation of rimocidin biosynthesis.

Issue / Target Problem Description Proposed Solution Key Experimental Findings
NsdAsr Regulator [1] [2] NsdAsr acts as a global negative regulator, repressing this compound biosynthesis and limiting yield. Disrupt or delete the nsdAsr gene to derepress the this compound biosynthetic gene cluster. A Δ*nsdAsr* mutant showed increased this compound production and accelerated morphological differentiation [1] [2].
Precursor Supply (Malonyl-CoA, Butyryl-CoA) [1] [2] Key precursors for this compound polyketide chain elongation are insufficient. Overexpress genes in precursor supply pathways (e.g., accsr for malonyl-CoA). Identify and engineer genes like fabG or RS18275/RS18290. Overexpression of nsdAsr led to downregulation of fatty acid degradation genes (RS18275, RS18290), reducing butyryl-CoA and malonyl-CoA levels [1] [2]. Overexpressing accsr increased yield by 30% [2].
Energy & Reducing Power (NAD(P)H) [2] Biosynthesis is hampered by insufficient energy and reducing equivalents. Engineer central carbon metabolism (glycolysis, oxidative phosphorylation) to enhance NADH/NADPH generation. In an nsdAsr overexpression strain, intracellular NADH levels dropped by 28.4-40.1% and NADPH by 56-81.6% [2].
Transcriptional Machinery (rpoB) [1] [2] General protein synthesis capacity is a bottleneck. Target the negative regulation of RNA polymerase. Ribosome engineering can be effective. NsdAsr directly binds to the rpoB gene, downregulating overall protein levels and further decreasing this compound yield [1] [2].

Advanced Strain Improvement Protocol

The Reporter-Guided Mutation Selection (RGMS) strategy is a highly effective method for enhancing this compound production.

RGMS_Workflow Start Start: Identify Target P1 1. Construct Reporter Plasmid Start->P1 Promoter PrimA P2 2. Create Initial Strain P1->P2 Conjugate into M527 P3 3. Random Mutagenesis (ARTP) P2->P3 Mutagenize population P4 4. Select Kanamycin-Resistant Mutants P3->P4 Screen on Kanamycin P5 5. Fermentation & HPLC Validation P4->P5 Measure this compound P6 6. qRT-PCR Confirmation P5->P6 Check rim gene expression End End: High-Yield Mutant P6->End

Detailed RGMS Experimental Procedure [3]
  • Reporter Plasmid Construction

    • Target: Use the native promoter of the this compound loading module PKS gene (rimA), known as PrimA.
    • Reporter: Fuse the kanamycin resistance gene (neo) downstream of PrimA.
    • Vector: Clone the PrimA-neo cassette into an integrative shuttle vector like pSET152 to create the final reporter plasmid (e.g., pAN).
  • Initial Strain Development

    • Introduce the reporter plasmid pAN into wild-type S. rimosus M527 via conjugation with E. coli ET12567 (pUZ8002) to generate the initial strain M527-pAN.
    • Select exconjugants using the appropriate antibiotics (e.g., apramycin).
  • Random Mutagenesis

    • Subject spores or mycelia of M527-pAN to Atmospheric and Room Temperature Plasma (ARTP) mutagenesis.
    • This process randomly generates a large library of genetic mutants.
  • Mutant Selection

    • Plate the mutagenized population on solid media containing varying concentrations of kanamycin.
    • Select mutants that exhibit higher kanamycin resistance (Kanr) than the initial M527-pAN strain. The underlying logic is that increased kanamycin resistance indicates stronger activity of the PrimA promoter, which is often coupled to enhanced expression of the this compound biosynthetic genes.
  • Validation of High-Yield Mutants

    • Fermentation & Quantification: Ferment the selected Kanr mutants and measure this compound production using HPLC. Compare yields to the initial and wild-type strains.
    • Transcriptional Analysis: Perform quantitative RT-PCR (qRT-PCR) to confirm that the increased production correlates with higher transcriptional levels of both the neo reporter gene and the native rim genes within the biosynthetic cluster [3].

Frequently Asked Questions (FAQs)

What is the most straightforward genetic modification to increase this compound yield?

Deleting the NsdAsr gene is a highly effective strategy. It is a known negative regulator, and its disruption directly derepresses the biosynthetic pathway, leading to a significant increase in production without the need for complex metabolic engineering [1] [2].

How does the RGMS method work, and why is it efficient?

RGMS uses a promoter-reporter system (e.g., PrimA-neo) to directly link the selection for a simple trait (kanamycin resistance) to the desired complex phenotype (enhanced this compound production). This allows you to efficiently screen thousands of random mutants for those where the regulatory network has been rewired to favor antibiotic production, without requiring prior knowledge of all the regulatory components [3].

Besides genetic engineering, what other factors can I optimize?
  • Precursors: Supplement fermentation media with compounds that can be metabolized to increase intracellular pools of malonyl-CoA and methylmalonyl-CoA.
  • Elicitors: The addition of fungal elicitors to the fermentation medium has been shown to significantly enhance this compound production in S. rimosus M527 [1].
  • Ribosome Engineering: Exposing strains to sub-inhibitory concentrations of certain antibiotics can select for ribosomal mutations that pleiotropically enhance secondary metabolite production [1] [3].

The field is actively advancing. The regulatory mechanism of NsdAsr was only fully elucidated in a 2025 publication, indicating that ongoing research continues to uncover new targets for yield optimization [1] [2].

References

rimocidin production enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Mechanisms & Key Targets

Understanding the genetic and metabolic regulators of rimocidin biosynthesis is the first step in designing a strain improvement strategy. The following diagram and table summarize the key players.

G Core Regulatory Network for this compound Production NsdAsr NsdAsr (Negative Regulator) Precursor_Genes Fatty Acid Degradation Genes (RS18275, RS18290) NsdAsr->Precursor_Genes Binds & Downregulates rpoB rpoB (RNA Polymerase) NsdAsr->rpoB Binds & Downregulates Precursors Precursors (butyryl-CoA, malonyl-CoA) Precursor_Genes->Precursors Reduced Supply This compound This compound rpoB->this compound Reduced Transcription Precursors->this compound Limited Supply RimR2 RimR2 (Positive Regulator, LAL Family) rimA_rimC rimA, rimC (Biosynthetic Genes) RimR2->rimA_rimC Binds Promoters & Activates rimA_rimC->this compound Biosynthesis

Table 1: Key Regulators of this compound Biosynthesis

Regulator Type Effect on this compound Molecular Mechanism
NsdAsr [1] [2] Global Negative Regulator Decreased Binds to and downregulates fatty acid degradation genes (RS18275, RS18290), limiting precursor supply (butyryl-CoA, malonyl-CoA). Also binds to rpoB, reducing general transcription [1] [2].
RimR2 [3] Pathway-Specific Positive Regulator (LAL Family) Essential / Increased Directly binds to the promoter regions of rimA and rimC within the this compound biosynthetic gene cluster (BGC) to activate their transcription. Deletion abolishes production [3].

Production Enhancement Strategies

Here are practical genetic engineering strategies to increase this compound yield, framed as solutions to common problems.

How can I directly manipulate the regulatory network to boost production?

Strategy 1: Repress the Negative Regulator

  • Approach: Delete or knock down the nsdAsr gene.
  • Rationale: Inactivation of nsdAsr derepresses the pathways it negatively controls. The ΔnsdAsr mutant shows increased this compound production and accelerated morphological differentiation compared to the wild-type strain [1] [2].
  • Experimental Protocol:
    • Target: The nsdAsr gene in S. rimosus M527.
    • Tool: Use a targeted gene knockout system like CRISPR-Cas9 or homologous recombination.
    • Verification: Confirm successful deletion via PCR and DNA sequencing.
    • Phenotyping: Ferment the mutant and compare this compound titer to the wild-type using HPLC.

Strategy 2: Overexpress the Positive Regulator

  • Approach: Overexpress the rimR2 gene using strong, constitutive promoters.
  • Rationale: Increasing the cellular concentration of this essential activator enhances transcription of the core biosynthetic genes (rimA, rimC, etc.) [3].
  • Experimental Protocol:
    • Vector Construction: Clone the rimR2 gene into an integrative plasmid (e.g., pSET152) under the control of a strong promoter like permE* or kasOp* [3].
    • Conjugation: Introduce the constructed plasmid into S. rimosus M527 via conjugation with E. coli.
    • Screening: Select for exconjugants using appropriate antibiotics (e.g., apramycin).
    • Validation: Measure this compound production and use qRT-PCR to confirm increased transcription of rim genes [3].
How can I select for high-producing mutants without prior knowledge of the entire regulatory network?

Strategy 3: Reporter-Guided Mutation Selection (RGMS) This strategy uses a random mutagenesis approach coupled with a clever reporter system to find mutants where the expression of a key biosynthetic gene is enhanced [4]. The workflow is as follows:

G RGMS Workflow for High-Yield Mutant Selection Step1 1. Construct Reporter Strain Step2 2. Random Mutagenesis (ARTP) Step1->Step2 Detail1 Fuse promoter of rimA (PrimA) to kanamycin resistance gene (neo). Integrate into host chromosome. Step1->Detail1 Step3 3. Select Kanamycin-Resistant Mutants Step2->Step3 Detail2 Treat reporter strain with Atmospheric and Room Temperature Plasma (ARTP). Step2->Detail2 Step4 4. Fermentation & HPLC Validation Step3->Step4 Detail3 Plate on media with high Kanamycin. High KanR suggests strong PrimA activity. Step3->Detail3 Detail4 Ferment selected mutants. Measure this compound yield to confirm high producers. Step4->Detail4

  • Key Details:
    • Rationale: The expression level of the neo reporter gene serves as a proxy for the activity of the rimA promoter, which is crucial for this compound biosynthesis. This allows you to visually screen for mutants with enhanced biosynthetic pathway activity [4].
    • Outcome: Using this method, mutants like M527-pAN-S38 were obtained, showing a 52% increase in this compound production compared to the initial strain [4].
The biosynthetic pathway seems starved of building blocks. How can I enhance precursor supply?

Strategy 4: Engineer Primary Metabolism to Boost Precursors

  • Approach: Overexpress genes involved in the synthesis of key precursors like malonyl-CoA.
  • Rationale: this compound is a polyketide requiring multiple units of malonyl-CoA and other acyl-CoAs for its synthesis. Transcriptomic data shows that precursor limitation is a bottleneck when negative regulators are active [1] [2].
  • Experimental Protocol:
    • Target Identification: Confirm precursor limitation through transcriptomics (e.g., downregulation of fabG) or metabolomics (measuring intracellular CoA levels) [1] [2].
    • Gene Selection: Overexpress key precursor biosynthesis genes, such as accsr for malonyl-CoA formation. Previous studies have shown this can lead to a ~30% improvement in this compound yield [2].
    • Strain Construction & Testing: Follow a protocol similar to Strategy 2, but with genes from primary metabolic pathways.

Table 2: Summary of this compound Enhancement Strategies

Strategy Key Method Key Outcome / Measurement
Delete Negative Regulator [1] [2] nsdAsr knockout Increased yield in ΔnsdAsr mutant vs. wild-type.
Overexpress Positive Regulator [3] rimR2 expression with kasOp* promoter 81.8% increase in production vs. wild-type.
Reporter-Guided Selection [4] ARTP mutagenesis + PrimA-neo reporter Mutant S38 showed 52% increased production.
Enhance Precursor Supply [2] Overexpress accsr (malonyl-CoA) ~30% improvement in this compound yield.

Essential Experimental Background

  • Strain and Antifungal Activity: The model organism is Streptomyces rimosus M527 (CCTCC M2013270). A standard indicator organism for antifungal activity assays is the plant pathogen Fusarium oxysporum f. sp. cucumerinum [4] [3].
  • Culture Conditions: For sporulation and conjugation, grow S. rimosus M527 and its derivatives on Mannitol Soya flour (MS) solid medium at 28°C [4] [3].

References

rimocidin reporter-guided mutation selection

Author: Smolecule Technical Support Team. Date: February 2026

RGMS Workflow for Rimocidin Overproduction

The following diagram outlines the core steps of the RGMS protocol used to generate high-yield this compound mutants [1].

workflow Start Start: S. rimosus M527 (Wild Type) P1 1. Construct Reporter Plasmid (pAN) Start->P1 P2 2. Create Initial Strain (S. rimosus M527-pAN) P1->P2 P3 3. ARTP Random Mutagenesis P2->P3 P4 4. Select Kanamycin-Resistant (KanR) Mutants P3->P4 P5 5. Fermentation & HPLC Analysis P4->P5 P6 6. Validate with qRT-PCR P5->P6 End Output: High-Yield Mutants (S34, S38, S52) P6->End

Key Experimental Results and Protocols

Summary of Mutant Performance

This table summarizes the this compound production increases achieved by the top-performing mutants isolated using the RGMS strategy [1].

Mutant Strain Increase in this compound Production vs. Initial Strain (M527-pAN)
M527-pAN-S38 +52%
M527-pAN-S52 +45%
M527-pAN-S34 +34%
Detailed Experimental Protocols

1. Reporter Plasmid (pAN) Construction [1]

  • Target Promoter (PrimA): A 255-bp native promoter region of the rimA gene was used. rimA encodes the loading module of the this compound polyketide synthase, making its activity a direct proxy for this compound biosynthesis.
  • Reporter Gene: The kanamycin resistance gene (neo) was placed under the control of the PrimA promoter.
  • Vector: The PrimA-neo cassette was cloned into the integrative shuttle vector pSET152.
  • Validation: The correct assembly was confirmed using PCR and restriction enzyme digestion.

2. Conjugation for Strain Generation [1]

  • The integrative plasmid pAN was introduced into the chromosome of S. rimosus M527 via conjugation using E. coli ET12567 (pUZ8002) as the donor strain.
  • Exconjugants were selected on mannitol soya flour (MS) solid medium supplemented with the appropriate antibiotics (e.g., apramycin) to yield the initial engineered strain S. rimosus M527-pAN.

3. ARTP Mutagenesis and Mutant Selection [1]

  • Mutagenesis: Spores or mycelia of the M527-pAN strain were treated with Atmospheric and Room Temperature Plasma (ARTP) to create random mutations.
  • Primary Screening: A total of 79 mutants were obtained after treatment. The primary screening was based on measuring the level of kanamycin resistance, which directly reports on the activity of the rimA promoter. 67 mutants showed a higher level of resistance (KanR) than the initial M527-pAN strain.
  • Secondary Screening: The KanR mutants were fermented in shake flasks, and their this compound production was quantified using High-Performance Liquid Chromatography (HPLC).

4. Transcriptional Analysis (qRT-PCR) [1]

  • Quantitative RT-PCR was performed on the high-producing mutants (S34, S38, S52).
  • Results confirmed that the transcriptional levels of both the reporter gene (neo) and the native rim biosynthetic genes were significantly increased compared to the initial M527-pAN strain, validating the success of the RGMS approach.

Frequently Asked Technical Questions

Q1: What are the advantages of using RGMS over traditional random mutagenesis? Traditional random mutagenesis requires screening a vast number of mutants directly for product titer, which is laborious and low-throughput. RGMS uses a simple kanamycin resistance screen as a proxy for high production, dramatically increasing screening efficiency. It directly links the selection pressure to the expression level of a key biosynthetic gene [1].

Q2: Why was the rimA promoter (PrimA) chosen as the target? The rimA gene is essential for this compound biosynthesis as it encodes the loading module of the polyketide synthase. Its expression level is a critical bottleneck and a reliable indicator of the activity of the entire this compound biosynthetic gene cluster. Enhancing its transcription is a direct strategy to increase flux through the pathway [1].

Q3: My KanR mutants show good resistance but no increase in this compound yield. What could be wrong? This discrepancy could point to issues downstream of the rimA promoter. Potential causes include:

  • Metabolic Bottlenecks: The supply of essential precursors (e.g., malonyl-CoA, methylmalonyl-CoA) may be insufficient to support the increased flux from the enhanced PKS activity [2].
  • Dysregulated Other Regulators: The random mutations might have negatively affected other positive pathway-specific regulators (like RimR2 [3] [4]) or activated negative regulators (like NsdAsr [2]), disrupting the coordinated expression of the entire gene cluster.
  • Genetic Instability: The mutation might have caused large-scale genetic rearrangements that affect other parts of the genome essential for production or cell fitness.

Q4: Are there other genetic strategies to further enhance this compound production? Yes, the RGMS approach can be combined with other metabolic engineering strategies:

  • Overexpress Pathway-Specific Regulators: Overexpressing the positive LAL regulator RimR2 has been shown to increase this compound production by up to 81.8% in the M527 strain. Using strong promoters like *kasOp was particularly effective [3] [4].
  • Delete Negative Regulators: Deleting the global negative regulator NsdAsr has been demonstrated to enhance this compound biosynthesis by derepressing the pathway [2].
  • Combine with Ribosome Engineering: Introducing specific ribosomal mutations can pleiotropically activate secondary metabolite production and can be synergistic with other methods [1].

References

ARTP Mutagenesis Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is my cell lethality rate after ARTP treatment too high or too low? A1: The lethality rate is primarily controlled by the exposure time and irradiation power. An optimal lethality rate of around 90% is generally targeted to ensure sufficient DNA damage while retaining enough viable cells for screening [1] [2].

  • Lethality Rate Too High (>95%): This suggests over-exposure. Reduce the treatment time. Different organisms have different sensitivities.
  • Lethality Rate Too Low (<70%): This indicates under-exposure. Increase the treatment time. Ensure your cell sample is in a thin, uniform layer for consistent plasma exposure.

Q2: How do I optimize key parameters for a new microbial strain? A2: You must experimentally determine the optimal settings for your specific strain. The table below provides typical parameter ranges for different classes of microorganisms, which can serve as a starting point for your optimization tests [2].

Organism Type Typical Exposure Time (s) Typical Power (W) Helium Flow Rate (SLM) Sample Distance (mm)
Bacteria 15 - 120 100 - 120 10 - 15 ~2
Actinomycetes 30 - 180 100 - 120 10 - 15 ~2
Yeasts 30 - 240 100 - 120 10 - 15 ~2
Fungi 60 - 360 100 - 120 10 - 15 ~2
Microalgae 5 - 150 100 - 120 10 - 15 ~2

Note: SLM = Standard Liters per Minute. The values above are general guidelines. Always perform a kill curve analysis for your specific strain.

Q3: What are the best practices for sample preparation and post-treatment handling? A3: Proper preparation is key to efficient mutagenesis.

  • Cell State: Use cells from the logarithmic growth phase (e.g., OD600 of 0.6-0.8 for prokaryotes) as they are most metabolically active and sensitive to mutagenesis [1] [2].
  • Sample Preparation: Wash cells to remove metabolic residues and re-suspend in fresh medium or sterile water. Adding a 10% glycerol solution can help improve cell dispersion [1].
  • Post-Treatment Dilution & Plating: After treatment, perform serial dilutions and plate the cells to achieve well-separated, single colonies. This is crucial for isolating distinct mutants [2].

Q4: How can I improve the efficiency of screening for high-yield rimocidin mutants? A4: Since direct screening for this compound can be complex, consider these strategies:

  • Ribosome Engineering: A highly effective method is to combine ARTP mutagenesis with screening for antibiotic resistance. Mutations in genes like rpsL (conferring streptomycin resistance) or rpoB (conferring rifampicin resistance) can pleiotropically enhance the production of secondary metabolites [3]. You can perform ARTP mutagenesis first, then screen survivors on plates containing low doses of streptomycin or rifampicin.
  • High-Throughput Screening: Integrate methods like flow cytometry for rapid sorting and analysis of large mutant libraries [1].

Detailed Experimental Protocol: Combined ARTP and Ribosome Engineering

This protocol, adapted from a study on pentostatin production, provides a robust framework for strain improvement [3].

1. Mutagenesis by ARTP

  • Equipment: ARTP breeding system (e.g., ARTP-M).
  • Parameters: Set the power (e.g., 130 W), helium flow rate (e.g., 10 SLM), and distance between the plasma jet and sample (e.g., 2 mm).
  • Procedure:
    • Prepare a monospore suspension of your strain and adjust the concentration.
    • Dispense 10 µL of the spore suspension onto a sterile metal plate.
    • Expose the sample to the ARTP jet for different durations (e.g., 0 to 120 seconds) to establish a kill curve.
    • After treatment, elute the cells into a sterile solution.

2. Screening via Ribosome Engineering

  • Plate the ARTP-treated cells onto agar plates containing sub-lethal concentrations of antibiotics like streptomycin (e.g., 5-20 µg/mL) or rifampicin.
  • Incubate until colonies form.
  • Pick the resistant colonies and transfer them to fresh plates for further analysis.

3. Fermentation and Product Analysis

  • Inoculate the mutant strains into a suitable fermentation medium.
  • After an appropriate incubation period, analyze the culture broth for this compound production using a validated method like HPLC-MS/MS.

Workflow and Mechanism Visualization

The following diagrams illustrate the core workflow of an ARTP experiment and the biological mechanism of action.

ARTP_Workflow ARTP Mutagenesis and Screening Workflow Start Culture Target Microbe (Logarithmic Phase) Prep Prepare Spore/Cell Suspension Start->Prep ARTP ARTP Treatment (Optimize Time/Power) Prep->ARTP Plate Plate Treated Cells (Serial Dilution) ARTP->Plate Screen Screen Mutants (e.g., Antibiotic Plates) Plate->Screen Ferment Fermentation and Product Analysis Screen->Ferment Identify Identify High-Yield Mutant Ferment->Identify

ARTP_Mechanism Cellular Mechanism of ARTP Mutagenesis Plasma Helium Plasma Jet (RONS, electrons, UV) CellWall Cell Wall/Membrane Damage Plasma->CellWall DNA Direct DNA Damage (Strand breaks, base oxidation) Plasma->DNA SOS Activation of Error-Prone SOS Repair DNA->SOS Mutation Random Genomic Mutations (Substitutions, Insertions, Deletions) SOS->Mutation Outcome Mutant Library with Diverse Phenotypes Mutation->Outcome

References

Strain Improvement Methods for Enhanced Rimocidin Production

Author: Smolecule Technical Support Team. Date: February 2026

Method Key Mutant/Strain Parent Strain Production Increase (vs. Wild-Type) Key Findings / Mechanism
Ribosome Engineering [1] [2] S. rimosus M527-GR7 (Genr Rifr) S. rimosus M527 +62.89% in a 5-L fermentor (reached 0.41 ± 0.05 g/L) Cumulative drug-resistance mutations increase the transcriptional levels of all 10 rimocidin biosynthetic genes (rimA to rimK).
Pathway-Specific Regulation [3] S. rimosus M527-KR (rimR2 OE with *kasOp promoter) S. rimosus M527 +81.8% RimR2 is an essential positive regulator. Overexpression boosts transcription of rim genes and directly binds to rimA and rimC promoters.
Reporter-Guided Selection [4] S. rimosus M527-pAN-S38 S. rimosus M527-pAN +52% (vs. reporter strain) Using a kanamycin-resistance reporter (neo) fused to the rimA promoter (PrimA) to select mutants with enhanced expression of the biosynthetic gene cluster.
Negative Regulator Deletion [5] S. rimosus ΔnsdAsr S. rimosus M527 Increased (quantitative data not provided in abstract) NsdAsr is a negative regulator. Deletion derepresses this compound biosynthesis and enhances key metabolic pathways (e.g., glycolysis, oxidative phosphorylation).

Detailed Experimental Protocols

Here are the methodologies for the key strain improvement strategies.

Protocol: Ribosome Engineering for Cumulative Drug-Resistance

This method uses antibiotics as selective pressure to introduce mutations that enhance this compound production [1] [2].

  • Step 1: Fermentation Optimization

    • Begin by optimizing the base production medium and conditions (e.g., carbon/nitrogen sources, temperature, pH) for the wild-type S. rimosus M527 to establish a robust baseline.
  • Step 2: Generation of Single-Resistant Mutants

    • Mutagenesis: Treat wild-type S. rimosus M527 spores or mycelia with different concentrations of antibiotics like Gentamicin (Gen) or Rifamycin (Rif).
    • Selection: Plate the treated cells on solid medium containing the respective antibiotic. Isolate surviving colonies as potential mutants (e.g., M527-G37 for Genr, M527-R5 for Rifr).
    • Screening: Ferment the mutants and use HPLC to quantify this compound production. Select the highest producers for the next step.
  • Step 3: Generation of Double-Resistant Mutants

    • Use the best single-resistant mutant (e.g., M527-G37) as the parent strain.
    • Repeat the mutagenesis and selection process with a second antibiotic (e.g., Rifamycin) to isolate double-resistant mutants (e.g., M527-GR7).
    • Screen these double mutants for further enhanced this compound production.
  • Step 4: Verification via Transcriptional Analysis

    • Confirm the mechanism by performing qRT-PCR to measure the transcriptional levels of the this compound biosynthetic genes (rimA to rimK) in the high-producing mutants compared to the parent. Increased transcription is indicative of successful strain improvement [1].

The following diagram outlines the workflow for generating high-producing strains through cumulative drug-resistance mutations.

D Start Wild-type S. rimosus M527 FermentOpt Fermentation Optimization Start->FermentOpt SingleMut Generate Single-Resistant Mutants FermentOpt->SingleMut ScreenSingle Screen for this compound Production SingleMut->ScreenSingle BestSingle Select Best Single Mutant (e.g., M527-G37) ScreenSingle->BestSingle DoubleMut Generate Double-Resistant Mutants BestSingle->DoubleMut ScreenDouble Screen for this compound Production DoubleMut->ScreenDouble Verify Verify via Transcriptional Analysis (qRT-PCR) ScreenDouble->Verify End High-Producing Strain (e.g., M527-GR7) Verify->End

Protocol: Identifying and Leveraging Pathway-Specific Regulators

This strategy involves genetic manipulation of specific regulators within the this compound biosynthetic gene cluster [3].

  • Step 1: In-silico Identification of Regulators

    • Analyze the sequenced this compound biosynthetic gene cluster (BGC) to identify potential regulatory genes (e.g., rimR1, rimR2, rimR3, rimR4).
  • Step 2: Gene Deletion and Complementation

    • Deletion: Use a targeted gene knockout system (e.g., CRISPR/Cas9) to delete the candidate regulator gene (e.g., rimR2). Confirm the mutant (M527-ΔrimR2) via PCR.
    • Phenotyping: Ferment the deletion mutant and the wild-type strain. Analyze the culture filtrate using HPLC to determine if this compound production is abolished.
    • Complementation: Re-introduce the wild-type rimR2 gene with its native promoter into the deletion mutant. Restoration of this compound production confirms the gene's essential role.
  • Step 3: Overexpression with Different Promoters

    • Clone the rimR2 gene into an expression vector under the control of strong, constitutive promoters (e.g., *permE, *kasOp, SPL21, SPL57, and its native promoter).
    • Introduce these constructs into the wild-type S. rimosus M527 to generate overexpression strains (e.g., M527-KR, M527-ER).
    • Ferment the recombinant strains and quantify this compound production to identify the most effective promoter.
  • Step 4: Mechanistic Studies (EMSA)

    • To confirm direct regulation, express and purify the RimR2 protein.
    • Perform Electrophoretic Mobility Shift Assays (EMSAs) by incubating the purified RimR2 protein with labeled DNA fragments of the promoter regions of key biosynthetic genes (e.g., rimA, rimC). A shift in mobility indicates direct binding [3].

FAQs and Troubleshooting

  • Q1: Despite applying drug resistance mutations, my strain shows no improvement in this compound yield. What could be wrong?

    • A1: The problem may lie in the selection process. When using ribosome engineering, ensure you are screening a sufficiently large mutant library. Not all resistant mutants will be high producers; the key is to isolate multiple mutants and quantitatively screen them via HPLC, not just rely on resistance [1]. For genetic approaches, verify the successful construction of your mutant via PCR and sequencing to rule out technical errors.
  • Q2: How can I rapidly select for high-producing mutants without lengthy HPLC screening?

    • A2: Implement a Reporter-Guided Mutation Selection (RGMS) strategy [4]. Construct a reporter strain by fusing a promoter of a key biosynthetic gene (e.g., PrimA from the rimA gene) to a kanamycin-resistance reporter gene (neo). After mutagenesis, simply select for mutants with the highest level of kanamycin resistance. These mutants are highly likely to have enhanced expression of the entire biosynthetic cluster and, consequently, higher this compound production.
  • Q3: The yield from my engineered strain is unstable over generations. How can I fix this?

    • A3: Instability can arise from genetic reversion or metabolic burden. Ensure the stability of the genetic modification by performing serial passaging of the strain without selection pressure and re-checking production and genotype. For engineered strains, ensure the expression vector is integrated into the chromosome or is under an stable plasmid system. Also, always prepare and use a master cell bank to minimize generational drift.

Key Insights for Your Research

The table and protocols show that combining different strategies is most effective. For example, you could introduce drug-resistance mutations into a background where a positive regulator like rimR2 is already overexpressed [1] [3]. The regulatory mechanisms are complex; while RimR2 is an essential positive regulator, other global regulators like NsdAsr negatively impact production by limiting metabolic precursors, suggesting that deleting such negative regulators can be a highly effective strategy [5] [3].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to specific, high-priority issues you might encounter when engineering Streptomyces strains for rimocidin production.

Q1: My engineered strain shows no this compound production. A key regulatory gene was deleted, but what specific checks should I perform? This is often due to the disruption of a positive pathway-specific regulator. The most critical check is to verify the status of the rimR2 gene.

  • Problem: The absence of this compound is likely a direct result of losing a positive regulator essential for activating the entire biosynthetic gene cluster.
  • Solution:
    • Confirm Gene Deletion: Use PCR to verify the rimR2 gene has been successfully knocked out in your mutant strain [1].
    • Analyze Cluster Transcription: Perform quantitative RT-PCR (qRT-PCR) on key structural genes within the this compound cluster (e.g., rimA, rimC). In a ΔrimR2 mutant, transcription of these genes is significantly reduced or absent [1].
    • Functional Complementation: Re-introduce an intact copy of the rimR2 gene with its native promoter into the mutant. Restoration of this compound production confirms that the loss of rimR2 was the cause [1].

Q2: this compound yields are lower than expected after overexpressing a potential positive regulator. How can I diagnose the issue? The problem may lie in the strength of the promoter used for overexpression.

  • Problem: Weak or incompatible promoters may not produce sufficient levels of the regulatory protein to fully activate the biosynthetic cluster.
  • Solution:
    • Test Different Promoters: Overexpress your target gene using a panel of constitutive promoters with varying strengths. For example, in S. rimosus M527, using the kasOp* promoter for rimR2 overexpression resulted in an 81.8% yield increase, outperforming other tested promoters [1].
    • Measure Transcript Levels: Use qRT-PCR to correlate the expression level of your regulator and its target genes with the final this compound titer. This identifies the optimal expression window [1].

Q3: My strain grows well but this compound production remains low. The biosynthetic cluster seems intact. What global regulators could be limiting yield? This suggests a potential issue with a negative global regulator or a bottleneck in precursor supply.

  • Problem: Overexpression of a negative global regulator, such as NsdAsr, can repress this compound biosynthesis by limiting metabolic precursors and reducing overall protein synthesis [2] [3].
  • Solution:
    • Check Precursor Metabolites: Measure intracellular concentrations of key precursors like malonyl-CoA and butyryl-CoA. Overexpression of NsdAsr leads to their decrease. Also, assay levels of NADH and NADPH, which are also negatively impacted [2] [3].
    • Consider Negative Regulators: Investigate other negative regulators. For example, deleting the TetR family repressor TetR24 (RS24090) has been shown to increase this compound production [4].

Key Quantitative Data for Engineering Strategies

The tables below summarize crucial data on metabolic precursors and transcriptional regulators to help you set targets and expectations for your engineering strategies.

Table 1: Key Metabolic Precursors for this compound Biosynthesis

Precursor Role in Biosynthesis Impact on Yield Engineering Strategy
Malonyl-CoA 11 extender units are required per molecule [3]. Overexpressing acetyl-CoA carboxylase (accsr) increased yield by 30-34% [3] [5]. Overexpress acc genes to enhance malonyl-CoA supply [5].
Butyryl-CoA Primary starter unit for the this compound polyketide chain [4]. Decreased levels directly limit production [2]. Engineer fatty acid degradation pathways (e.g., genes RS18275, RS18290) [2].
Methylmalonyl-CoA One extender unit is required per molecule [4]. Insufficient supply can limit total yield. Overexpress propionyl-CoA carboxylase (pcc) genes [5] [6].
NADH/NADPH Reducing power for biosynthesis and PKS reactions. Overexpression of NsdAsr reduced NADH by 28-40% and NADPH by 56-82% [3]. Optimize oxidative phosphorylation and glycolysis pathways [2] [3].

Table 2: Key Transcriptional Regulators of this compound

Regulator Family Effect Mechanism & Application
RimR2 LAL (LuxR) Positive [1] Essential activator. Binds promoters of rimA and rimC. Overexpression with strong promoters (e.g., kasOp*) significantly boosts yield [1].
NsdAsr NsdA Negative [2] [3] Global regulator. Limits precursors and represses translation. Deletion increases yield [2] [3].
TetR24 TetR Negative [4] Pathway-specific repressor. Deletion increases transcription of rim genes and this compound production [4].

Detailed Experimental Protocols

Protocol 1: Verifying the Role of a Positive Regulator via Gene Deletion and Complementation

This protocol is essential for confirming the function of a putative positive regulator like rimR2 [1].

  • Step 1: Gene Deletion.

    • Use a CRISPR-Cas9 system (e.g., pCRISPomyces-2) designed for your target gene in Streptomyces.
    • Verify the knockout mutant via PCR amplification of the target locus. The mutant should yield no product or a band of unexpected size compared to the wild-type strain.
  • Step 2: Phenotypic Analysis.

    • Ferment the wild-type and mutant strains under optimal conditions for this compound production.
    • Use HPLC to quantify this compound in the culture broth. The mutant is expected to show no production.
  • Step 3: Genetic Complementation.

    • Clone the intact gene and its native promoter into an integrating vector (e.g., pSET152).
    • Introduce the construct into the mutant strain.
    • Ferment the complemented strain. The restoration of this compound production confirms the gene's essential role.
  • Step 4: Transcriptional Analysis (qRT-PCR).

    • Isolate RNA from the wild-type, mutant, and complemented strains during the production phase.
    • Perform qRT-PCR to measure the expression of genes within the this compound cluster. The mutant should show drastically reduced transcription.

Protocol 2: Measuring Intracellular Precursor Concentrations

Assaying precursor levels is critical for diagnosing metabolic bottlenecks [2] [3].

  • Principle: This is typically done using commercial enzymatic assay kits or LC-MS/MS.
  • Procedure:
    • Culture Sampling: Harvest cells from the fermentation broth during the this compound production phase (e.g., 24-36 hours).
    • Metabolite Extraction: Quench metabolism rapidly (e.g., using cold methanol) and extract intracellular metabolites.
    • Analysis:
      • For CoA esters (malonyl-CoA, butyryl-CoA), use a targeted LC-MS/MS method to identify and quantify based on their mass-to-charge ratios.
      • For NADH/NADPH, use a coupled enzymatic assay where the reduction of your cofactor is linked to the reduction of a chromophore, which can be measured spectrophotometrically.
    • Normalization: Normalize all concentration values to the cell dry weight (CDW) of the sample.

This compound Regulatory Network

The following diagram illustrates the core regulatory network that controls this compound biosynthesis, integrating the key regulators and their interactions.

f NsdAsr NsdAsr (Global Repressor) Precursors Precursor Supply (Malonyl-CoA, Butyryl-CoA) NsdAsr->Precursors Represses RimCluster This compound Biosynthetic Gene Cluster (rim) NsdAsr->RimCluster Indirectly Represses TetR24 TetR24 (Pathway Repressor) TetR24->RimCluster Represses RimR2 RimR2 (Pathway Activator) RimR2->RimCluster Activates This compound This compound Production Precursors->this compound Provides Building Blocks RimCluster->this compound Encodes Biosynthesis

This guide consolidates the most current strategies for this compound metabolic engineering. The field is advancing rapidly, with a clear trend towards combinatorial approaches that target both regulatory genes and precursor supply pathways simultaneously for maximal yield improvement [5] [6].

References

Strategies for Enhancing Rimocidin Precursor Supply

Author: Smolecule Technical Support Team. Date: February 2026

Rimocidin biosynthesis in Streptomyces rimosus M527 relies on key precursors. Engineering strategies focus on increasing the intracellular pools of these compounds.

Strategy Target Gene/Pathway Key Mechanism Observed Outcome Reference
ACC Overexpression accsr (Acetyl-CoA Carboxylase) Converts acetyl-CoA to malonyl-CoA, a direct this compound precursor. 34% increase in this compound yield (to 320.7 mg/L); 1.5-fold higher intracellular malonyl-CoA. [1]
Negative Regulator Deletion nsdAsr (Global Regulator) Derepression of metabolic pathways (glycolysis, oxidative phosphorylation) and precursor genes (e.g., fabG). Increased this compound production; Alleviated downregulation of butyryl-CoA and malonyl-CoA biosynthesis genes. [2] [3]
Positive Regulator Overexpression rimR2 (Pathway-Specific Regulator) Binds to promoters of rimA and rimC genes, directly activating the this compound biosynthetic cluster. Up to 81.8% increase in this compound production, depending on the promoter used. [4]
CRISPRi-Mediated Optimization pccB1 (Propionyl-CoA Carboxylase)* Modulates methylmalonyl-CoA precursor supply; unexpected yield increase observed via compensatory regulation. 2.6-fold increase in target product (shown in spinosad study, strategy is applicable). [5]

Note: The strategy targeting pcc was demonstrated in *Saccharopolyspora spinosa for spinosad production, but the approach is a valid and innovative method for precursor flux optimization in actinomycetes [5] [6].

Detailed Experimental Protocols

Protocol 1: Overexpression of Acetyl-CoA Carboxylase (ACC)

This is a direct method to enhance the supply of the critical precursor, malonyl-CoA [1].

  • Objective: To increase intracellular malonyl-CoA levels by overexpressing the accsr gene in S. rimosus M527.
  • Materials:
    • Wild-type S. rimosus M527.
    • Plasmid vector (e.g., pOJ260).
    • Constitutive promoter (e.g., PermE*).
  • Procedure:
    • Gene Cloning: Amplify the accsr gene from the genomic DNA of S. rimosus M527.
    • Vector Construction: Ligate the amplified accsr gene under the control of a strong, constitutive promoter into the plasmid vector.
    • Transformation: Introduce the recombinant plasmid into the wild-type S. rimosus M527 strain via protoplast transformation or conjugation.
    • Fermentation & Validation:
      • Cultivate the recombinant strain (M527-ACC) and the wild-type control in a suitable fermentation medium.
      • Measure ACC Activity: Compare the enzymatic activity of ACC in the recombinant and wild-type strains.
      • Quantify Malonyl-CoA: Measure intracellular malonyl-CoA concentrations using LC-MS/MS.
      • Determine this compound Yield: Quantify the final this compound titer using HPLC.
  • Expected Results: The recombinant strain M527-ACC should show higher ACC activity, elevated malonyl-CoA concentration, and a significant increase in this compound yield compared to the wild-type strain [1].
Protocol 2: Deletion of the Negative Regulator NsdAsr

This strategy aims to derepress the metabolic pathways that are naturally suppressed by NsdAsr [2] [3].

  • Objective: To construct a ΔnsdAsr mutant strain and analyze the resulting transcriptomic and phenotypic changes.
  • Materials:
    • Wild-type S. rimosus M527.
    • CRISPR-Cas9 or targeted gene replacement system.
  • Procedure:
    • Mutant Construction: Use a gene knockout system to inactivate the nsdAsr gene.
    • Transcriptomic Analysis:
      • Perform RNA-seq on the ΔnsdAsr mutant and wild-type strains at multiple time points (e.g., 12h, 24h, 36h).
      • Analyze the data to identify Differentially Expressed Genes (DEGs), particularly those in glycolysis, oxidative phosphorylation, and fatty acid degradation.
    • Phenotypic Validation:
      • Precursor Measurement: Confirm increased levels of intracellular NADH, NADPH, butyryl-CoA, and malonyl-CoA.
      • This compound Assay: Quantify the improvement in this compound production.
  • Expected Results: The ΔnsdAsr mutant should show upregulation of key metabolic pathways, higher precursor cofactor concentrations, and increased this compound yield [2] [3].

Troubleshooting Common Experimental Issues

FAQ 1: I overexpressed a key carboxylase gene (ACC/PCC), but the yield improvement was lower than expected. What could be wrong?

  • Potential Cause: Metabolic burden or imbalance. Overexpression of a single enzyme might not be sufficient if other pathway components become limiting, or if it creates a drain on central metabolism.
  • Solutions:
    • Check Enzyme Activity: Directly measure the activity of the overexpressed enzyme to confirm it is functionally active in your strain.
    • Combinatorial Engineering: Consider simultaneously engineering multiple nodes. For example, combine ACC overexpression with the deletion of the negative regulator nsdAsr [2] [1].
    • Monitor Cofactors: Ensure an adequate supply of energy and reducing equivalents (ATP, NADPH), as their depletion can limit biosynthesis [3].

FAQ 2: After deleting a global negative regulator, I observe poor bacterial growth alongside increased product yield. How can I resolve this?

  • Potential Cause: Global regulators often affect both secondary metabolism and primary growth processes. The deletion might have inadvertently disrupted essential pathways.
  • Solutions:
    • Use Inducible Promoters: If possible, use an inducible promoter system to temporally control the expression or repression of the regulator, separating the growth phase from the production phase.
    • Medium Optimization: Fine-tune the fermentation medium, particularly carbon and nitrogen sources, to better support the altered metabolism of the mutant strain [6].

FAQ 3: How can I quickly identify which precursor is the most limiting for this compound biosynthesis in my strain?

  • Solution:
    • Transcriptome Analysis: Conduct RNA-seq to see if genes involved in the biosynthesis of specific precursors (malonyl-CoA, methylmalonyl-CoA, butyryl-CoA) are significantly downregulated [2] [3].
    • Direct Measurement: Use LC-MS/MS to quantitatively measure the intracellular concentrations of these acyl-CoA precursors during the fermentation timeline and correlate them with this compound production rates.

Understanding the Mechanisms: Pathway Diagrams

The following diagrams summarize the regulatory and precursor supply mechanisms based on the research.

G NsdAsr NsdAsr RibosomeGenes Ribosome Biosynthesis Genes NsdAsr->RibosomeGenes Binds & Downregulates OxPhos Oxidative Phosphorylation Genes NsdAsr->OxPhos Binds & Downregulates Glycolysis Glycolysis/Gluconeogenesis Genes NsdAsr->Glycolysis Binds & Downregulates FattyAcidDeg Fatty Acid Degradation Genes (RS18275, RS18290) NsdAsr->FattyAcidDeg Binds & Downregulates rpoB RNA Polymerase Subunit rpoB Gene NsdAsr->rpoB Binds & Downregulates ProteinSynth Decreased Global Protein Synthesis RibosomeGenes->ProteinSynth Energy Decreased ATP & NAD(P)H OxPhos->Energy Precursors Decreased Butyryl-CoA & Malonyl-CoA Glycolysis->Precursors Glycolysis->Energy FattyAcidDeg->Precursors rpoB->ProteinSynth Lowthis compound Decreased this compound Production Precursors->Lowthis compound ProteinSynth->Lowthis compound Energy->Lowthis compound

Diagram: NsdAsr Dual Regulatory Mechanism. The global regulator NsdAsr directly binds to and downregulates multiple targets, limiting this compound production by simultaneously reducing metabolic precursors, energy supply, and global protein synthesis [2] [3].

Diagram: Precursor Supply for this compound Biosynthesis. Key precursors Malonyl-CoA and Methylmalonyl-CoA are derived from central metabolism. Engineering the carboxylase enzymes (ACC, PCC) that generate these precursors is a key strategy to enhance flux through the Polyketide Synthase (PKS) and boost this compound yield [1] [5] [6].

References

rimocidin CoA precursor limitation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about rimocidin biosynthesis challenges:

  • Q1: What are the key CoA precursors for this compound biosynthesis? A: The primary precursors are malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA [1] [2]. The biosynthesis of a single this compound molecule requires up to 11 malonyl-CoA units [2]. Butyryl-CoA is also a crucial building block [3] [1].

  • Q2: Which regulatory factors limit precursor supply? A: The transcriptional regulator NsdAsr is a major negative factor. When overexpressed, it downregulates genes in fatty acid degradation pathways (like RS18275 and RS18290), leading to decreased levels of butyryl-CoA and malonyl-CoA [3] [1]. It also suppresses central metabolic pathways (glycolysis, oxidative phosphorylation), reducing the energy (NADH/NADPH) and carbon building blocks needed for precursor synthesis [1] [2].

  • Q3: How can I experimentally verify if my strain has a precursor limitation? A: You can directly measure intracellular concentrations of CoA precursors and key cofactors. The table below summarizes experimental data from a study comparing a wild-type strain with an nsdAsr overexpressing strain [2]:

Intracellular Metabolite Change in M527-NAsr (nsdAsr OE) Measured Method
NADH 28.4% to 40.1% lower Concentration measurement assay
NADPH 56.0% to 81.6% lower Concentration measurement assay
Butyryl-CoA & Malonyl-CoA Decreased Inferred from gene expression and EMSA

Troubleshooting Guides

If you are facing low this compound yields, follow these guides to diagnose and address potential precursor limitation issues.

Guide 1: Diagnosing Precursor and Cofactor Limitations

This protocol helps identify bottlenecks in your strain.

  • Transcriptomic Analysis:

    • Method: Perform RNA-seq to compare your production strain with a control (e.g., wild-type or empty vector strain).
    • What to look for: Analyze the expression of genes involved in:
      • Fatty acid degradation (e.g., RS18275, RS18290)
      • Glycolysis and oxidative phosphorylation
      • Ribosome biosynthesis [1] [2]
    • Interpretation: Significant downregulation in these pathways suggests a potential bottleneck in precursor and energy supply.
  • Intracellular Metabolite Quantification:

    • Method: Use commercial assay kits to measure the concentrations of key metabolites from cell extracts.
    • Targets: Measure CoA precursors (malonyl-CoA, methylmalonyl-CoA) and redox cofactors (NADH, NADPH) [2].
    • Interpretation: Compare the levels with a control strain. Lower concentrations confirm a limitation in precursor supply or reducing power.
  • Identify Direct Regulatory Targets:

    • Method: Use Chromatin Immunoprecipitation sequencing (ChIP-seq) to find genes directly bound by the regulator NsdAsr.
    • Validation: Confirm binding to specific promoter regions (e.g., of RS18275, RS18290, rpoB) using Electrophoretic Mobility Shift Assays (EMSAs) [3] [1].

The following diagram illustrates the regulatory mechanism of NsdAsr and its impact on the this compound precursor supply, as identified through these methods.

G NsdAsr NsdAsr Glycolysis Glycolysis & Oxidative Phosphorylation NsdAsr->Glycolysis Downregulates FattyAcid Fatty Acid Degradation (RS18275, RS18290) NsdAsr->FattyAcid Directly Binds & Downregulates RNAP RNA Polymerase (rpoB) NsdAsr->RNAP Directly Binds & Downregulates Downstream Downstream Precursors Precursors Downstream->Precursors Limits Ribosome Ribosome Downstream->Ribosome Impacts CoA_NADH Decreased CoA precursors & NADH/NADPH Glycolysis->CoA_NADH FattyAcid->CoA_NADH Protein Reduced Overall Protein Synthesis RNAP->Protein CoA_NADH->Downstream Leads to Protein->Downstream Leads to

Guide 2: Strategies for Enhancing this compound Production

Once a limitation is diagnosed, you can apply these genetic engineering strategies to improve yield.

  • Repress Negative Regulators:

    • Strategy: Delete or knock down the nsdAsr gene.
    • Expected Outcome: Derepression of fatty acid degradation and central metabolism genes, leading to increased precursor and cofactor pools, and higher this compound yield [3] [1].
  • Overexpress Positive Regulators:

    • Strategy: Overexpress the pathway-specific positive regulator rimR2.
    • Methodology: Use strong promoters (e.g., permE, *kasOp) to drive *rimR2 expression.
    • Expected Outcome: Can significantly increase this compound production (e.g., over 80% with kasOp) by enhancing transcription of this compound biosynthetic genes (rim genes) [4].
  • Engineer Precursor Pathways Directly:

    • Strategy: Overexpress key genes in precursor supply pathways.
    • Example: Overexpression of the accsr gene, involved in malonyl-CoA biosynthesis, has been shown to improve this compound yield by 30% [2].
    • Targets: Consider genes in the ethylmalonyl-CoA pathway (e.g., rimJ, a crotonyl-CoA carboxylase/reductase) to ensure a sufficient supply of extended building blocks [5] [6].

The workflow below outlines the logical process for designing a strain engineering strategy based on the diagnostic results.

G Start Diagnosis: Precursor Limitation Strategy1 Repress Negative Regulator (e.g., Delete nsdAsr) Start->Strategy1 If NsdAsr is highly active Strategy2 Overexpress Positive Regulator (e.g., Overexpress rimR2) Start->Strategy2 To boost BGC transcription Strategy3 Enhance Precursor Pathway (e.g., Overexpress accsr) Start->Strategy3 For direct precursor gain Outcome Increased Pool of CoA Precursors Strategy1->Outcome Goal Improved this compound Production Strategy2->Goal Directly activates rim genes Strategy3->Outcome Outcome->Goal

References

rimocidin negative regulator deletion

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Rimocidin Negative Regulators

Here are answers to common questions about manipulating negative regulators to enhance this compound yield in Streptomyces rimosus M527.

  • Q1: Which negative regulators affect this compound biosynthesis in S. rimosus M527? Two primary negative regulators have been identified: the global regulator NsdAsr and a TetR family transcriptional repressor, TetR24 (RS24090) [1] [2]. Deletion of these genes has been shown to significantly increase this compound production.

  • Q2: What is the molecular mechanism of NsdAsr? NsdAsr negatively regulates this compound biosynthesis through a dual mechanism [1] [3]:

    • Precursor Limitation: It directly binds to the promoters of genes RS18275 and RS18290 (involved in fatty acid degradation), repressing their expression. This leads to decreased intracellular levels of the essential precursor metabolites butyryl-CoA and malonyl-CoA.
    • Global Translation Impact: It also binds to the promoter of rpoB, a gene encoding a vital RNA polymerase subunit. This binding downregulates overall protein expression levels in the cell, further limiting the resources for this compound biosynthesis.
  • Q3: How does TetR24 (RS24090) affect production? TetR24 is a pathway-specific negative regulator. It directly binds to the promoter regions of the This compound biosynthetic gene cluster (rim genes), repressing their transcription. Deletion of the tetR24 gene results in a significant increase in the transcription of rim genes and a consequent boost in this compound yield [2].

  • Q4: What are the expected outcomes from deleting these regulators? The table below summarizes the quantitative data from deletion experiments.

Regulator Gene Locus Effect of Deletion (Δ) on this compound Production Key Downstream Targets
NsdAsr Information not specified in search results Increased production compared to wild-type [1] RS18275, RS18290 (fatty acid degradation), rpoB (transcription) [1]
TetR24 RS24090 ~2.9-fold higher production in optimized medium; deletion mutant showed significant increase [2] Promoter of this compound biosynthetic gene cluster (rim genes) [2]

Experimental Guide: Deletion & Analysis

For researchers looking to replicate these studies, here are the core methodologies.

Gene Deletion using CRISPR/Cas9

The following protocol is adapted from the study on TetR24, which used the pCRISPomyces-2 system [2].

  • Step 1: sgRNA Design. Design a single-guide RNA (sgRNA) sequence that is complementary to the target site within the negative regulator gene (e.g., nsdAsr or tetR24).
  • Step 2: Plasmid Construction. Clone the sgRNA sequence into the pCRISPomyces-2 plasmid. Incorporate ~1 kb homology arms flanking the target gene into the plasmid.
  • Step 3: Conjugation. Introduce the constructed plasmid into E. coli ET12567/pUZ8002, and then conjugate this donor strain with S. rimosus M527.
  • Step 4: Mutant Screening. Select for apramycin-resistant exconjugants. Screen for successful gene deletion via PCR and DNA sequencing.
Key Analytical Methods for Mechanism Study

These techniques are used to elucidate the regulatory mechanism.

  • Chromatin Immunoprecipitation Sequencing (ChIP-seq)

    • Purpose: To identify genome-wide binding sites of a regulator (e.g., NsdAsr) [1].
    • Protocol: Cross-link proteins to DNA in vivo → Lyse cells and shear DNA → Immunoprecipitate the protein-DNA complex using a specific antibody against the regulator → Reverse cross-links and purify DNA → Sequence the DNA to identify bound genomic regions [1].
  • Electrophoretic Mobility Shift Assay (EMSA)

    • Purpose: To validate direct binding of a regulator to a specific DNA sequence in vitro [1] [2].
    • Protocol: Purify the recombinant regulator protein (e.g., TetR24). Incubate the protein with a labeled DNA probe containing the suspected target promoter. Run the mixture on a non-denaturing polyacrylamide gel. A shift in the probe's mobility indicates direct binding.
  • Real-time Quantitative PCR (qRT-PCR)

    • Purpose: To measure changes in the transcription levels of target genes (e.g., rim genes, RS18275) in the deletion mutant versus the wild-type strain [2].
    • Protocol: Extract total RNA from mycelia → Reverse transcribe RNA into cDNA → Amplify cDNA using gene-specific primers and a fluorescent dye in a real-time PCR instrument. Calculate expression changes using the 2^(-ΔΔCt) method.

Molecular Mechanism of NsdAsr

The diagram below visualizes the dual regulatory mechanism of the global regulator NsdAsr, as revealed by integrated transcriptomic and ChIP-seq analyses [1].

G cluster_precursor Precursor Supply Pathway NsdAsr NsdAsr FattyAcidDegradation Fatty Acid Degradation (Genes RS18275, RS18290) NsdAsr->FattyAcidDegradation Binds & Represses rpoB rpoB Gene (RNA Polymerase Subunit) NsdAsr->rpoB Binds & Represses Precursors Butyryl-CoA & Malonyl-CoA FattyAcidDegradation->Precursors Reduced Flux Rimocidin1 This compound Biosynthesis Precursors->Rimocidin1 Limited Supply subcluster subcluster cluster_translation cluster_translation ProteinSynthesis Overall Protein Synthesis Levels rpoB->ProteinSynthesis Downregulation Rimocidin2 This compound Biosynthesis ProteinSynthesis->Rimocidin2 Reduced Capacity

Troubleshooting Common Experimental Issues

  • Low Deletion Efficiency in S. rimosus: Ensure healthy mycelial preparation for conjugation. Optimize the timing and temperature for conjugation. Thoroughly screen a larger number of exconjugants and verify deletion with multiple PCR primers.
  • No Observed Phenotypic Change in Deletion Mutant: Verify the complete removal of the target gene via sequencing. Check for potential genetic compensation or functional redundancy from other regulators. Conduct fermentations under conditions known to induce this compound production.
  • Weak or Inconsistent EMSA Results: Ensure the recombinant regulator protein is pure and properly folded. Experiment with the protein-to-DNA ratio and include specific and non-specific competitor DNA in your binding reactions to confirm binding specificity.

References

NsdAsr Knockout: Core Effects & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Deleting the nsdAsr gene significantly enhances the strain's production of the antifungal compound rimocidin and accelerates its morphological differentiation. The table below summarizes the core quantitative effects and the primary regulatory mechanisms involved.

Aspect Observed Change in ΔnsdAsr Mutant Proposed Mechanism

| This compound Production | ► 46% increase in yield (318.5 mg/L vs. 218.1 mg/L in WT) [1] [2] | ► Derepression of rim biosynthetic gene cluster transcription [1] [2]. ► Increased supply of key precursors (malonyl-CoA, butyryl-CoA) [3]. | | Morphological Differentiation | ► More abundant sporulation observed [1] [2] | ► NsdAsr's native role as a negative regulator of differentiation is removed [2]. | | Precursor & Cofactor Levels | ► Increased intracellular NADH and NADPH levels [3] ► Increased flux through glycolytic and oxidative phosphorylation pathways [3] | ► Transcriptomic upregulation of genes in central metabolic pathways [3]. | | Global Gene Expression | ► Widespread transcriptomic changes [3] | ► NsdAsr directly binds to 49 target genes, as per ChIP-seq [3] [4]. |

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments used to characterize the nsdAsr knockout.

CRISPR-Cas9 Mediated Gene Deletion

This protocol is for the construction of the nsdAsr knockout mutant (M527-ΔnsdAsr) [1] [2].

  • Key Reagents & Strains:

    • Plasmid: pWHU2653-ΔnsdAsr (or similar CRISPR/Cas9 system with codA(sm) as a counter-selectable marker).
    • Bacterial Strains: Wild-type S. rimosus M527.
    • Culture Media: MS agar for sporulation and morphological observation; TSB or other suitable liquid media for fermentation.
  • Step-by-Step Procedure:

    • sgRNA Design: Design a single-guide RNA (sgRNA) sequence that targets the nsdAsr gene.
    • Plasmid Construction: Clone the sgRNA and homologous repair templates (flanking the nsdAsr gene) into the CRISPR/Cas9 plasmid.
    • Transformation: Introduce the constructed plasmid into wild-type S. rimosus M527 via intergeneric conjugation.
    • First Crossover Selection: Select for apramycin-resistant clones where the plasmid has integrated into the genome.
    • Second Crossover & Counter-Selection: Grow the integrants without antibiotic selection and counter-select using 5-fluorocytosine (5-FC) to force a second crossover event and excise the plasmid.
    • Mutant Screening: Screen for apramycin-sensitive and 5-FC-resistant colonies. Verify the nsdAsr deletion using PCR with verification primers (e.g., P5/P8 and P9/P10). A successful knockout will not amplify the nsdAsr gene itself [2].

The following diagram illustrates the logical workflow for creating and validating the knockout mutant.

Start Start: Wild-type S. rimosus M527 Design 1. Design sgRNA targeting nsdAsr Start->Design Construct 2. Clone sgRNA into CRISPR/Cas9 plasmid Design->Construct Transform 3. Transform plasmid via intergeneric conjugation Construct->Transform Select1 4. Select for Apramycin Resistance (First Crossover) Transform->Select1 Select2 5. Counter-select with 5-Fluorocytosine (Second Crossover) Select1->Select2 Screen 6. Screen for Apramycin- Sensitive Colonies Select2->Screen Verify 7. Verify Deletion via PCR Screen->Verify End Mutant Strain: M527-ΔnsdAsr Verify->End

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol identifies the direct genomic binding targets of the NsdAsr protein [3].

  • Key Reagents:

    • Antibody: Specific antibody against the NsdAsr protein.
    • Cells: S. rimosus M527 culture harvested during the growth phase.
  • Step-by-Step Procedure:

    • Cross-linking: Fix the cells with formaldehyde to cross-link proteins to DNA.
    • Cell Lysis & Sonication: Lyse the cells and fragment the DNA by sonication to an average size of 200-500 bp.
    • Immunoprecipitation: Incubate the lysate with the anti-NsdAsr antibody to pull down NsdAsr and its bound DNA fragments.
    • Reverse Cross-linking & Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
    • Library Prep & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
    • Data Analysis: Map the sequenced reads to the S. rimosus M527 reference genome to identify peaks of NsdAsr binding.
Electrophoretic Mobility Shift Assay (EMSA)

This assay provides in vitro validation of direct binding between NsdAsr and its target DNA sequences [3] [5].

  • Key Reagents:

    • Purified Protein: NsdAsr protein.
    • DNA Probes: Digoxigenin (DIG)-labeled DNA fragments covering the promoter or coding regions of target genes (e.g., RS18275, RS18290, rpoB).
  • Step-by-Step Procedure:

    • Labeling: Label your target DNA probes with DIG.
    • Binding Reaction: Incubate the purified NsdAsr protein with the labeled DNA probe in a binding reaction buffer. Include a control reaction with no protein.
    • Gel Electrophoresis: Load the reactions onto a non-denaturing polyacrylamide gel and run with an appropriate buffer.
    • Transfer & Detection: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the DIG-labeled DNA using a chemiluminescent method.
    • Interpretation: A confirmed binding event is indicated by a visible band shift (retardation) in the lane where the protein was added, compared to the free probe in the control lane.

Frequently Asked Questions (FAQs)

Q1: My ΔnsdAsr mutant shows no increase in this compound yield. What could be wrong?

  • A: First, reconfirm the genotype. A PCR check with internal and external primers is essential to ensure the gene was fully deleted and not just disrupted. Second, check your fermentation conditions, as medium composition and harvesting time are critical for this compound production. Finally, consider complementing the mutant with a functional nsdAsr gene to see if the wild-type production level is restored, which confirms the phenotype is linked to the knockout [1] [2].

Q2: Besides this compound, does NsdAsr affect the production of other metabolites?

  • A: Yes, NsdAsr is a pleiotropic regulator. Transcriptomic data shows that its overexpression leads to the downregulation of hundreds of genes across multiple primary metabolic pathways, including glycolysis, oxidative phosphorylation, and ribosome biosynthesis. This suggests a broad impact on the cell's metabolic network, which could affect other secondary metabolites [3].

Q3: How does NsdAsr mechanistically repress its target genes?

  • A: Research indicates a dual mechanism. First, it directly binds to the promoter regions of genes involved in fatty acid degradation (e.g., RS18275, RS18290), limiting the supply of essential precursors like malonyl-CoA. Second, it directly binds to and represses the rpoB gene, which encodes a vital subunit of RNA polymerase. This downregulates global protein expression, including enzymes needed for this compound biosynthesis [3] [4]. The following diagram summarizes this regulatory network.

NsdAsr NsdAsr (Regulator) Target1 Fatty Acid Degradation Genes (RS18275, RS18290) NsdAsr->Target1 Binds to Target2 rpoB Gene (RNA Polymerase Subunit) NsdAsr->Target2 Binds to Effect1 Decreased precursor supply (butyryl-CoA, malonyl-CoA) Target1->Effect1 Effect2 Downregulation of global protein expression Target2->Effect2 Outcome Decreased this compound Biosynthesis Effect1->Outcome Effect2->Outcome

Q4: Are there positive regulators of this compound biosynthesis that I can co-engineer with the NsdAsr knockout?

  • A: Absolutely. The pathway-specific regulator RimR2, a LAL family regulator located within the this compound biosynthetic gene cluster, is a strong positive regulator. Deleting rimR2 abolishes this compound production entirely, while its overexpression using strong promoters (e.g., kasOp*) can increase yield by over 80%. Combining a ΔnsdAsr mutation with the overexpression of rimR2 could be a highly effective strategy for yield improvement [5].

References

RimR2 Overexpression: Core Concepts & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is RimR2 and why is it important for rimocidin production?

A: RimR2 is a positive pathway-specific regulator essential for this compound biosynthesis [1]. It belongs to the Larger ATP-binding regulators of the LuxR (LAL) family [1].

  • Function: It activates the transcription of this compound biosynthetic genes (rim genes) by binding to the promoter regions of key genes like rimA and rimC [1].
  • Essentiality: Deleting the rimR2 gene completely abolishes this compound production, while reintroducing it restores production, confirming its critical role [1].

Q2: What are the effective strategies for overexpressing rimR2?

The most effective strategy is to express the rimR2 gene under the control of a strong constitutive promoter. Research has tested several promoters, with significant variations in success [1].

The table below summarizes the performance of different promoters used for rimR2 overexpression:

Promoter Used for rimR2 Overexpression Effect on this compound Production (Compared to Wild-Type) Key Characteristics & Notes
kasOp* +81.8% [1] A strong, constitutive promoter. Most effective in this study.
Native rimR2 Promoter +68.1% [1] The gene's own promoter. Still very effective for overexpression.
permE* +54.5% [1] Another strong, constitutive promoter.
SPL21 No obvious difference [1] Performance was not effective in this context.
SPL57 No obvious difference [1] Performance was not effective in this context.

Experimental Protocol: Overexpressing RimR2 with the kasOp* Promoter

Here is a detailed methodology for constructing a Streptomyces strain that overexpresses rimR2 using the highly effective kasOp* promoter, based on the research [1].

Workflow Overview:

The following diagram illustrates the key steps involved in creating the overexpression strain:

G Start Start: Isolate rimR2 gene and its promoter region P1 Clone kasOp* promoter and rimR2 gene Start->P1 P2 Assemble construct into a shuttle vector (e.g., pSET152) P1->P2 P3 Introduce plasmid into E. coli ET12567 (pUZ8002) for conjugation P2->P3 P4 Conjugate with S. rimosus M527 P3->P4 P5 Select for exconjugants using apramycin resistance P4->P5 P6 Validate strain: PCR and ferment to measure this compound P5->P6

Materials & Steps:

  • Vector and Host Strains:

    • Shuttle Vector: Use an integrative vector like pSET152, which contains an apramycin resistance gene (aac(3)IV) for selection in Streptomyces and an E. coli origin of replication [2].
    • Host Strains: E. coli JM109 for cloning, E. coli ET12567 (pUZ8002) as a non-methylating donor for conjugation, and Streptomyces rimosus M527 as the parental strain [2].
  • Construct the Overexpression Plasmid:

    • Amplify the kasOp* promoter and rimR2 gene: Use high-fidelity PCR to amplify the kasOp* promoter. Amplify the rimR2 coding sequence (2,757 nt) from genomic DNA of S. rimosus M527 [1].
    • Assemble the construct: Use seamless cloning technology (e.g., Gibson Assembly) to insert the kasOp* promoter and the rimR2 gene into the multiple cloning site of the pSET152 vector, creating the final plasmid pSET152::kasOp*-rimR2 [2].
  • Conjugation into S. rimosus M527:

    • Introduce the plasmid into the conjugation donor E. coli ET12567 (pUZ8002).
    • Cultivate the donor E. coli and the recipient S. rimosus M527 (grown on Mannitol Soya flour (MS) medium) and mix them for conjugation [2].
    • After incubation, select for exconjugants on MS plates containing apramycin (to select for the integrated plasmid) and nalidixic acid (to counter-select against the E. coli donor) [2]. This generates the recombinant strain M527-KR [1].
  • Validation and Fermentation:

    • Genetic Validation: Confirm the correct genetic structure of the mutant M527-KR using colony PCR and DNA sequencing.
    • Fermentation and HPLC Analysis: Inoculate the validated strain into liquid fermentation medium. After cultivation, analyze the culture filtrates using High-Performance Liquid Chromatography (HPLC) to quantify this compound yield, comparing it to the wild-type M527 strain [1].
    • Transcriptional Analysis (qRT-PCR): To confirm the regulatory effect, perform quantitative RT-PCR. Compare the transcriptional levels of rim genes (e.g., rimA, rimC) in the M527-KR strain versus the wild-type. The overexpression strain should show significantly increased transcription of these genes [1].

Troubleshooting Common Issues

Q: My recombinant strain shows no increase in this compound production. What could be wrong?

  • Verify Plasmid Construction: Double-check the sequence of your overexpression construct to ensure the rimR2 gene is in-frame and downstream of the strong promoter (e.g., kasOp).
  • Check Conjugation Efficiency: Ensure successful conjugation and integration by rigorously checking the apramycin-resistant exconjugants via PCR.
  • Confirm Gene Expression: Use qRT-PCR to measure the transcriptional level of rimR2 itself in your engineered strain. If rimR2 mRNA is not elevated, the overexpression system has not worked as intended.
  • Try a Different Promoter: As the data shows, not all strong promoters perform equally in this context. If one fails, consider switching to the highly effective kasOp or the native promoter [1].

Q: The yield improvement is lower than expected. How can I further optimize it?

  • Combine Strategies: The RGMS (Reporter-guided mutation selection) method has been successfully used to generate mutant strains with enhanced this compound production [2]. You could apply this or other random mutagenesis techniques to your best-performing rimR2 overexpression strain to push yields even higher.
  • Precursor Supply: this compound biosynthesis requires key precursors like malonyl-CoA. Engineering the host to enhance the supply of these precursors (e.g., by overexpressing accsr to boost malonyl-CoA) can synergize with regulatory overexpression to significantly improve yield [3].

References

At a Glance: Rimocidin vs. Other Polyene Macrolides

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of rimocidin alongside other well-studied polyene macrolides.

Antibiotic Name Chemical Class Primary Antifungal Target Key Research/Application Context Reported MIC/Activity (Example)
This compound Tetraene macrolide [1] Binds ergosterol, disrupting fungal membrane [2] Promising agricultural antifungal; high yield is a research focus [3] [2] Broad-spectrum activity against plant-pathogenic fungi [4]
Amphotericin B Polyene macrolide (typically heptaene) [5] Binds ergosterol, forming ion channels [5] Gold-standard for systemic fungal infections; model for toxicity reduction studies [5] MIC against C. albicans: ~1.25 μg/mL [5]
Nystatin Tetraene macrolide [5] Binds ergosterol, forming pre-stabilized structures [5] Topical treatments; model for genetic engineering to improve therapeutic index [5] MIC50 against C. albicans: ~1.2 μg/mL [5]
Pimaricin (Natamycin) Tetraene macrolide [5] Binds ergosterol [5] Food preservative and topical ophthalmic treatments [5] MIC50 against C. albicans: ~1.09 μg/mL [5]

Experimental Data on Structural Modifications

A key area of research involves modifying the structures of these macrolides to enhance their properties. The table below summarizes experimental data on decarboxylated derivatives, which illustrate how post-polyketide synthase (post-PKS) modifications impact activity [5].

Derivative (Parent Compound) Test Organism Reported MIC Change in Activity vs. Parent
16-Descarboxyl-16-methyl amphotericin B (Amphotericin B) Candida albicans 1 μg/mL [5] Roughly equivalent [5]
16-Decarboxy-16-methyl nystatin (Nystatin) Candida albicans MIC50: 1.3 ± 0.4 μg/mL [5] Roughly equivalent [5]
12-Decarboxy-12-methyl tetramycin B (Tetramycin B) Saccharomyces cerevisiae MIC50: 1.89 ± 0.11 μg/mL [5] Improved [5]
Decarboxylated candicidin (Candicidin) Saccharomyces cerevisiae 0.00312–0.00625 μg/mL [5] 5-10 fold decrease [5]

Detailed Experimental Protocols

For reproducibility, here are the methodologies from key studies on this compound.

Protocol: Improving this compound Yield via Precursor Engineering [3]

This experiment demonstrates that increasing the intracellular concentration of malonyl-CoA, a key precursor, can enhance this compound biosynthesis.

  • Objective: To overproduce this compound in Streptomyces rimosus M527 by over-expressing the acetyl-CoA carboxylase (ACC) gene (accsr)
  • Strain Construction:
    • The accsr gene was cloned from the wild-type S. rimosus M527 based on transcriptome data.
    • The gene was over-expressed in the wild-type strain, creating the recombinant strain S. rimosus M527-ACC.
  • Fermentation & Analysis:
    • Both the wild-type and M527-ACC strains were fermented.
    • ACC Enzymatic Activity: Measured in vitro from cell extracts of both strains.
    • Intracellular Malonyl-CoA Concentration: Quantified throughout the fermentation process.
    • This compound Yield: Measured from culture filtrates using analytical methods like HPLC.
  • Key Findings: The M527-ACC strain showed a 1.5-fold higher intracellular malonyl-CoA concentration and a 34.0% higher this compound yield (320.7 mg/L) compared to the wild-type strain [3].
Protocol: Identifying a Pathway-Specific Regulator of this compound [2]

This study identified and characterized RimR2 as a crucial positive regulator for this compound biosynthesis.

  • Objective: To determine the function of the rimR2 gene in the this compound biosynthetic gene cluster.
  • Genetic Manipulation:
    • Gene Deletion: The rimR2 gene was deleted from S. rimosus M527 using the CRISPR/Cas9 system, creating mutant M527-ΔrimR2.
    • Gene Complementation: The rimR2 gene with its native promoter was reintroduced into the deletion mutant.
    • Gene Over-expression: rimR2 was over-expressed using five different strong promoters.
  • Phenotypic Analysis:
    • This compound Production: Quantified via HPLC in the wild-type, deletion mutant, complemented, and over-expression strains.
    • Transcriptional Analysis: qRT-PCR was used to measure the expression levels of other rim genes in the different strains.
  • Mechanistic Study (EMSA):
    • The RimR2 protein was purified.
    • Electrophoretic Mobility Shift Assays (EMSAs) were performed by incubating RimR2 with the promoter regions of its target genes (rimA and rimC).
    • The DNA-protein complexes were analyzed on a gel to confirm binding.
  • Key Findings:
    • The ΔrimR2 mutant produced no detectable this compound, proving the gene is essential [2].
    • Over-expression of rimR2 with certain promoters increased production by up to 81.8% [2].
    • EMSA confirmed that RimR2 directly binds to the promoters of rimA and rimC, core structural genes in the this compound cluster [2].

Visualizing the Regulatory Pathway and Experimental Workflow

The biosynthesis of this compound is tightly controlled by a complex regulatory network. The following diagram synthesizes findings from multiple studies to illustrate the key regulatory mechanism involving NsdAsr and RimR2 [1] [2].

NsdAsr NsdAsr (Global Regulator) PrecursorGenes Genes for Fatty Acid Degradation (RS18275, RS18290) NsdAsr->PrecursorGenes Binds & Represses ButyrylCoA Butyryl-CoA PrecursorGenes->ButyrylCoA Reduced Supply MalonylCoA Malonyl-CoA (this compound Precursor) ButyrylCoA->MalonylCoA This compound This compound Production MalonylCoA->this compound Limited Precursor

The experimental workflow for identifying and characterizing a pathway-specific regulator like RimR2 generally follows a multi-step process, as outlined below [2].

Start Bioinformatic Identification of Candidate Gene (rimR2) Step1 Genetic Manipulation (Gene Deletion & Complementation) Start->Step1 Step2 Phenotypic Analysis (HPLC for this compound Yield) Step1->Step2 Step3 Transcriptional Analysis (qRT-PCR of rim genes) Step2->Step3 Step4 Mechanistic Validation (EMSA for Direct Binding) Step3->Step4 End Confirmation as Pathway-Specific Regulator Step4->End

Key Research Implications

  • Agricultural Promise: this compound's potent activity against plant pathogens positions it as a strong candidate for agricultural antifungal development, circumventing the toxicity concerns of medical polyenes [2].
  • Metabolic Engineering Success: The successful yield improvement of this compound through precursor supply and regulatory gene manipulation provides a validated blueprint for industrial overproduction [3] [2].
  • Complex Regulation: Understanding the layered regulatory network is crucial. Future strategies must consider both positive regulators like RimR2 and global negative regulators like NsdAsr to fully optimize production [1] [2].

References

rimocidin derivative BU16 activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Activity of Rimocidin vs. BU16

The table below summarizes the key characteristics and quantitative antifungal data for this compound and the BU16 derivative, as reported in a foundational study [1].

Feature This compound This compound Derivative BU16
Producer Strain Streptomyces mauvecolor BU16 [1] Streptomyces mauvecolor BU16 [1]
Chemical Structure Tetraene macrolide with a six-membered hemiketal ring and a propyl group side chain [1] Tetraene macrolide with a six-membered hemiketal ring and an ethyl group side chain (difference from this compound) [1]
Status Known compound [1] New derivative first described in the 2016 study [1]
Antifungal Activity Broad-spectrum activity against various plant-pathogenic fungi [1] Broad-spectrum activity against various plant-pathogenic fungi [1]
MIC against *C. coccodes* 2 μg/mL [1] 2 μg/mL [1]
Control Efficacy on Pepper Plants Potent efficacy against anthracnose development [1] Potent efficacy against anthracnose development [1]
Mechanism of Action Targets the fungal cell envelope, causing cell lysis [1] Targets the fungal cell envelope, causing cell lysis [1]

Detailed Experimental Protocols

The following methodologies are crucial for replicating the experiments that generated the comparative data.

Adenylate Kinase (AK)-Based Cell Lysis Assay

This was the primary screening method used to discover these antifungal compounds [1].

  • Purpose: To detect antifungal metabolites that target the cell envelope of fungi.
  • Principle: Compounds that damage the fungal cell membrane cause the leakage of intracellular adenylate kinase (AK). The released AK is then quantified using a luciferase-based reaction, where its activity leads to light emission. A higher signal indicates greater cell lysis.
  • Key Steps:
    • Fungal Preparation: Prepare a suspension of the test fungus.
    • Compound Exposure: Incubate the fungal suspension with the test compound or culture extract.
    • AK Detection: Use a commercial AK assay kit to measure the luminescence in the supernatant, which corresponds to the amount of AK leaked from the cells.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This standard method was used to determine the lowest concentration that inhibits fungal growth [1].

  • Procedure:
    • Prepare a series of two-fold dilutions of the purified compounds (this compound and BU16) in a suitable broth medium.
    • Inoculate each dilution with a standardized concentration of the test fungus (Colletotrichum coccodes was used in the study).
    • Incubate the plates at the appropriate temperature for the fungus.
    • The MIC is defined as the lowest concentration of the compound that visually prevents fungal growth after the incubation period.
In Vivo Plant Efficacy Assay

This protocol tests the practical control efficacy of the compounds on plants [1].

  • Method:
    • Plant Material: Use pepper plants as the test model.
    • Treatment: Apply the compounds to the plants.
    • Challenge: Inoculate the treated plants with the anthracnose pathogen (Colletotrichum coccodes).
    • Evaluation: Monitor and quantify the development and severity of anthracnose disease lesions on the plants over time to assess the control efficacy of the compounds.

Research Workflow for Discovery and Comparison

The diagram below visualizes the experimental workflow from the initial screening to the final application testing, as described in the protocols.

Start Natural Product Library (3000 microbial extracts) Screen Primary Screening Adenylate Kinase (AK) Cell Lysis Assay Start->Screen Identify Identification of Active Compounds (HPLC, MS, NMR) Screen->Identify Test1 In Vitro Antifungal Testing (Broth Microdilution for MIC) Identify->Test1 Test2 In Vivo Efficacy Testing (Pepper Plant Anthracnose Model) Test1->Test2 Result Data Analysis & Comparison Test2->Result

Key Comparative Insights

  • Structural-Activity Relationship: The sole identified structural difference between this compound and BU16 is the side chain (propyl in this compound vs. ethyl in BU16) [1]. The fact that this change did not lead to a significant difference in MIC against C. coccodes is a critical finding, suggesting that the length of this particular side chain may not be crucial for the antifungal activity against this pathogen.
  • Mode of Action: Both compounds function by disrupting the fungal cell envelope, making them promising candidates for managing fungal pathogens that may have developed resistance to site-specific fungicides [1].

References

rimocidin structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Rimocidin

The table below summarizes key characteristics of this compound and how it compares to other related polyene macrolide antifungals.

Property This compound Amphotericin B Nystatin Natamycin
Chemical Class Glycosylated Polyene Macrolide (GPM) [1] Glycosylated Polyene Macrolide (GPM) [1] Glycosylated Polyene Macrolide (GPM) [1] Glycosylated Polyene Macrolide (GPM) [1]
Core Mechanism of Action Ergosterol Sequestration ("Sterol Sponge") [1] Ergosterol Sequestration ("Sterol Sponge") [1] Ergosterol Sequestration ("Sterol Sponge") [1] Ergosterol Sequestration ("Sterol Sponge") [1]
Primary Application Agricultural antifungal; activity against plant pathogens like Fusarium oxysporum [2] [3] Clinical; treatment of systemic fungal infections [1] Clinical; primarily topical treatment of fungal infections [1] Clinical & Food; topical ophthalmic use and food preservation [1]
Key Structural Features Tetraene moiety; conserved polyene-hemiketal region; mycosamine sugar [1] trans-Heptaene moiety; conserved polyene-hemiketal region; mycosamine sugar [1] Tetraene moiety (similar to this compound); conserved polyene-hemiketal region; mycosamine sugar [1] Tetraene moiety; conserved polyene-hemiketal region [1]
Reported Yield (in S. rimosus M527) ~100 mg/L (wild-type strain) [2] N/A N/A N/A
Yield Improvement Strategy Overexpression of pathway regulator rimR2 (up to 81.8% increase) [4] [2] N/A N/A N/A

Experimental Data and Protocols

Here are methodologies from key studies on this compound production and mechanism, which can support your own experimental work.

Protocol for Yield Improvement via Regulatory Gene Overexpression

This experiment demonstrates a genetic strategy to enhance this compound production [4] [2].

  • Objective: To increase this compound biosynthesis by overexpressing the positive pathway-specific regulator gene rimR2.
  • Methodology:
    • Strain Construction: The rimR2 gene in Streptomyces rimosus M527 was overexpressed using five different strong promoters (permE, *kasOp, SPL21, SPL57, and the native promoter) to create recombinant strains.
    • Fermentation: Strains were cultivated in shake flasks containing a defined liquid medium. The medium composition included glucose and lactose as carbon sources, yeast extract, and trace elements [5].
    • Analysis: this compound production was quantified using High-Performance Liquid Chromatography (HPLC). Transcriptional levels of biosynthetic genes were analyzed by RT-PCR.
  • Key Results: The strain M527-KR, with rimR2 under the kasOp promoter, showed the highest yield increase of 81.8% compared to the wild-type strain. This was correlated with elevated transcriptional levels of the *rim gene cluster [2].
Protocol for Investigating the Conserved "Sterol Sponge" Mechanism

This series of experiments establishes a unifying mechanism of action for this compound and other GPMs [1].

  • Objective: To test the hypothesis that this compound kills fungi via extramembranous ergosterol sequestration, a mechanism conserved across GPMs.
  • Methodology:
    • Ergosterol Sequestration Assay: The ability of this compound to form complexes with ergosterol was tested in vitro.
    • Fungicidal Activity Assay: The antifungal activity of this compound was measured against target fungi. In a key experiment, this compound was pre-complexed with exogenous ergosterol to saturate its binding sites before being applied to fungi.
  • Key Results: Pre-complexation with ergosterol significantly reduced this compound's fungicidal activity. This indicates that its antifungal action depends on its capacity to bind and sequester ergosterol from the fungal membrane, supporting the "sterol sponge" model [1].

Biosynthesis and Regulation Workflow

The diagram below outlines the biosynthetic pathway of this compound and its key regulatory controls based on current research.

Precursors Precursors: Malonyl-CoA, Methylmalonyl-CoA PKS Type I Polyketide Synthase (PKS) (rim Gene Cluster) Precursors->PKS Macrocycle Rimocidinolide (Macrocyclic Aglycone) PKS->Macrocycle Tailoring Tailoring Reactions (e.g., Glycosylation) Macrocycle->Tailoring This compound This compound Tailoring->this compound Reg1 Positive Regulator: RimR2 (Binds promoters of rimA, rimC) Reg1->PKS Activates Reg2 Negative Regulator: NsdAsr (Impacts precursor pools) Reg2->Precursors Represses

References

Rimocidin vs. Natamycin: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature Rimocidin Natamycin (Pimaricin)
Chemical Class Glycosylated polyene macrolide (Tetraene) [1] [2] Glycosylated polyene macrolide (Tetraene) [3] [4]
Primary Target Ergosterol in fungal cell membranes [5] Ergosterol in fungal cell membranes [6] [3]
Mechanism of Action Binds to ergosterol, disrupting membrane integrity [5] Binds ergosterol, inhibits nutrient transport; does not directly lyse membranes [4]
Antifungal Spectrum Wide range of plant pathogenic fungi [5] Broad-spectrum against molds and yeasts [3]
Anti-Oomycete Activity Inactive against tested Oomycetes (e.g., Pythium ultimum) [5] Not typically active against Oomycetes [3]
Reported MIC Values This compound A: 1.25–10 μg/mL against various fungi [5] Generally <10 ppm (μg/mL) for most molds [4]
Primary Applications Agricultural biocontrol agent [2] [5] Food preservative; topical treatment for human fungal eye infections [6] [3] [4]
Producing Organism Streptomyces rimosus [2]; Streptomyces sp. JCK-6116 [5] Streptomyces natalensis [3] [4]

Detailed Antifungal Activity and Experimental Data

Inhibitory Activity of this compound

A 2025 study isolated three this compound compounds from Streptomyces sp. JCK-6116 and tested their efficacy against a panel of 20 plant pathogenic fungi [5].

  • Potency: this compound A was the most active derivative, with Minimum Inhibitory Concentration (MIC) values ranging from 1.25 to 10 μg/mL against various fungal pathogens [5].
  • Spectrum: The culture broth of JCK-6116 demonstrated strong in vitro inhibition against major pathogens like Fusarium oxysporum (causing Fusarium wilt) and Rhizoctonia solani (causing damping-off disease) [5].
  • In Vivo Efficacy: When applied as a 10-fold diluted culture broth, JCK-6116 significantly suppressed both Fusarium wilt and damping-off diseases in cucumber plants [5].
Efficacy and Mechanism of Natamycin

Natamycin's effectiveness is well-documented in both food science and clinical settings.

  • In Vitro Potency: A 2025 study on brown rot in fruit showed that natamycin induced notable deformation and breakage of Monilinia fructicola hyphae and spores at 20 mg/L, and completely inhibited mycelial growth and spore germination at 25 mg/L [6].
  • Mechanistic Insights: The study confirmed that natamycin exposure leads to:
    • Disruption of cell membrane integrity, causing leakage of intracellular contents like DNA [6].
    • Impairment of mitochondrial function, reducing ATP content and the activity of key enzymes like Ca²⁺/Mg²⁺-ATPase and succinate dehydrogenase [6].
    • Induction of oxidative stress by suppressing fungal antioxidant enzyme activity (e.g., superoxide dismutase) and causing reactive oxygen species (ROS) accumulation [6].
  • In Vivo Food Preservation: On Shengzhou nane fruit, natamycin treatment at 200 mg/L reduced disease incidence by 93.3% and enhanced the activity of the fruit's own defense enzymes [6].

Core Experimental Protocols for Antifungal Testing

The methodologies below are standard for determining the efficacy and mechanism of antifungal agents.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a common and standardized method for determining MIC values [5].

Workflow: Broth Microdilution Assay

A Prepare serial dilutions of the antifungal agent B Inoculate wells with a standardized fungal spore suspension A->B C Incubate plates under optimal growth conditions B->C D Assess fungal growth (visual or spectrophotometric) C->D E MIC: Lowest concentration with no visible growth D->E

Key Steps:

  • Preparation: Create two-fold serial dilutions of the antifungal compound (e.g., this compound, natamycin) in a 96-well microtiter plate containing a suitable broth medium [5].
  • Inoculation: Add a standardized inoculum of the target fungus or yeast to each well. A growth control (no compound) and a sterile control (no inoculum) are essential.
  • Incubation: Incubate the plates at the pathogen's optimal temperature for a specified period (e.g., 24-48 hours).
  • Analysis: The MIC is identified as the lowest concentration of the antibiotic that completely prevents visible growth, as determined visually or with a spectrophotometer to measure turbidity [5].
Investigating Mechanism of Action via Membrane Integrity

This protocol assesses cell membrane damage, a key action of polyenes.

Workflow: Membrane Integrity Assay

A1 Treat fungal mycelia or spores with antifungal agent A2 Incubate for a set period A1->A2 A3 Centrifuge to separate cells and supernatant A2->A3 A4 Measure leakage of intracellular materials in supernatant A3->A4

Key Steps:

  • Treatment: Grow the test fungus in liquid culture and treat it with the antifungal compound at the MIC or a sub-MIC concentration. Use an untreated culture as a control [6].
  • Incubation: Allow the treatment to proceed for a set time (e.g., 24 hours).
  • Measurement: Centrifuge the samples to pellet the cells. Analyze the supernatant for the presence of intracellular components. Common methods include:
    • Nucleic Acid Leakage: Measuring the absorbance of the supernatant at 260 nm (for DNA/RNA) [6].
    • Electrolyte Leakage: Using a conductivity meter to assess ion release.

Key Insights for Research and Development

  • Application Drives Choice: The choice between these compounds is largely defined by the intended use. This compound shows great promise as a biocontrol agent in agriculture, while natamycin is well-established as a food preservative and topical pharmaceutical [5] [3] [4].
  • Mechanism Nuances: Both bind ergosterol, but their subsequent effects may differ. Evidence suggests natamycin primarily inhibits transport systems without causing immediate membrane lysis, whereas other polyenes might form pores that lead to rapid cell death [4] [7]. Further comparative studies on this compound's precise post-binding effects could be valuable.
  • Formulation is Key: Natamycin's low water solubility is a key feature for food surface treatment, preventing migration into the bulk. For other applications, advanced formulations (e.g., nanoparticles, cyclodextrin complexes) are being researched to enhance its stability and efficacy [8] [3].

References

rimocidin vs nystatin toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Rimocidin and Nystatin

The table below summarizes the key characteristics of these two polyene antifungals based on the available information.

Feature This compound Nystatin
Source Streptomyces species (e.g., JCK-6116, S. rimocus, S. diastaticus) [1] Streptomyces noursei [2] [3]
Primary Application Agricultural biological control agent against fungal plant pathogens [1] Human medicine for cutaneous, mucocutaneous, and gastrointestinal fungal infections [3]
Mechanism of Action Binds to ergosterol in the fungal membrane, disrupting membrane integrity [1] Binds to ergosterol, forms membrane-spanning pores, leading to leakage of cell contents [3] [4]
Reported Toxicity & Side Effects Not explicitly detailed in the found studies; research focus is on antifungal efficacy [1] Systemic use: Significant toxicity (fever, chills, nausea, thrombophlebitis) [2]. Topical/Oral use: Minimal absorption; side effects can include diarrhea, nausea, vomiting, skin irritation [3] [5] [6]
Key Activity Data Minimum Inhibitory Concentration (MIC) for this compound A: 1.25–10 μg/ml against various phytopathogenic fungi [1] The focus of retrieved studies is on clinical use and formulation toxicity rather than specific MIC values against a standard set of organisms.

Experimental Context and Methodologies

The search results provide insights into how the activity of these compounds is tested, which is crucial for understanding the context of the data.

  • For this compound: The methodology from [1] involves dual-culture assays and minimum inhibitory concentration (MIC) determinations in a 96-well microtiter plate. In the dual-culture assay, a streak of Streptomyces sp. JCK-6116 is placed a fixed distance from a plug of the pathogenic fungus on a Petri dish. The inhibition rate is calculated based on the reduction in mycelial growth of the pathogen compared to a control plate.
  • For Nystatin: A study on a novel lipid-based formulation of nystatin (Nystatin-Intralipid) evaluated its mechanism and toxicity [7]. The experiments included:
    • Killing kinetics against Candida albicans.
    • Assessing fungal membrane damage via potassium ion leakage measurements.
    • Electron microscopy to visualize disruption of fungal cells.
    • Cytotoxicity on a mammalian kidney cell line, measuring cell viability, metabolic activity, and potassium leakage.

Mechanism of Action and Toxicity Insights

Both this compound and nystatin belong to the polyene macrolide class of antifungals. Their activity and toxicity are directly linked to their interaction with membrane sterols [4].

The following diagram illustrates the shared mechanism of action of polyene antifungals and the source of their toxicity.

This shared mechanism explains why a direct toxicity comparison is complex. The therapeutic index (the difference between an effective dose and a toxic dose) depends on the compound's specific chemical structure and its relative affinity for ergosterol versus cholesterol [8] [4]. Structural modifications, such as those to the carboxyl group on the macrolide ring, can influence both antifungal activity and hemolytic toxicity [8].

How to Propose a Comparative Study

Given the lack of direct comparative data, here is a potential framework for designing a study to compare this compound and nystatin toxicity, drawing from the methodologies found.

  • 1. Standardize Antifungal Potency: First, determine the MIC values for both compounds against the same set of standardized fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae) to establish a baseline for their effective concentrations [1].
  • 2. Evaluate In Vitro Mammalian Cell Toxicity:
    • Hemolytic Assay: Measure the concentration of each compound required to lyse 50% of red blood cells (HC₅₀). This is a standard initial test for polyene toxicity [8].
    • Cell Viability Assays: Use mammalian cell lines (e.g., kidney cells as in [7]) to assess the impact of the compounds on cell viability, metabolic activity, and membrane integrity (e.g., via potassium leakage).
  • 3. Calculate a Selectivity Index: The Selectivity Index (SI) = HC₅₀ / MIC. A higher SI indicates a compound is more selective for fungal cells over mammalian cells, implying a better safety profile. This would allow for a direct, quantitative comparison.
  • 4. Investigate Formulations: As shown with the Nystatin-Intralipid study [7], formulation can significantly alter toxicity. A comparative study could also test if novel delivery systems benefit one compound more than the other.

References

rimocidin gene expression validation qRT-PCR

Author: Smolecule Technical Support Team. Date: February 2026

Key Regulators of Rimocidin Biosynthesis

The table below summarizes two critical regulatory genes that have been experimentally validated to control this compound production. Manipulating these genes provides a direct method to alter yield and validate the biosynthetic pathway.

Gene Name Regulatory Function Effect on this compound Production Key Experimental Evidence

| NsdAsr [1] [2] [3] | Negative regulator (global) | Deletion (ΔnsdAsr): ↑ 46% [1] Over-expression: ↓ Production [1] | qRT-PCR confirmed decreased transcription of rim genes upon over-expression [1]; ChIP-seq identified direct binding to genes involved in precursor supply [2] [3]. | | RimR2 [4] | Positive regulator (pathway-specific) | Deletion (ΔrimR2): ↓ No production [4] Over-expression: ↑ Up to 81.8% [4] | qRT-PCR showed loss of rim genes transcription in mutant; Electrophoretic mobility shift assays (EMSAs) confirmed binding to promoter regions of rimA and rimC [4]. |

Experimental Strategies for Strain Improvement

Beyond single-gene manipulation, broader strategies can be used to enhance production and indirectly validate gene expression through increased yield.

Method Principle Application & Outcome
Reporter-Guided Mutation Selection (RGMS) [5] Links antibiotic resistance gene expression to the activity of a target promoter (e.g., rimA promoter). Mutants with higher resistance likely have enhanced target gene expression. Used kanamycin resistance (neo) gene under control of rimA promoter (PrimA). Selected mutants showed up to 52% increased this compound production and higher rim genes transcription [5].
Precursor Enhancement [2] [3] Increases the supply of essential building blocks for biosynthesis. Transcriptomic studies show NsdAsr represses genes for malonyl-CoA and butyryl-CoA. Engineering strains to overexpress precursor biosynthesis genes (e.g., accsr) can increase yield [2] [3].

A Workflow for qRT-PCR Validation

Based on the methodologies from the research, you can follow this general workflow to validate your gene expression findings.

workflow Start 1. Establish Comparison Groups A Wild-type S. rimosus M527 Start->A B Genetically Engineered Strain (e.g., ΔnsdAsr, RimR2-overexpression) Start->B C 2. Culture and Sample Collection A->C B->C D Harvest mycelia at key time points (e.g., 12 h, 24 h, 36 h, 96 h of fermentation) C->D E 3. RNA Extraction & Reverse Transcription D->E F Synthesize cDNA for qRT-PCR template E->F G 4. qRT-PCR Analysis F->G H Select stable reference genes (e.g., 18S rRNA, HMBS) G->H I Design primers for target rim genes and reference genes G->I J Run qRT-PCR and analyze data using ΔΔCt method I->J K 5. Correlate with Phenotype J->K L Measure final this compound yield via HPLC and correlate with gene expression data K->L

Key Technical Considerations

  • Choice of Reference Genes: The accuracy of qRT-PCR depends on using stably expressed reference genes for normalization. While the cited studies do not explicitly validate specific reference genes for S. rimosus M527, general best practice is to select and validate genes such as 18S rRNA or HMBS, which have been identified as stable in other biological systems [6] [7].
  • Connecting Gene Expression to Yield: Gene expression data is most powerful when correlated with a direct measurement of the final product. The studies consistently use High-Performance Liquid Chromatography (HPLC) to quantify this compound concentration in fermentation broths, confirming that transcriptional changes translate to meaningful differences in antibiotic production [1] [5] [4].

References

Regulatory Genes in Rimocidin Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Research has identified several crucial regulators that control rimocidin production in S. rimosus M527. The table below summarizes the roles and effects of three key regulatory genes.

Regulator Name Regulator Family Effect on this compound Biosynthesis Key Experimental Findings

| RimR2 [1] | Larger ATP-binding regulators of the LuxR (LAL) family | Positive pathway-specific regulator [1] | • Deletion mutant (M527-ΔrimR2): this compound production abolished [1]. • Complementation: Restored this compound production to wild-type levels [1]. • Overexpression: Increased production by up to 81.8% [1]. | | NsdAsr [2] | NsdA-family (global regulator) | Negative regulator [2] | • Deletion mutant (M527-ΔnsdAsr): 46% increase in this compound yield (318.5 mg/L) and enhanced sporulation [2]. • Complementation: Restored this compound production and sporulation to wild-type levels [2]. • Overexpression: Led to decreased this compound production and impaired sporulation [2]. | | TetR24 (RS24090) [3] | TetR family (TFR) | Negative regulator [3] | • Deletion mutant (M527-ΔtetR24): this compound production increased significantly [3]. • Complementation: Restored this compound production to levels similar to the wild-type strain [3]. |

The interplay of these regulators can be visualized in the following pathway:

cluster_global Global Regulation cluster_pathway Pathway-Specific Regulation cluster_target Biosynthetic Gene Cluster Environmental & Metabolic Cues Environmental & Metabolic Cues NsdAsr NsdAsr Environmental & Metabolic Cues->NsdAsr TetR24 TetR24 Environmental & Metabolic Cues->TetR24 RimR2 RimR2 Environmental & Metabolic Cues->RimR2 rim Genes rim Genes NsdAsr->rim Genes Represses TetR24->rim Genes Represses RimR2->rim Genes Activates This compound Production This compound Production rim Genes->this compound Production

Key Experimental Protocols

The conclusive data from the tables above are generated through a series of standard genetic and biochemical experiments. Here is a detailed look at the core methodologies.

Gene Deletion, Complementation, and Overexpression

This is the foundational approach for establishing the function of a regulatory gene.

  • Gene Deletion: The target gene is knocked out in the wild-type S. rimosus M527 strain to create a mutant. The CRISPR/Cas9 system is commonly used for this purpose [3] [2]. The effect on this compound production is then measured.
  • Genetic Complementation: The deleted gene, along with its native promoter region, is reintroduced into the mutant strain on a plasmid vector (e.g., pSET152) [1] [3] [2]. This tests whether the observed change in the mutant phenotype is solely due to the deletion of the target gene.
  • Gene Overexpression: The gene is cloned into a plasmid (e.g., pIB139) under the control of a strong, constitutive promoter (e.g., ermE*) and introduced into the wild-type strain [1] [2]. This tests the effect of increased gene dosage and expression on this compound production.
Analytical Techniques for Phenotypic Assessment
  • This compound Quantification: this compound production in fermentation broths is typically analyzed and quantified using High-Performance Liquid Chromatography (HPLC) [1] [2].
  • Assessment of Gene Expression: Quantitative Reverse Transcription-PCR (qRT-PCR) is used to measure the transcriptional levels of the this compound biosynthetic genes (rim genes) in mutant, complemented, and overexpressing strains compared to the wild-type [1] [3]. This confirms whether the regulator affects the expression of the biosynthetic cluster.
Molecular Mechanism Elucidation
  • Electrophoretic Mobility Shift Assay (EMSA): This critical assay determines if a regulatory protein like RimR2 or TetR24 can directly bind to the promoter regions of its target genes. Purified regulator protein is incubated with DNA promoter fragments; a shift in the DNA's mobility on a gel confirms direct binding [1] [3].
  • Chromatin Immunoprecipitation sequencing (ChIP-seq): For global regulators like NsdAsr, ChIP-seq is used to identify all its binding sites across the entire bacterial genome, providing a system-level view of its regulatory network [4].

Interpretation Guide for Researchers

  • Strain Dependence is Key: The effects of regulators, especially global ones like NsdAsr, can vary between different Streptomyces strains. Always validate findings in your specific host organism [2].
  • Complementation is the Gold Standard for Proof: A successful complementation experiment that restores the wild-type phenotype is the strongest evidence that an observed effect is due to the specific gene deletion and not off-target mutations [1].
  • Consider the Regulatory Network: Regulators do not act in isolation. For instance, engineering a strain by deleting a negative regulator (like nsdAsr or tetR24) and simultaneously overexpressing a positive regulator (like rimR2) could have a synergistic effect on yield.

References

rimocidin antifungal activity spectrum comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Spectrum of Rimocidin

Pathogen / Disease Context Antifungal Activity / Efficacy Notes Key Experimental Findings
Various Plant-Pathogenic Fungi (Broad-spectrum lab activity) [1] Broad-spectrum activity against multiple plant-pathogenic fungi [1]. Specific quantitative data (MICs) not provided in the available article excerpt.
Colletotrichum coccodes (Pepper anthracnose) [1] Potent control efficacy against anthracnose development [1]. In planta studies showed the compound could effectively control the disease [1].
Fusarium oxysporum f. sp. cucumerinum [2] Used as an indicator organism in bioassays [2]. S. rimosus M527 culture showed antifungal activity against this pathogen in lab assays [2].
Human Pathogenic Fungi Information Gap The search results do not provide quantitative data (e.g., MICs) for this compound against common human fungal pathogens.

Detailed Experimental Protocols

To support the experimental data and ensure reproducibility, here are the methodologies from the key studies cited.

Antifungal Activity Assay (Adenylate Kinase-Based Cell Lysis) [1]

This method was used to discover this compound and its derivative BU16.

  • Screening Principle: An adenylate kinase (AK)-based cell lysis assay was used to detect antifungal metabolites that target the fungal cell envelope. When the cell membrane is disrupted by an active compound, AK is released into the surrounding medium, which can be detected using a luciferase-based reaction [1].
  • Source Organism: Metabolites were isolated from the culture extract of Streptomyces mauvecolor strain BU16 [1].
  • In planta Efficacy Test: The control efficacy against pepper anthracnose was evaluated on pepper plants. The specific methods for plant infection and treatment were not detailed in the abstract [1].
Antifungal Activity Assay (General Plant Pathogen Screening) [2]

This method is commonly used to confirm the bioactivity of this compound produced by Streptomyces strains.

  • Indicator Organism: Fusarium oxysporum f. sp. cucumerinum, a plant-pathogenic fungus, was used as the indicator [2].
  • Procedure: The specific assay details (e.g., agar diffusion or broth microdilution) are not provided in the available excerpt. Typically, this involves challenging the fungus with the compound or a culture broth and measuring the zone of inhibition or mycelial growth reduction [2].

This compound Production and Regulation Workflows

Understanding the pathways and regulatory mechanisms is crucial for optimizing production. The following diagrams illustrate key processes described in the research.

This compound Biosynthesis and Precursor Pathways

G Primary_Metabolism Primary Metabolism (Glycolysis, Fatty Acid Degradation) Precursors Key Precursors Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA, Butyryl-CoA Primary_Metabolism->Precursors PKS Type I Modular PKS (this compound Biosynthetic Gene Cluster) Precursors->PKS This compound This compound PKS->this compound NsdAsr Regulator NsdAsr Downregulation Downregulation of Metabolic Genes NsdAsr->Downregulation Downregulation->Precursors

This diagram shows the biosynthetic pathway and its regulation. This compound is synthesized by a Type I modular polyketide synthase (PKS) using precursors from primary metabolism [3] [4]. The regulator NsdAsr negatively impacts production by downregulating genes involved in supplying essential precursors like acyl-CoAs and reducing power (NADH/NADPH) [3] [5].

Reporter-Guided Mutation Selection (RGMS) for Strain Improvement

G Start Construct Reporter Plasmid (pAN) A Fuse Promoter of rimA (PrimA) to Kanamycin Resistance Gene (neo) Start->A B Integrate pAN into S. rimosus M527 A->B C Mutagenize M527-pAN using ARTP B->C D Select Mutants with High Kanamycin Resistance C->D E Ferment & Screen for High this compound Production D->E

This workflow outlines the RGMS strategy used to generate high-yielding this compound strains [2]. By linking antibiotic resistance to the expression of a key biosynthetic gene promoter, researchers could efficiently screen thousands of mutants after random mutagenesis (ARTP) to find strains with enhanced production capabilities [2].

Interpretation and Application Guide

When comparing this compound to other antifungals, here are key points to consider based on the compiled data:

  • Current Data Scope: The available quantitative data strongly supports this compound's application as a plant protection agent against fungal diseases like anthracnose [1]. Its potential for human therapeutic use requires further primary research to establish MIC values against a standard panel of human pathogens.
  • Mechanism of Action: this compound is a polyene macrolide, a class known to target ergosterol in fungal membranes, leading to membrane permeability and cell death [4]. This mechanism is distinct from azoles (inhibit ergosterol synthesis) and echinocandins (inhibit cell wall synthesis), which is a key point of comparison [6] [7].
  • Advantage of RGMS: The successful use of the Reporter-Guided Mutation Selection (RGMS) strategy highlights a modern, efficient approach to strain improvement that could be more broadly applied in developing high-yield microbial fermentation processes [2].

References

Polyene Macrolides: Ergosterol Binding and Antifungal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Agent Primary Target & Mechanism Specificity for Ergosterol over Cholesterol Key Experimental Evidence Antifungal Activity (MIC range)

| Rimocidin | Binds to ergosterol, disrupting membrane integrity [1]. | Presumed selective (due to antifungal effect and low toxicity to plants/animals), but direct comparative data is limited. | • Culture filtrate and purified rimocidins inhibit mycelial growth of plant pathogenic fungi [1]. • Antifungal activity is abolished upon deletion of its biosynthetic gene cluster regulator [2]. | • This compound A: 1.25 - 10 μg/mL against various fungi [1]. | | Amphotericin B | Binds ergosterol and forms transmembrane ion channels, causing cell death [3]. | Moderately selective, but significant toxicity to human cells (binds cholesterol). | • A synthesized derivative (C35deOAmB) that cannot form channels retains potent fungicidal activity solely by binding ergosterol [3]. | • Varies by species; used for systemic fungal infections. | | Natamycin | Binds ergosterol but does not form pores or cause membrane permeabilization [3]. | High selectivity; used as a food preservative due to low oral toxicity. | • Direct ergosterol binding inhibits fungal growth without permeabilizing membranes [3]. | • Topical use for ophthalmic infections; used as a food preservative. |

Experimental Insights into this compound's Action

The data in the table is supported by the following key experimental findings:

  • Mechanism of Action: this compound, like other polyene macrolides, targets the fungal cell membrane by binding to ergosterol [1]. This binding disrupts membrane function, leading to the loss of ions and ultimately cell death [2].
  • Antifungal Efficacy: In the context of biocontrol, the culture broth of Streptomyces sp. JCK-6116 (which produces this compound A, B, and C) was effective in suppressing Fusarium wilt and damping-off diseases in cucumber plants. Among the three variants, This compound A showed the strongest antifungal activity [1].
  • Biosynthesis Regulation: The production of this compound in Streptomyces rimosus M527 is tightly regulated. The deletion of a specific regulatory gene, rimR2, led to a complete loss of this compound production. Complementation of this gene restored production, confirming its essential role [2].

Proposed Experimental Workflow

For researchers aiming to characterize this compound-ergosterol binding in detail, the following workflow outlines a potential approach, synthesizing methods from the search results.

Start Start: Investigate this compound-Ergosterol Binding EP1 In Vitro Antifungal Assay (Dual culture/ MIC determination) Start->EP1 EP2 Gene Cluster Analysis (Delete/Overexpress rimR2 regulator) EP1->EP2 EP3 Membrane Permeability Assay (e.g., SYTOX Green uptake) EP2->EP3 EP4 Direct Binding Measurement (e.g., SPR or Fluorescence Quenching) EP3->EP4 EP5 Specificity Assessment (Compare effects on ergosterol vs. cholesterol membranes) EP4->EP5 Results Analyze Data & Determine Binding Specificity EP5->Results

The diagram above outlines a logical progression from initial phenotypic screening to specific binding characterization. Key experimental steps include:

  • In Vitro Antifungal Assay: This initial step establishes a baseline for this compound's biological activity against target fungi, for example by determining the Minimum Inhibitory Concentration (MIC) [1].
  • Gene Cluster Analysis: Confirming the role of pathway-specific regulators like RimR2 through gene deletion and complementation, which is crucial for linking the biosynthetic capability to the observed antifungal activity [2].
  • Membrane Permeability Assay: Using probes like SYTOX Green can help verify if this compound's mechanism involves membrane permeabilization, a common consequence of polyene-ergosterol interaction.
  • Direct Binding Measurement: Surface Plasmon Resonance (SPR) or fluorescence quenching assays are needed to quantitatively measure the binding affinity between purified this compound and ergosterol in lipid bilayers.
  • Specificity Assessment: The final step involves comparing this compound's binding affinity for ergosterol-containing membranes versus cholesterol-containing membranes to quantify its selective toxicity [4].

Research Perspectives and Knowledge Gaps

The available evidence firmly places this compound within the polyene macrolide family, which acts primarily by binding ergosterol. However, to fully assess its potential, especially in comparison to clinical agents like Amphotericin B, several areas require further investigation:

  • Molecular Specificity: While the antifungal effect implies selectivity, direct, quantitative measurements of this compound's binding affinity for ergosterol versus cholesterol are not available in the searched literature. This is a critical data point for evaluating its therapeutic potential.
  • Precise Mechanism: It is not yet definitively established whether this compound's action is purely due to ergosterol sequestration (like natamycin) or if it also involves ion channel formation (like amphotericin B) [3].
  • Structural Insights: Computational modeling studies, similar to those performed for candicidin and amphotericin B, could provide atom-level insights into the this compound-ergosterol interaction and help explain its specificity and potency [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

767.40920562 Da

Monoisotopic Mass

767.40920562 Da

Heavy Atom Count

54

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72LLC1Q06O

Wikipedia

Rimocidin

Dates

Last modified: 02-18-2024
1: Escudero L, Al-Refai M, Nieto C, Laatsch H, Malpartida F, Seco EM. New Rimocidin/CE-108 Derivatives Obtained by a Crotonyl-CoA Carboxylase/Reductase Gene Disruption in Streptomyces diastaticus var. 108: Substrates for the Polyene Carboxamide Synthase PcsA. PLoS One. 2015 Aug 18;10(8):e0135891. doi: 10.1371/journal.pone.0135891. eCollection 2015. PubMed PMID: 26284936; PubMed Central PMCID: PMC4540446.
2: Jeon BJ, Kim JD, Han JW, Kim BS. Antifungal activity of rimocidin and a new rimocidin derivative BU16 produced by Streptomyces mauvecolor BU16 and their effects on pepper anthracnose. J Appl Microbiol. 2016 May;120(5):1219-28. doi: 10.1111/jam.13071. Epub 2016 Mar 17. PubMed PMID: 26808253.
3: Phornphisutthimas S, Sudtachat N, Bunyoo C, Chotewutmontri P, Panijpan B, Thamchaipenet A. Development of an intergeneric conjugal transfer system for rimocidin-producing Streptomyces rimosus. Lett Appl Microbiol. 2010 May;50(5):530-6. doi: 10.1111/j.1472-765X.2010.02835.x. Epub 2010 Mar 17. PubMed PMID: 20337930.
4: DAVISSON JW, TANNER FW Jr, FINLAY AC, SOLOMONS IA. Rimocidin, a new antibiotic. Antibiot Chemother (Northfield). 1951 Aug;1(5):289-90. PubMed PMID: 24541674.
5: Sowiński P, Pawlak J, Borowski E, Gariboldi P. Stereostructure of Rimocidin. J Antibiot (Tokyo). 1995 Nov;48(11):1288-91. PubMed PMID: 8557570.
6: Falkowski L, Golik J, Zielinski J, Borowski E. The structure of rimocidin. J Antibiot (Tokyo). 1976 Feb;29(2):197-8. PubMed PMID: 931803.
7: Seco EM, Pérez-Zúñiga FJ, Rolón MS, Malpartida F. Starter unit choice determines the production of two tetraene macrolides, rimocidin and CE-108, in Streptomyces diastaticus var. 108. Chem Biol. 2004 Mar;11(3):357-66. PubMed PMID: 15123265.
8: Smith AB 3rd, Pitram SM, Fuertes MJ. (+)-Rimocidin synthetic studies. Construction of an advanced C(1-18) polyol fragment. Org Lett. 2003 Jul 24;5(15):2751-4. PubMed PMID: 12868906.
9: Packard GK, Hu Y, Vescovi A, Rychnovsky SD. Synthesis of rimocidinolide methyl ester, the aglycone of (+)-rimocidin. Angew Chem Int Ed Engl. 2004 May 17;43(21):2822-6. PubMed PMID: 15150759.
10: Smith AB 3rd, Foley MA, Dong S, Orbin A. (+)-Rimocidin synthetic studies: construction of the C(1-27) aglycone skeleton. J Org Chem. 2009 Aug 21;74(16):5987-6001. doi: 10.1021/jo900765p. PubMed PMID: 19621880; PubMed Central PMCID: PMC2891182.
11: Seco EM, Fotso S, Laatsch H, Malpartida F. A tailoring activity is responsible for generating polyene amide derivatives in Streptomyces diastaticus var. 108. Chem Biol. 2005 Oct;12(10):1093-101. PubMed PMID: 16242652.
12: SENECA H, KANE JH, ROCKENBACH J. Protozoicidal properties of rimocidin. Antibiot Chemother (Northfield). 1952 Aug;2(8):435-7. PubMed PMID: 24542067.
13: Falkowski L, Zieliński J, Golik J, Bylec E, Borowski E. The structure of rimocidin: mass spectrometric analysis of derivatives of the antibiotic. J Antibiot (Tokyo). 1978 Aug;31(8):742-9. PubMed PMID: 690007.
14: OKAMI Y, UTAHARA R, NAKAMURA S, UMEZAWA H. Studies on antibiotic actinomycetes. IX. On Streptomyces producing a new antifungal substance mediocidin and antifungal substances of fungicidin-rimocidin-chromin group, eurocidin group and trichomycin-ascosin-candicidin group. J Antibiot (Tokyo). 1954 May;7(3):98-103. PubMed PMID: 13192035.
15: Pandey RC, Rinehart KL Jr. Polyene antibiotics. VIII. The structure of rimocidin. J Antibiot (Tokyo). 1977 Feb;30(2):146-57. PubMed PMID: 849916.
16: Cope AC, Burrows EP, Derieg ME, Moon S, Wirth WD. Rimocidin. I. Carbon skeleton, partial structure, and absolute configuration at C-27. J Am Chem Soc. 1965 Dec 5;87(23):5452-60. PubMed PMID: 5844822.
17: Seco EM, Miranzo D, Nieto C, Malpartida F. The pcsA gene from Streptomyces diastaticus var. 108 encodes a polyene carboxamide synthase with broad substrate specificity for polyene amides biosynthesis. Appl Microbiol Biotechnol. 2010 Feb;85(6):1797-807. doi: 10.1007/s00253-009-2193-3. Epub 2009 Aug 26. PubMed PMID: 19707755.
18: Pérez-Zúñiga FJ, Seco EM, Cuesta T, Degenhardt F, Rohr J, Vallín C, Iznaga Y, Pérez ME, González L, Malpartida F. CE-108, a new macrolide tetraene antibiotic. J Antibiot (Tokyo). 2004 Mar;57(3):197-204. PubMed PMID: 15152805.
19: Heia S, Borgos SE, Sletta H, Escudero L, Seco EM, Malpartida F, Ellingsen TE, Zotchev SB. Initiation of polyene macrolide biosynthesis: interplay between polyketide synthase domains and modules as revealed via domain swapping, mutagenesis, and heterologous complementation. Appl Environ Microbiol. 2011 Oct;77(19):6982-90. doi: 10.1128/AEM.05781-11. Epub 2011 Aug 5. PubMed PMID: 21821762; PubMed Central PMCID: PMC3187094.
20: Lee MY, Kim HY, Lee S, Kim JG, Suh JW, Lee CH. Metabolomics-Based Chemotaxonomic Classification of Streptomyces spp. and Its Correlation with Antibacterial Activity. J Microbiol Biotechnol. 2015 Aug;25(8):1265-74. doi: 10.4014/jmb.1503.03005. PubMed PMID: 25876602.

Explore Compound Types